molecular formula C5H9NO3 B108959 (R)-Morpholine-2-carboxylic acid CAS No. 1212396-52-5

(R)-Morpholine-2-carboxylic acid

Cat. No.: B108959
CAS No.: 1212396-52-5
M. Wt: 131.13 g/mol
InChI Key: FYCRNRZIEVLZDO-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Morpholine-2-carboxylic acid is a valuable chiral building block in pharmaceutical research and drug discovery. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, featured in over 100 known drugs and numerous clinical candidates due to its versatile properties . This chiral scaffold is particularly significant in the development of central nervous system (CNS) active compounds, where it can enhance brain permeability by providing a optimal balance between lipophilicity and hydrophilicity, which is crucial for crossing the blood-brain barrier . Researchers utilize this compound as a key synthetic intermediate to impart conformational direction and improve the pharmacokinetic profile of target molecules. Its applications extend to the synthesis of protease inhibitors, kinase inhibitors, and a wide range of receptor modulators for conditions such as mood disorders, pain, and neurodegenerative diseases . The (R)-enantiomer offers specific stereochemical control, making it essential for developing selective and potent therapeutic agents. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCRNRZIEVLZDO-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424929
Record name (R)-Morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212396-52-5
Record name (R)-Morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-Morpholine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of (R)-Morpholine-2-carboxylic Acid

Introduction

This compound is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with the carboxylic acid functionality and a defined stereocenter, makes it an important synthon for introducing specific three-dimensional features into bioactive molecules. This document provides a comprehensive overview of its chemical properties, analytical methodologies, and synthetic considerations, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a non-proteinogenic amino acid analogue. The presence of both a secondary amine (a basic center) and a carboxylic acid (an acidic center) makes it zwitterionic under physiological conditions. The ether oxygen in the morpholine ring influences the electron density on the nitrogen atom, rendering it less basic than analogous cyclic amines like piperidine.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅H₉NO₃[2][3][4]
Molecular Weight 131.13 g/mol [2][3][4]
CAS Number 1212396-52-5[2][3][4][5]
Appearance Solid (predicted)-
Melting Point Data not available. A related compound, 4-Methyl-morpholine-2-carboxylic acid, has a predicted melting point of 226.29 °C.[6]
Boiling Point Data not available[5]
pKa Data not available. Expected to have two pKa values: one for the carboxylic acid (typically ~2-4) and one for the protonated morpholine nitrogen (typically ~7-9). The pKa of the conjugate acid of N-methylmorpholine is 7.41.[7]
Solubility Data not available. A related compound, 4-Methyl-morpholine-2-carboxylic acid, is slightly soluble in water.[6]
Canonical SMILES C1CO--INVALID-LINK--C(=O)O[3]
Computational Data
ParameterValueSource(s)
Topological Polar Surface Area (TPSA) 58.56 Ų[2]
LogP (calculated) -0.9406[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3 (or 4, depending on calculation method)[2][3]
Rotatable Bonds 1[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the unprotected this compound are not extensively published. However, methodologies for its N-protected derivatives are common, as these are stable intermediates for further chemical transformations, such as peptide coupling.

Synthesis of N-Protected this compound

The most common synthetic route involves the protection of the morpholine nitrogen. The following is a generalized protocol for the synthesis of N-Cbz-(R)-Morpholine-2-carboxylic acid.

Objective: To introduce a benzyloxycarbonyl (Cbz) protecting group onto the nitrogen of this compound.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., Triethylamine, Sodium Bicarbonate)

  • An appropriate solvent (e.g., Dichloromethane, THF, or a biphasic system with water)

Procedure:

  • Dissolution: Dissolve this compound in the chosen solvent system. If using an aqueous system, a base like sodium bicarbonate is added to deprotonate the carboxylic acid and neutralize the HCl byproduct.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution. If using an organic solvent, a base like triethylamine is added concurrently to act as an acid scavenger.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, perform an aqueous work-up. This typically involves washing with a dilute acid (e.g., 1M HCl) to remove excess base, followed by extraction with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure N-Cbz-(R)-Morpholine-2-carboxylic acid.[8]

Analytical Characterization

The structure and purity of this compound and its derivatives are confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include protons of the morpholine ring, typically in the range of δ 3.0–4.5 ppm. The α-proton on the stereocenter would appear as a distinct multiplet. A broad singlet corresponding to the carboxylic acid proton (δ >10 ppm) and the N-H proton would also be visible, although the latter can exchange with D₂O.

  • ¹³C NMR: The spectrum would show five distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically δ >170 ppm). The other four carbons of the morpholine ring would appear in the aliphatic region (typically δ 40-70 ppm).

2. Infrared (IR) Spectroscopy:

  • A broad O-H stretch from the carboxylic acid is expected in the range of 2500–3300 cm⁻¹.[9]

  • A strong C=O stretch from the carbonyl group of the carboxylic acid will be present around 1700–1725 cm⁻¹.[9]

  • A C-O-C stretch from the ether linkage will appear in the 1050–1250 cm⁻¹ region.[9]

  • An N-H bend for the secondary amine would be expected around 1500-1650 cm⁻¹.

3. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI): In positive ion mode, the molecular ion peak [M+H]⁺ would be observed at m/z 132.06. In negative ion mode, the [M-H]⁻ peak would be at m/z 130.05. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

4. Chiral Analysis:

  • Optical Rotation: The specific rotation ([α]D) is measured to confirm the enantiomeric purity of the (R)-isomer.

  • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase can be employed to determine the enantiomeric excess (ee) by separating the (R) and (S) enantiomers.

Visualized Workflows

Synthesis Workflow for N-Protection

G Figure 1: General Synthesis Workflow for N-Protected this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Base in Solvent B Cool to 0 °C A->B C Add Protecting Group Reagent (e.g., Cbz-Cl) B->C D Stir at Room Temperature (Monitor by TLC) C->D E Aqueous Wash & Extraction D->E F Dry and Concentrate E->F G Purify (Recrystallization/Chromatography) F->G H Final N-Protected Product G->H

Figure 1: General Synthesis Workflow for N-Protected this compound
Analytical Characterization Workflow

G Figure 2: Analytical Workflow for Structural Elucidation and Purity Assessment cluster_structure Structural Confirmation cluster_purity Purity and Chirality Start Synthesized Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Primary Analysis MS Mass Spectrometry (HRMS) Start->MS Primary Analysis IR IR Spectroscopy Start->IR Primary Analysis HPLC Chiral HPLC Start->HPLC Chiral Analysis Rotation Optical Rotation Start->Rotation Chiral Analysis Result Confirmed Structure & Purity >95% NMR->Result MS->Result IR->Result HPLC->Result Rotation->Result

Figure 2: Analytical Workflow for Structural Elucidation and Purity Assessment

Applications in Drug Development

This compound is utilized as a constrained amino acid surrogate in peptidomimetics. Its defined stereochemistry and rigid conformation can help in:

  • Improving Metabolic Stability: The morpholine backbone is resistant to enzymatic degradation compared to natural peptide bonds.

  • Enhancing Binding Affinity: The fixed conformation can lock a molecule into a bioactive shape, leading to stronger interactions with biological targets like enzymes or receptors.

  • Modulating Physicochemical Properties: The inclusion of the morpholine moiety can alter properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.[10]

Morpholine-containing structures are found in numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, highlighting the significance of this heterocyclic system in modern pharmacology.[1][11]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Commercially available products are typically for research use only.[8] It is recommended to store the compound in a cool, dry, and dark place, often under refrigeration (2-8 °C).[3]

References

An In-depth Technical Guide to the Synthesis of (R)-Morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing (R)-Morpholine-2-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details various synthetic strategies, including asymmetric hydrogenation, cyclization of amino alcohol derivatives, and organocatalytic methods. Each section includes detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to elucidate the reaction pathways.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation represents a highly efficient and atom-economical method for establishing the stereocenter at the C2 position of the morpholine ring. This approach typically involves the hydrogenation of a 2-substituted dehydromorpholine precursor using a chiral catalyst, most commonly a rhodium complex with a chiral bisphosphine ligand.

This method is distinguished by its high yields and exceptional enantioselectivities, often exceeding 99% ee.[1][2] The reaction can be performed on a gram scale, making it suitable for producing substantial quantities of the target molecule for further research and development.[1][3]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example of the asymmetric hydrogenation of a 2-substituted dehydromorpholine.[1][4]

Materials:

  • 2-Substituted-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine precursor)

  • [Rh(COD)₂]SbF₆ or [Rh(COD)₂]BF₄

  • (R,R,R)-SKP (or other suitable chiral bisphosphine ligand)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen (H₂) gas

  • Stainless-steel autoclave

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%).

  • Anhydrous DCM (2 mL per 0.2 mmol of substrate) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, the 2-substituted dehydromorpholine (1 equivalent) is dissolved in anhydrous DCM.

  • The substrate solution is then transferred to the catalyst solution.

  • The resulting reaction mixture is transferred to a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm of H₂.

  • The reaction is stirred at room temperature for 24 hours.

  • After carefully releasing the pressure, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired (R)-2-substituted morpholine.

Quantitative Data for Asymmetric Hydrogenation
Substrate (R group)Catalyst Loading (mol%)Pressure (atm)Time (h)Yield (%)Enantiomeric Excess (ee, %)Citation
Phenyl13024>9992[1][4]
4-Methoxyphenyl13024>9993[1]
4-Fluorophenyl13024>9994[1]
2-Thienyl13024>9995[1]
Cyclohexyl13024>9991[1]

Note: The synthesis of the dehydromorpholine precursor with a carboxyl group at the 2-position is a necessary prerequisite for obtaining this compound via this method.

Asymmetric Hydrogenation Pathway Diagram

Asymmetric_Hydrogenation sub 2-Carboxy-dehydromorpholine prod This compound sub->prod Asymmetric Hydrogenation cat [Rh(COD)₂]SbF₆ (R,R,R)-SKP cat->sub h2 H₂ (30 atm) DCM, rt, 24h h2->sub

Caption: Asymmetric hydrogenation of a dehydromorpholine precursor.

Synthesis from Chiral Amino Alcohols

A common and versatile strategy for the synthesis of morpholines involves the cyclization of appropriately substituted 1,2-amino alcohols.[5] For the synthesis of this compound, a suitable starting material would be a derivative of (R)-serine or a related chiral amino alcohol. A recently developed green synthesis approach utilizes ethylene sulfate for the N-alkylation followed by cyclization.[6]

Experimental Protocol: Cyclization via N-Alkylation with Ethylene Sulfate

This protocol is based on a general method for morpholine synthesis from 1,2-amino alcohols and can be adapted for chiral substrates.[6]

Materials:

  • (R)-2-amino-3-hydroxypropanoic acid derivative (e.g., (R)-serine methyl ester)

  • Ethylene sulfate

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous solvent (e.g., THF or MeCN)

Procedure:

  • N-Alkylation: To a solution of the (R)-amino alcohol derivative (1 equivalent) in an anhydrous solvent, add ethylene sulfate (1.1 equivalents). The reaction is typically stirred at room temperature until the starting material is consumed, forming a zwitterionic intermediate.

  • Cyclization: The reaction mixture is cooled, and potassium tert-butoxide (2.2 equivalents) is added portion-wise. The mixture is then stirred, allowing for the intramolecular cyclization to occur.

  • Workup and Purification: The reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.

  • Hydrolysis (if starting with an ester): The resulting morpholine-2-carboxylate ester is hydrolyzed under basic or acidic conditions to yield the final this compound.

Quantitative Data for Morpholine Synthesis from Amino Alcohols
Amino Alcohol SubstrateReagentsYield (%)Citation
PhenylglycinolEthylene sulfate, tBuOK95[6]
ValinolEthylene sulfate, tBuOK92[6]
2-Amino-1-phenylethanolEthylene sulfate, tBuOK98[6]

Note: Yields are for the formation of the morpholine ring and may vary depending on the specific substrate and the subsequent hydrolysis step.

Synthesis from Amino Alcohol Pathway Diagram

Amino_Alcohol_Cyclization start (R)-Serine derivative (e.g., methyl ester) intermediate Zwitterionic Intermediate start->intermediate N-Alkylation cyclized (R)-Morpholine-2- carboxylate ester intermediate->cyclized Intramolecular Cyclization final (R)-Morpholine-2- carboxylic acid cyclized->final Ester Hydrolysis reagent1 Ethylene Sulfate reagent1->start reagent2 tBuOK reagent2->intermediate reagent3 Hydrolysis (e.g., LiOH) reagent3->cyclized

Caption: Synthesis of this compound from a serine derivative.

Organocatalytic Synthesis via Intramolecular aza-Michael Addition

Organocatalysis provides a metal-free approach to the enantioselective synthesis of chiral morpholines. A key strategy involves the intramolecular aza-Michael addition of a carbamate to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether). This reaction proceeds through an iminium ion activation mechanism and can achieve high levels of stereocontrol.[4]

General Workflow for Organocatalytic Synthesis
  • Substrate Preparation: Synthesis of a precursor containing both a nucleophilic nitrogen (as a carbamate) and an α,β-unsaturated aldehyde.

  • Organocatalytic Cyclization: The precursor is treated with a chiral secondary amine catalyst, which facilitates an enantioselective intramolecular aza-Michael addition to form the morpholine ring.

  • Functional Group Transformation: The aldehyde group in the cyclized product is then oxidized to a carboxylic acid to yield the final target molecule.

Organocatalytic Synthesis Workflow Diagram

Organocatalytic_Synthesis sub Acyclic Precursor (N-carbamate, α,β-unsaturated aldehyde) cyclized Cyclized Intermediate (2-formyl-morpholine derivative) sub->cyclized Intramolecular aza-Michael Addition cat Chiral Secondary Amine Catalyst cat->sub final This compound cyclized->final Oxidation

Caption: General workflow for organocatalytic synthesis.

While this technical guide outlines the core synthetic strategies, the field of asymmetric synthesis is continually evolving. Researchers are encouraged to consult the primary literature for the most recent advancements and for detailed procedures specific to their research needs. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific functional group tolerance required for the overall synthetic plan.

References

(R)-Morpholine-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-Morpholine-2-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, synthesis and purification protocols, and its potential role in modulating central nervous system (CNS) signaling pathways.

Chemical Identifiers and Physicochemical Properties

This compound and its common derivatives are characterized by the following identifiers and properties. The data presented below has been compiled from various chemical suppliers and databases.

Table 1: Chemical Identifiers

Compound NameCAS NumberMolecular FormulaInChI Key
This compound1212396-52-5C₅H₉NO₃FYCRNRZIEVLZDO-SCSAIBSYSA-N
This compound hydrochloride1273577-14-2C₅H₁₀ClNO₃N/A
(R)-N-Boc-Morpholine-2-carboxylic acid884512-77-0C₁₀H₁₇NO₅LGWMTRPJZFEWCX-SSDOTTSWSA-N

Table 2: Physicochemical Properties

PropertyThis compound(R)-N-Boc-Morpholine-2-carboxylic acid
Molecular Weight131.13 g/mol [1]231.25 g/mol
AppearanceWhite to off-white solidWhite to off-white solid
Melting PointNot reportedNot reported
SolubilitySoluble in waterSoluble in organic solvents (e.g., Dichloromethane, Ethyl acetate)
pKaNot reportedNot reported
Storage2-8°C, protect from light2-8°C, protect from light

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development. The following protocols are based on established methods for the synthesis of chiral morpholine derivatives and the resolution of racemic mixtures.

Synthesis via Asymmetric Hydrogenation (Hypothetical Protocol)

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for the enantioselective synthesis of chiral morpholines.[2] This hypothetical protocol outlines a potential route.

Experimental Workflow: Asymmetric Hydrogenation

G start Start: Prochiral Dehydromorpholine Precursor rh_catalyst [Rh(COD)2]BF4 + Chiral Ligand (e.g., BINAP) start->rh_catalyst Catalyst Preparation hydrogenation Hydrogenation (H2, Solvent, Pressure, Temp) start->hydrogenation rh_catalyst->hydrogenation workup Reaction Work-up (Solvent removal, Extraction) hydrogenation->workup purification Purification (Crystallization or Chromatography) workup->purification product Product: this compound ester purification->product hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) product->hydrolysis final_product Final Product: this compound hydrolysis->final_product

Caption: Workflow for the asymmetric synthesis of this compound.

Methodology:

  • Catalyst Preparation: In a glovebox, a chiral phosphine ligand (e.g., (R)-BINAP) and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed solvent (e.g., methanol or dichloromethane).

  • Hydrogenation: The prochiral dehydromorpholine precursor is dissolved in the same solvent in a high-pressure reactor. The catalyst solution is then transferred to the reactor. The reactor is purged with hydrogen gas and pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., room temperature to 50°C) for a set time (e.g., 12-24 hours).

  • Work-up: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product, an ester of this compound, is purified by column chromatography on silica gel or by crystallization.

  • Hydrolysis: The purified ester is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of a base (e.g., lithium hydroxide) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Final Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to pH ~2-3. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated to yield this compound.

Synthesis via Chiral Resolution of Racemic Morpholine-2-carboxylic acid

Chiral resolution is a classical and effective method for separating enantiomers.[3] This involves the formation of diastereomeric salts with a chiral resolving agent.

Experimental Workflow: Chiral Resolution

G start Start: Racemic Morpholine-2-carboxylic acid salt_formation Diastereomeric Salt Formation (Solvent, Heat) start->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-(-)-1-Phenylethylamine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers (Filtration) crystallization->separation liberation Liberation of Enantiomer (Acidification) separation->liberation product Product: this compound liberation->product

Caption: Workflow for the chiral resolution of racemic Morpholine-2-carboxylic acid.

Methodology:

  • Salt Formation: Racemic morpholine-2-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol or methanol) with heating. A stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) is added to the solution.

  • Fractional Crystallization: The solution is slowly cooled to room temperature and then further cooled in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Separation: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, can be processed separately.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., hydrochloric acid) to a low pH.

  • Extraction and Isolation: The liberated this compound is extracted with an organic solvent. The combined organic extracts are dried over a drying agent, filtered, and the solvent is evaporated to yield the enantiomerically enriched product. The enantiomeric excess can be determined by chiral HPLC.

Analytical Data

Table 3: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the morpholine ring protons, with distinct chemical shifts and coupling constants. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the four unique carbons of the morpholine ring and the carbonyl carbon of the carboxylic acid.
Mass Spec (MS) A molecular ion peak corresponding to the mass of the compound.
Chiral HPLC Separation of the (R) and (S) enantiomers on a suitable chiral stationary phase, allowing for the determination of enantiomeric purity.

Role in CNS Signaling Pathways

The morpholine moiety is a privileged scaffold in medicinal chemistry, particularly for CNS-targeting drugs, due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[4][5][6] Morpholine-containing compounds have been shown to interact with various receptors and enzymes in the CNS.[7][8] this compound can serve as a key building block for the synthesis of more complex molecules designed to modulate these targets.

Signaling Pathway: Modulation of a G-Protein Coupled Receptor (GPCR)

The diagram below illustrates a generalized signaling pathway for a GPCR, a common target for CNS drugs. A hypothetical antagonist derived from this compound could block the binding of the endogenous ligand, thereby inhibiting downstream signaling.

G cluster_membrane Cell Membrane Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Binds & Activates Antagonist Morpholine-based Antagonist Antagonist->GPCR Binds & Blocks G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream Response Cellular Response Downstream->Response

Caption: Generalized GPCR signaling pathway modulated by a morpholine-based antagonist.

The chiral nature of this compound is critical, as stereochemistry often dictates the binding affinity and efficacy of a drug molecule at its biological target. The specific (R)-configuration can provide the necessary three-dimensional arrangement of functional groups to fit into a chiral binding pocket of a receptor or enzyme active site.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of novel therapeutics, particularly for CNS disorders. Its synthesis can be achieved through various stereoselective methods, and its incorporation into larger molecules can impart favorable pharmacokinetic properties. The detailed information provided in this guide is intended to support researchers and drug development professionals in their efforts to utilize this versatile compound.

References

Navigating the Synthesis and Supply of Enantiopure (R)-Morpholine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the commercial availability and synthesis of enantiopure (R)-Morpholine-2-carboxylic acid. This guide addresses the critical need for high-purity chiral building blocks in the pharmaceutical industry, providing a survey of commercial suppliers, and outlining potential synthetic and analytical methodologies.

This compound, a key heterocyclic building block, is integral to the development of a variety of therapeutic agents. Its rigid structure and chiral centers make it a valuable scaffold in medicinal chemistry for designing compounds with high specificity and efficacy. The morpholine moiety is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] In the context of central nervous system (CNS) drug discovery, morpholine-containing compounds are of particular interest due to their ability to enhance blood-brain barrier permeability.[2][3]

Commercial Availability

A number of chemical suppliers offer this compound and its derivatives, such as the hydrochloride salt and N-Boc protected forms. These compounds are available in varying purities and quantities to suit a range of research and development needs. Below is a summary of key information from various suppliers.

SupplierProduct NameCAS NumberPurityAdditional Notes
AChemBlockThis compound1212396-52-596%Formula: C5H9NO3, FW: 131.13[4]
BLD PharmThis compound hydrochloride1273577-14-2-Cold-chain transportation required.[5]
BLD Pharm(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid884512-77-0-Storage at 2-8°C.[6]
Sigma-Aldrich(R)-N-Boc-Morpholine-2-carboxylic acid884512-77-0-Synonym: (2R)-4-(tert-butoxycarbonyl)-2-morpholinecarboxylic acid.[7]
Ambeed, Inc. (via Sigma-Aldrich)N-Boc-morpholine-2-carboxylic acid189321-66-297%Storage at 2-8°C, in dry conditions.
Leap Chem Co., Ltd.(R)-morpholine-2-carboxylicacid1212396-52-5-Inquire for details.[8]
Nantong Baihua Bio-pharmaceutical Co., Ltd.(R)-morpholine-2-carboxylicacid1212396-52-5-Inquire for details.[8]
Amadis Chemical Company Limited(R)-morpholine-2-carboxylicacid1212396-52-5-Inquire for details.[8]

Synthetic Approaches to Enantiopure this compound

The synthesis of enantiopure morpholine derivatives can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

A conceptual workflow for an asymmetric synthesis approach is outlined below:

G cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_product Final Product Chiral Precursor Chiral Precursor Key Chiral Induction Step Key Chiral Induction Step Chiral Precursor->Key Chiral Induction Step Achiral Reagents Achiral Reagents Achiral Reagents->Key Chiral Induction Step Cyclization Cyclization Key Chiral Induction Step->Cyclization Deprotection Deprotection Cyclization->Deprotection Enantiopure this compound Enantiopure this compound Deprotection->Enantiopure this compound

Caption: Conceptual workflow for asymmetric synthesis.

Chiral Resolution of Racemic Morpholine-2-carboxylic Acid

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common and effective method is the formation of diastereomeric salts.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol is a generalized procedure based on established principles of chiral resolution.

  • Salt Formation:

    • Dissolve the racemic morpholine-2-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add an equimolar amount of a chiral resolving agent, which is a chiral base such as (R)-(+)-α-phenylethylamine or a chiral amino alcohol.

    • Stir the solution, optionally with gentle heating, to facilitate the formation of the diastereomeric salts.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • The less soluble diastereomeric salt will preferentially crystallize out of the solution.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomer:

    • Dissolve the collected diastereomeric salt crystals in water.

    • Acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 2. This will protonate the chiral resolving agent, making it water-soluble, and precipitate the desired enantiomer of the carboxylic acid.

    • Collect the precipitated enantiopure this compound by filtration, wash with cold water, and dry under vacuum.

  • Determination of Enantiomeric Purity:

    • The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

G cluster_start Starting Mixture cluster_resolution Resolution Process cluster_final Final Products Racemic Morpholine-2-carboxylic acid Racemic Morpholine-2-carboxylic acid Addition of Chiral Resolving Agent Addition of Chiral Resolving Agent Racemic Morpholine-2-carboxylic acid->Addition of Chiral Resolving Agent Formation of Diastereomeric Salts Formation of Diastereomeric Salts Addition of Chiral Resolving Agent->Formation of Diastereomeric Salts Fractional Crystallization Fractional Crystallization Formation of Diastereomeric Salts->Fractional Crystallization Separation of Crystals Separation of Crystals Fractional Crystallization->Separation of Crystals Less Soluble Diastereomer Less Soluble Diastereomer Separation of Crystals->Less Soluble Diastereomer More Soluble Diastereomer (in filtrate) More Soluble Diastereomer (in filtrate) Separation of Crystals->More Soluble Diastereomer (in filtrate) Acidification Acidification Less Soluble Diastereomer->Acidification Enantiopure this compound Enantiopure this compound Acidification->Enantiopure this compound

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Role in Drug Discovery and Development

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds.[1] Morpholine-4-carboxylic acid derivatives have been identified as potent inhibitors of Cathepsin S, a protease involved in the immune response.[12] While specific signaling pathways for this compound are not extensively detailed in the public domain, its incorporation into larger molecules is a strategy to modulate the overall properties of a drug candidate. The logic for its use often revolves around its ability to influence pharmacokinetic parameters.

G cluster_compound Compound Properties cluster_effects Pharmacokinetic Effects cluster_outcome Therapeutic Outcome Lead_Compound Lead Compound Optimized_Drug_Candidate Optimized Drug Candidate Lead_Compound->Optimized_Drug_Candidate R_Morpholine_SCA This compound Scaffold R_Morpholine_SCA->Optimized_Drug_Candidate incorporation Improved_Solubility Improved Aqueous Solubility Enhanced_Permeability Enhanced Membrane Permeability (e.g., BBB) Metabolic_Stability Increased Metabolic Stability Optimized_Drug_Candidate->Improved_Solubility Optimized_Drug_Candidate->Enhanced_Permeability Optimized_Drug_Candidate->Metabolic_Stability

Caption: Rationale for incorporating the morpholine scaffold in drug design.

This technical guide provides a foundational understanding for researchers and professionals engaged in the use of this compound. Further investigation into specific asymmetric synthetic routes and the elucidation of its precise roles in biological pathways will continue to be areas of active research.

References

Spectroscopic Analysis of (R)-Morpholine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the key spectroscopic data for (R)-Morpholine-2-carboxylic acid (C₅H₉NO₃, Molecular Weight: 131.13 g/mol ), a chiral building block of significant interest in pharmaceutical and drug development research.[1][2][3] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[4][5] For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of its atomic connectivity.

¹H NMR (Proton NMR)

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The acidic proton of the carboxyl group is characteristically found far downfield, often as a broad singlet.[6][7] Protons on the morpholine ring exhibit chemical shifts influenced by the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
> 10.0broad s1H-COOH
~4.0 - 4.2m1HH-2
~3.8 - 4.0m2HH-5
~3.5 - 3.7m2HH-6
~3.0 - 3.3m2HH-3
Variablebroad s1HN-H

Note: Spectra are typically recorded in deuterated solvents such as D₂O or DMSO-d₆. The N-H and COOH protons are exchangeable with D₂O and their signals would disappear.[6][7]

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Carboxyl carbons are typically observed in the 165-185 ppm range.[7] Carbons adjacent to heteroatoms (O, N) in the morpholine ring are shifted downfield.[8][9]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~170 - 185C=O (Carboxylic Acid)
~65 - 75C-5
~55 - 65C-2
~40 - 50C-3, C-6
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10] For this compound, the spectrum is dominated by absorptions from the carboxylic acid group.

The O-H bond of a carboxylic acid gives rise to a very broad absorption band over the range of 2500 to 3300 cm⁻¹.[6][7][11] This broadness is a result of hydrogen bonding between molecules.[10][11] The carbonyl (C=O) bond produces a strong, intense absorption between 1760 and 1690 cm⁻¹.[11][12]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid
3200 - 3375MediumN-H StretchAmine
2850 - 3000MediumC-H StretchAliphatic
1760 - 1690StrongC=O StretchCarboxylic Acid
1440 - 1395MediumO-H BendCarboxylic Acid
1320 - 1210StrongC-O StretchCarboxylic Acid
1250 - 1020MediumC-N StretchAmine
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[13] For a small polar molecule like this compound, Electrospray Ionization (ESI) is a suitable technique.[14][15]

The molecular formula C₅H₉NO₃ corresponds to a molecular weight of 131.13 g/mol .[1][2] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 132.06. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

m/z (Daltons)IonAnalysis
132.0655[M+H]⁺Protonated Molecule
114.0550[M+H - H₂O]⁺Loss of Water
86.0600[M+H - COOH₂]⁺Loss of Carboxylic Acid Group

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation : Accurately weigh 5-25 mg of the sample for ¹H NMR or a quantity sufficient to create a saturated solution for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

  • Add an internal standard (e.g., TMS) if quantitative analysis is required.

  • Data Acquisition :

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Sample Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol, acetonitrile, or water.[16]

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a solvent mixture appropriate for ESI, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.[16]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the system.[16]

  • Data Acquisition :

    • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.[14]

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 Da).

    • Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable and maximal ion signal.[17]

Workflow and Data Relationships

The acquisition and interpretation of spectroscopic data follow a logical progression, starting from the pure sample and culminating in complete structural verification.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Raw Data cluster_interp Interpretation & Verification Sample Pure this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dilute in ESI-compatible Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq ESI Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values) MS_Acq->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Verified Structure Interpretation->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility Profile of (R)-Morpholine-2-carboxylic acid and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Morpholine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block in the synthesis of various biologically active molecules. Its physicochemical properties, particularly its solubility, are critical determinants of its utility in drug discovery and development, influencing formulation, bioavailability, and pharmacokinetics. This technical guide provides a comprehensive overview of the solubility profile of this compound and its common salt forms. While specific quantitative solubility data for this exact molecule is limited in publicly available literature, this guide consolidates qualitative solubility information, outlines detailed experimental protocols for its determination, and presents relevant biological pathways and experimental workflows where this scaffold is of importance.

Introduction

The morpholine moiety is a privileged scaffold in drug design, known for improving the physicochemical properties of drug candidates, including their aqueous solubility and metabolic stability.[1][2] The incorporation of a carboxylic acid group at the 2-position of the morpholine ring introduces a handle for further chemical modification and an ionizable group that can significantly impact solubility depending on the pH of the medium. This compound, as a specific enantiomer, is crucial for developing stereospecific interactions with biological targets. Understanding its solubility in various solvents and physiological media is paramount for its effective application in drug development pipelines.

Solubility Profile

Precise quantitative solubility data for this compound and its salts are not extensively reported in peer-reviewed journals. However, based on the general principles of organic chemistry and data for analogous structures, a qualitative solubility profile can be inferred. The presence of both a polar carboxylic acid group and a basic secondary amine within the morpholine ring suggests amphiprotic behavior and pH-dependent solubility.

Table 1: Qualitative Solubility Profile of this compound and its Salts

Compound/Salt FormWaterAqueous Acid (e.g., 0.1 N HCl)Aqueous Base (e.g., 0.1 N NaOH)Polar Aprotic Solvents (e.g., DMSO, DMF)Alcohols (e.g., Ethanol, Methanol)Non-polar Solvents (e.g., Hexane, Toluene)
This compound (Free Acid) Sparingly Soluble to SolubleSoluble (as hydrochloride salt)Soluble (as carboxylate salt)SolubleSolubleInsoluble
This compound Hydrochloride SolubleSolubleSparingly SolubleSparingly SolubleSparingly SolubleInsoluble
This compound Sodium Salt SolubleSparingly SolubleSolubleSparingly SolubleSparingly SolubleInsoluble

Note: This table is based on general chemical principles. Actual quantitative solubility should be determined experimentally.

For instance, a potent inhibitor of the measles virus (MeV) with a complex structure incorporating a morpholine-2-carboxylic acid derivative was found to have an aqueous solubility of approximately 60 μg/mL.[3] The formation of salts, such as hydrochloride salts, is a common strategy to enhance the aqueous solubility of amine-containing compounds for medical applications.[4]

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, standardized experimental protocols are essential. The thermodynamic shake-flask method is a widely accepted and robust technique.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound or its salt

  • Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • HPLC Method:

      • Prepare a series of standard solutions of the compound with known concentrations.

      • Inject the filtered supernatant and the standard solutions into the HPLC system.

      • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • If the compound has a suitable chromophore, measure the absorbance of the filtered supernatant at the wavelength of maximum absorbance (λmax).

      • Use a pre-determined calibration curve of absorbance versus concentration to determine the solubility.

  • Data Reporting:

    • Express the solubility in units such as mg/mL, µg/mL, or mol/L.

Visualization of Relevant Pathways and Workflows

This compound and its derivatives are often explored as inhibitors of key signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a prominent target.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and highlights the points of inhibition by small molecules, a common area of investigation for morpholine-containing compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Regulates mTORC2 mTORC2 mTORC2->Akt Phosphorylates mTORC1->Downstream Effectors Regulates Inhibitor Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with points of potential inhibition.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of kinase inhibitors, including those based on the this compound scaffold, typically follow a structured workflow.

Kinase_Inhibitor_Workflow start Target Identification & Validation library_design Library Design & Synthesis start->library_design hts High-Throughput Screening (HTS) library_design->hts hit_validation Hit Validation hts->hit_validation lead_gen Hit-to-Lead (SAR Studies) hit_validation->lead_gen lead_opt Lead Optimization (ADME/Tox) lead_gen->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized experimental workflow for kinase inhibitor drug discovery.

Conclusion

References

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, synthetic accessibility, and ability to favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates have solidified its importance in the development of a wide array of therapeutics. This technical guide provides a comprehensive overview of the role of morpholine scaffolds in drug discovery, from their fundamental properties to their application in marketed drugs and clinical candidates.

Physicochemical Properties and Pharmacokinetic Advantages

The utility of the morpholine ring in drug design stems from a combination of desirable physicochemical characteristics. The presence of the ether oxygen atom reduces the basicity of the nitrogen atom compared to piperidine, resulting in a pKa that is often in a physiologically relevant range. This can lead to improved aqueous solubility and a favorable absorption, distribution, metabolism, and excretion (ADME) profile. The morpholine moiety can also participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and potency. Furthermore, its incorporation can improve metabolic stability by blocking sites of metabolism on a parent molecule.

The Role of Morpholine in Approved Drugs

The versatility of the morpholine scaffold is evident in the diverse range of FDA-approved drugs that incorporate this moiety. From antibacterial agents to complex anticancer therapies, the morpholine ring plays a crucial role in the efficacy and safety of these medicines.

Linezolid: An Oxazolidinone Antibiotic

Linezolid is a crucial antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The morpholine ring in Linezolid is a key component of the pharmacophore, contributing to its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the 50S ribosomal subunit.

Gefitinib: A Targeted Cancer Therapy

Gefitinib is a kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific mutations in the epidermal growth factor receptor (EGFR). The morpholine group in Gefitinib enhances its solubility and pharmacokinetic properties, enabling oral administration and effective targeting of the ATP-binding site of the EGFR kinase domain.

Aprepitant: An Antiemetic Agent

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The morpholine moiety is integral to the molecule's ability to cross the blood-brain barrier and bind with high affinity to NK1 receptors in the central nervous system.

Reboxetine: A Norepinephrine Reuptake Inhibitor

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder. The morpholine ring in Reboxetine is crucial for its selective interaction with the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft.

Quantitative Data on Morpholine-Containing Compounds

The following tables summarize key quantitative data for a selection of morpholine-containing drugs and experimental compounds, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: Pharmacokinetic Parameters of Selected Oral Morpholine-Containing Drugs [1]

DrugTherapeutic AreaTmax (h)Cmax (ng/mL)Bioavailability (%)Elimination Half-life (h)
LinezolidAntibiotic~112.7 - 21.2~1004.5 - 5.5
GefitinibAnticancer3 - 7185~60~48
AprepitantAntiemetic~4938~60-659 - 13
ReboxetineAntidepressant2120 - 150>9412 - 13

Table 2: In Vitro Activity of Morpholine-Containing Anticancer Agents

CompoundTarget(s)Cell LineIC50 (nM)Reference
GefitinibEGFRA549 (NSCLC)19,910[2]
GefitinibHCC827 (NSCLC)15[2]
Compound 10e mTORA549 (NSCLC)33[3]
Compound AK-10 -A549 (NSCLC)8,550[4]
Compound AK-10 -MCF-7 (Breast)3,150[4]
Compound 3c -HepG2 (Liver)11,420[5]
Compound 3d -HepG2 (Liver)8,500[5]
Compound 3e -HepG2 (Liver)12,760[5]
Compound 2g -SW480 (Colon)5,100[6]
Compound 2g -MCF-7 (Breast)19,600[6]

Table 3: Minimum Inhibitory Concentrations (MIC) of Linezolid Against Key Pathogens [7]

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus0.5 - 422
Enterococcus faecium0.5 - 412
Streptococcus pneumoniae0.25 - 20.51

Signaling Pathways and Mechanisms of Action

The biological effects of morpholine-containing drugs are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

A significant number of morpholine-containing compounds have been developed as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation Inhibitor Morpholine-containing Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-containing drugs.

Neurokinin-1 (NK1) Receptor Signaling

Aprepitant exerts its antiemetic effect by blocking the binding of substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), thereby inhibiting downstream signaling cascades that lead to emesis.

NK1_Receptor_Signaling Neurokinin-1 (NK1) Receptor Signaling SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Gq Gq protein NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) activation DAG->PKC Aprepitant Aprepitant (Morpholine-containing antagonist) Aprepitant->NK1R NET_Inhibition Norepinephrine Transporter (NET) Inhibition cluster_pre cluster_post Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse NE NE_vesicle->NE_synapse release NET Norepinephrine Transporter (NET) NE_synapse->NET reuptake AdrenergicR Adrenergic Receptor NE_synapse->AdrenergicR NET->Presynaptic Signal Signal Transduction AdrenergicR->Signal Reboxetine Reboxetine (Morpholine-containing inhibitor) Reboxetine->NET N_Alkylation_Workflow General N-Alkylation Workflow Start Start Reactants Combine Morpholine, Alkyl Halide (R-X), and Base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) Start->Reactants Reaction Heat the reaction mixture (e.g., 80°C) for a specified time (e.g., 4-12 h) Reactants->Reaction Workup Cool to room temperature. Quench with water. Extract with an organic solvent (e.g., Ethyl Acetate) Reaction->Workup Purification Dry the organic layer (e.g., over Na₂SO₄). Concentrate under reduced pressure. Purify by column chromatography Workup->Purification Product Characterize the N-alkylated morpholine product (NMR, MS) Purification->Product End End Product->End Kinase_Inhibition_Assay Kinase Inhibition Assay Workflow Start Start Prepare Prepare serial dilutions of the morpholine-containing inhibitor in assay buffer Start->Prepare Add_Inhibitor Add the diluted inhibitor or vehicle control (DMSO) to the reaction mixture Prepare->Add_Inhibitor Reaction_Mix In a microplate, combine: - Kinase enzyme - Kinase substrate - ATP (often radiolabeled) Reaction_Mix->Add_Inhibitor Incubate Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 min) Add_Inhibitor->Incubate Stop_Reaction Stop the reaction (e.g., by adding EDTA) Incubate->Stop_Reaction Detect Detect kinase activity (e.g., measure substrate phosphorylation via scintillation counting or fluorescence) Stop_Reaction->Detect Analyze Calculate % inhibition and determine the IC50 value Detect->Analyze End End Analyze->End

References

introduction to constrained amino acids in peptide design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Constrained Amino Acids in Peptide Design

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptides represent a promising class of therapeutics, occupying a unique chemical space between small molecules and large biologics. Their high specificity and potency are often offset by significant liabilities, primarily their inherent conformational flexibility and susceptibility to proteolytic degradation, which lead to poor bioavailability and short in vivo half-lives. Introducing conformational constraints into the peptide backbone or side chains is a powerful and widely adopted strategy to mitigate these drawbacks. By pre-organizing a peptide into its bioactive conformation, constraints can enhance receptor binding affinity, improve enzymatic stability, and in some cases, increase cell permeability. This guide provides a comprehensive overview of the core principles of using constrained amino acids in peptide design, detailing the various types of constraints, their impact on critical peptide properties, and the experimental protocols necessary for their synthesis and characterization.

The Rationale for Conformational Constraint

The biological activity of a peptide is intrinsically linked to its three-dimensional structure.[1] In solution, linear peptides exist as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers may be suitable for binding to a biological target. This conformational freedom has several negative consequences:

  • Entropic Penalty: Upon binding, the peptide must adopt a single, rigid conformation. The energy required to "freeze" the peptide in this state, known as the entropic cost of binding, reduces the overall binding affinity.

  • Proteolytic Susceptibility: Flexible, extended conformations are readily recognized and cleaved by proteases, leading to rapid degradation in biological systems.[2][3]

  • Reduced Selectivity: A flexible peptide may adopt different conformations to bind to multiple off-target receptors, leading to undesirable side effects.

Constraining a peptide aims to overcome these limitations by reducing the number of accessible conformations, ideally pre-organizing the molecule into the specific geometry required for biological activity.[4][5][6] The benefits include increased binding affinity (due to a lower entropic penalty), enhanced proteolytic resistance, and improved receptor selectivity.[3][6][7]

G cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide a Conformer 1 b Conformer 2 a->b c Bioactive Conformer a->c d Conformer 3 a->d b->c e Conformer 4 b->e c->d c->e f Bioactive Conformation c->f Constraint (Reduces Entropy)

Figure 1: Constraint reduces conformational entropy, pre-organizing the peptide.

Strategies for Introducing Conformational Constraints

Constraints can be broadly categorized as local (affecting a single amino acid residue) or global (affecting a larger portion of the peptide sequence, often through cyclization).

Local Constraints
  • α,α-Disubstituted Amino Acids: The incorporation of amino acids with two substituents on the α-carbon, such as α-aminoisobutyric acid (Aib), sterically restricts the backbone dihedral angles (φ, ψ), strongly promoting helical conformations (α- or 3₁₀-helices).[8]

  • N-Alkylation: Methylation of the backbone amide nitrogen (N-methylation) removes the hydrogen bond donor capability and introduces steric hindrance that can favor specific turn structures and provide significant resistance to proteases.[7][9]

  • β-Amino Acids: These residues have an additional carbon atom in their backbone. Peptides composed entirely of β-amino acids (β-peptides) can adopt stable, predictable secondary structures, or "foldamers," that are resistant to degradation by common proteases.[8][10][11]

Global Constraints (Cyclization)

Cyclization is the most common strategy for globally constraining a peptide.

  • Side Chain-to-Side Chain: Covalent bonds are formed between the side chains of two amino acid residues. Common methods include:

    • Lactam Bridge: Formation of an amide bond between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) residues.[5]

    • Disulfide Bridge: Oxidative coupling of two cysteine residues to form a cystine bridge.

    • Thioether (Thiol-Ene) Bridge: Reaction between a cysteine thiol and an olefin-containing unnatural amino acid.[12]

  • Backbone-to-Side Chain or Side Chain-to-Backbone: A covalent linkage is formed between a terminal end and an internal amino acid side chain.

  • Head-to-Tail Backbone Cyclization: The N-terminal amine is linked to the C-terminal carboxylic acid, forming a cyclic peptide.[5][9]

  • Hydrocarbon Stapling: An all-hydrocarbon cross-link is introduced by reacting two unnatural amino acids bearing olefinic side chains (e.g., via ring-closing metathesis). This technique is particularly effective at stabilizing α-helical structures.[9][12][13]

Quantitative Impact of Constraints on Peptide Properties

The introduction of constraints leads to measurable improvements in a peptide's physicochemical and biological properties.

Table 1: Effect of Constraints on Secondary Structure and Stability
Peptide SystemConstraint TypeKey Quantitative ChangeReference
RNase A C-peptideHydrocarbon Staple (i, i+7)Helicity increased from 40% to 66%[8]
HIV-1 fusion peptideLactam Bridge (i, i+7)Induced α-helicity confirmed by CD analysis[8]
Model PeptideAib substitutionDramatically increased helical propensity[8]
Trp-cage miniproteinConstrained β-amino acidIncreased conformational stability[10]
C18G AMPNon-natural hydrophobic amino acidsMaintained or increased antimicrobial activity[14]
Table 2: Effect of Constraints on Bioactivity and Therapeutic Potential
Peptide TargetConstraint TypeKey Quantitative ChangeReference
p53/MDM2 InteractionHydrocarbon Staple28-fold improvement in potency (micromolar affinity)[8]
α9α10 nAChRHead-to-Tail CyclizationAltered activity and stability[9]
VariousD-amino acid substitutionIncreased resistance to enzymatic degradation[15]
Antimicrobial Peptide (DP7)Sequence modificationBroader activity spectrum, lower cytotoxicity vs. parent[16][17]
BH3 domain mimicHydrocarbon StapleEnabled in vivo activation of apoptosis[9]

Experimental Protocols

The successful design and evaluation of constrained peptides rely on a suite of standardized experimental techniques.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides, including those with unnatural or constrained amino acids.[18] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

General Protocol for Fmoc-Based SPPS:

  • Resin Preparation: The solid support (e.g., Rink Amide resin) is placed in a reaction vessel and swelled in a suitable solvent like N,N-dimethylformamide (DMF).[15]

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a 20% solution of piperidine in DMF, exposing a free amine.[15]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond. For sterically hindered unnatural amino acids, stronger coupling reagents or extended reaction times may be necessary.[15]

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Iteration: Steps 2-4 are repeated for each amino acid in the sequence.

  • On-Resin Cyclization (for cyclic peptides): For side-chain to side-chain or head-to-tail cyclization, orthogonal protecting groups on the side chains (or the N-terminus) are selectively removed, and the cyclization reaction is performed while the peptide is still attached to the resin.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers), which also removes any remaining side-chain protecting groups.

  • Purification and Characterization: The crude peptide is precipitated, purified via reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.[15]

G start Start: Swell Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Couple next Fmoc-AA (Activation with HBTU/HATU) wash1->coupling wash2 Wash (DMF) coupling->wash2 check Last Amino Acid? wash2->check check->deprotection No cyclization Optional: On-Resin Cyclization check->cyclization Yes cleavage 3. Cleave from Resin (TFA Cocktail) cyclization->cleavage purification 4. Purify (RP-HPLC) & Characterize (MS) cleavage->purification end End: Purified Peptide purification->end

Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Structural Characterization

5.2.1 Circular Dichroism (CD) Spectroscopy CD spectroscopy is a rapid, low-resolution technique used to assess the secondary structure content of peptides in solution.[19][20] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Protocol:

  • Sample Preparation: A purified peptide sample is dissolved in an appropriate buffer (e.g., phosphate buffer) to a concentration of 0.1-0.5 mg/mL.[21][22] The buffer must be transparent in the far-UV region (185-240 nm).

  • Instrument Setup: A CD spectrometer is warmed up and purged with nitrogen gas.

  • Data Acquisition: The sample is placed in a quartz cuvette (typically 1 mm path length).[22] Far-UV spectra are recorded from ~260 nm down to ~190 nm.

  • Data Processing: The buffer baseline is subtracted, and the signal is converted to mean residue ellipticity (MRE).

  • Analysis: The resulting spectrum is analyzed to estimate secondary structure content. Characteristic spectra include a double minimum at ~222 nm and 208 nm for α-helices and a single minimum around 218 nm for β-sheets.[21]

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the premier technique for determining the high-resolution three-dimensional structure and dynamics of peptides in solution.[23][24]

Protocol:

  • Sample Preparation: A high-purity (>95%), concentrated (~1 mM) peptide sample is prepared in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O).[25] The pH is adjusted to physiological conditions.

  • Data Acquisition: A series of 2D NMR experiments are performed on a high-field spectrometer:

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system (through-bond correlations).[26]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5-6 Å), providing distance restraints between different residues (through-space correlations).[26]

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within a few bonds of each other.

  • Resonance Assignment: The collected spectra are used to assign every proton resonance to its specific amino acid in the peptide sequence.[23]

  • Structure Calculation: NOESY cross-peaks are converted into upper-distance bounds. These distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation algorithms (e.g., simulated annealing, molecular dynamics) to generate an ensemble of 3D structures consistent with the NMR data.[25]

  • Structure Validation: The quality of the final structure ensemble is assessed based on geometric parameters and agreement with the experimental data.

Functional Characterization

5.3.1 In Vitro Bioactivity Assays These assays are designed to measure the biological effect of the peptide in a controlled, non-living system. The specific assay depends on the peptide's target and mechanism of action.

General Protocol (Example: Competitive Binding Assay):

  • Prepare a series of dilutions of the constrained peptide.

  • In a multi-well plate, combine the target receptor, a known labeled ligand (e.g., fluorescent or radioactive), and the diluted constrained peptide.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Measure the amount of labeled ligand bound to the receptor. The constrained peptide will displace the labeled ligand in a concentration-dependent manner.

  • Plot the data to determine the IC₅₀ (the concentration of peptide required to inhibit 50% of labeled ligand binding), which is a measure of binding affinity.

5.3.2 In Vivo Stability and Efficacy Assays Animal models are used to evaluate a peptide's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[27]

General Protocol (Example: Murine Infection Model):

  • Animal Model: Mice are infected with a relevant pathogen (e.g., intraperitoneal injection of S. aureus).[16][17]

  • Peptide Administration: After a set time, the constrained peptide is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection).[16]

  • Sample Collection: At various time points post-treatment, biological samples (e.g., peritoneal lavage fluid, blood) are collected.[16][17]

  • Analysis:

    • Efficacy: The bacterial load in the collected fluid is enumerated (e.g., by plating and counting colony-forming units) to determine the peptide's antimicrobial effect.[16]

    • Stability/Pharmacokinetics: Peptide concentration in blood plasma can be measured over time using methods like LC-MS to determine its half-life.

G cluster_struct Structure cluster_vitro Function cluster_vivo Preclinical design Computational Design & Synthesis structure Structural Characterization design->structure invitro In Vitro Assays design->invitro CD CD (Secondary Structure) NMR NMR (3D Structure) lead_opt Lead Optimization invitro->lead_opt binding Binding Assays (Affinity) functional Cell-Based Assays (Activity) stability Proteolytic Stability invivo In Vivo Studies candidate Drug Candidate invivo->candidate pk_pd Pharmacokinetics/ Pharmacodynamics efficacy Efficacy in Animal Model tox Toxicology lead_opt->design Iterate lead_opt->invivo Promising?

References

A Technical Guide to the Safety and Handling of Morpholine Derivatives for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 24, 2025

This document provides a comprehensive overview of the safety and handling guidelines for morpholine and its derivatives, tailored for researchers, scientists, and drug development professionals. It covers toxicological data, exposure control, emergency procedures, and detailed experimental protocols for safety assessment.

Introduction to Morpholine and its Derivatives

Morpholine, a heterocyclic organic compound containing both amine and ether functional groups, and its derivatives are versatile building blocks in organic synthesis and drug discovery.[1] Their unique physicochemical properties make them valuable scaffolds in the development of a wide range of therapeutic agents, including anticancer, anti-inflammatory, and neuroprotective drugs.[2][3] However, the reactivity and biological activity of these compounds also necessitate a thorough understanding of their potential hazards and the implementation of rigorous safety protocols in a laboratory setting.

This guide aims to provide the necessary information to handle morpholine derivatives safely, minimize exposure risks, and respond effectively to emergencies.

Toxicological Profile

The toxicity of morpholine derivatives can vary significantly depending on the nature and position of their substituents. Morpholine itself is classified as a hazardous substance, being flammable, corrosive, and harmful by inhalation, in contact with skin, and if swallowed.[4][5] It can cause severe skin burns and eye damage.[4][5] Long-term or repeated exposure may lead to cumulative health effects, including damage to the liver and kidneys.[4]

Acute Toxicity

Acute toxicity data, primarily expressed as the median lethal dose (LD50), is available for morpholine and several of its derivatives. This data is crucial for understanding the short-term toxic potential of these compounds.

CompoundCAS NumberRouteSpeciesLD50Reference(s)
Morpholine110-91-8OralRat~1910 mg/kg[6]
DermalRabbit~500 mg/kg[7]
N-Formylmorpholine4394-85-8OralRat> 7360 mg/kg[8]
DermalRabbit> 18400 mg/kg[9]
N-Acetylmorpholine1696-20-4OralRat6130 mg/kg[10][11]
DermalRabbit7500 mg/kg[12]
4-Methylmorpholine N-oxide7529-22-8DermalRabbit> 8000 mg/kg[13]

Table 1: Acute Toxicity Data for Selected Morpholine Derivatives

Genotoxicity and Carcinogenicity

There is no conclusive evidence to classify morpholine as a human carcinogen, and it is currently listed as Group 3 by the IARC (not classifiable as to its carcinogenicity to humans).[7] However, a significant concern is the potential for N-nitroso compounds to form from secondary amines like morpholine in the presence of nitrosating agents. N-nitrosomorpholine is a known carcinogen.[14]

Genotoxicity assays, such as the Ames test and the in vitro micronucleus assay, are essential for evaluating the mutagenic potential of novel morpholine derivatives.

In Vitro Cytotoxicity

Many morpholine derivatives are synthesized for their potential as therapeutic agents, particularly in oncology. As such, their cytotoxic effects on various cell lines are often studied. While this is a desired effect for anticancer drugs, it also highlights the need for careful handling to avoid exposure and harm to healthy cells. For instance, certain morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against cancer cell lines like A549, MCF-7, and SHSY-5Y, while being non-toxic to normal HEK293 cells at similar concentrations.[15][16]

Hazard Identification and Control

Proper hazard identification and the implementation of robust control measures are paramount when working with morpholine derivatives.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Morpholine, for example, is classified as a flammable liquid (Category 3), corrosive to skin (Category 1B), and acutely toxic (Category 4 for oral and inhalation, Category 3 for dermal).[7] All novel morpholine derivatives should be handled as if they possess similar or greater hazards until a thorough risk assessment has been conducted.

Engineering Controls
  • Ventilation: All work with morpholine and its derivatives should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for handling volatile derivatives or when there is a potential for aerosol generation.[4]

  • Containment: For particularly hazardous derivatives or sensitive operations, the use of a glove box may be necessary to provide a higher level of containment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_use Proper Use and Maintenance start Identify Morpholine Derivative and Task assess_properties Review SDS and available toxicological data for: - Physical state (solid, liquid) - Volatility - Corrosivity - Toxicity (dermal, inhalation) start->assess_properties Gather information assess_task Evaluate the task for potential exposure: - Splashing - Aerosol generation - Dusting start->assess_task eye_protection Eye Protection: - Safety glasses with side shields (minimum) - Chemical splash goggles (for liquids) - Face shield (for significant splash risk) assess_properties->eye_protection hand_protection Hand Protection: - Chemically resistant gloves (e.g., Butyl rubber, Viton®) - Check glove manufacturer's compatibility chart - Double gloving for highly toxic derivatives assess_properties->hand_protection body_protection Body Protection: - Laboratory coat - Chemical-resistant apron or suit (for large quantities or high splash risk) assess_properties->body_protection respiratory_protection Respiratory Protection: - Required if ventilation is inadequate or for emergencies - Use NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) assess_properties->respiratory_protection assess_task->eye_protection assess_task->hand_protection assess_task->body_protection assess_task->respiratory_protection ppe_use Inspect PPE before each use Don and doff correctly Do not wear PPE outside of the lab eye_protection->ppe_use hand_protection->ppe_use body_protection->ppe_use respiratory_protection->ppe_use decontamination Decontaminate or dispose of PPE after use ppe_use->decontamination

Figure 1: PPE Selection Workflow for Handling Morpholine Derivatives.
Safe Handling and Storage

  • Handling: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[14] Use non-sparking tools and explosion-proof equipment for flammable derivatives.[4] Ground and bond containers when transferring materials to prevent static discharge.[6] Do not eat, drink, or smoke in areas where these chemicals are handled.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14] Keep containers tightly sealed and protect them from physical damage.[14]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Spill Response:

    • Evacuate the immediate area and eliminate all ignition sources.[4]

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[4]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Experimental Protocols for Safety Assessment

For novel morpholine derivatives, a battery of toxicological tests should be performed to characterize their hazard profile.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

  • Cell Culture: Plate cells (e.g., a relevant normal cell line like HEK293 and the target cancer cell lines) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical.[17]

  • Strain Selection: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).[18]

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[18]

  • Exposure: Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if used) with molten top agar.[19]

  • Plating: Pour the mixture onto minimal glucose agar plates.[19]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[19]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[17]

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[20]

  • Cell Culture and Treatment: Treat cultured mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) with the morpholine derivative at various concentrations, with and without metabolic activation (S9).[20]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.[20]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Microscopy: Score the frequency of micronuclei (small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells.[21]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Mechanism of Toxicity: Metabolic Activation

A key aspect of the toxicity of some morpholine derivatives is their metabolism by cytochrome P450 (CYP450) enzymes in the liver.[22][23] This metabolic process can lead to the formation of reactive intermediates that are responsible for the observed toxicity.

Metabolic_Activation_Pathway cluster_pathway Metabolic Activation of Morpholine Ring morpholine Morpholine Derivative cyp450 Cytochrome P450 (e.g., CYP3A4) morpholine->cyp450 Metabolism detoxification Detoxification Pathways (e.g., Glucuronidation) morpholine->detoxification Alternative Pathway hydroxylation α-Hydroxylation cyp450->hydroxylation iminium Reactive Iminium Ion hydroxylation->iminium Formation of ring_cleavage Ring Cleavage iminium->ring_cleavage cellular_damage Covalent binding to macromolecules (Proteins, DNA) Cellular Damage / Toxicity iminium->cellular_damage Reacts with toxic_metabolites Toxic Metabolites ring_cleavage->toxic_metabolites toxic_metabolites->cellular_damage Cause excretion Excretion detoxification->excretion

Figure 2: Metabolic Activation Pathway of Morpholine Derivatives.

The initial step often involves the oxidation of the carbon atom adjacent to the nitrogen, leading to the formation of an unstable intermediate that can rearrange to a reactive iminium ion.[22] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.[22] Understanding this bioactivation pathway is crucial for designing safer morpholine derivatives by modifying the structure to block or slow down these metabolic routes.

Conclusion

Morpholine and its derivatives are of great importance in modern chemical and pharmaceutical research. While they offer significant potential for the development of new technologies and therapies, their inherent reactivity and biological activity demand a high level of safety awareness and stringent handling protocols. By understanding the toxicological profiles, implementing appropriate engineering and administrative controls, using the correct personal protective equipment, and being prepared for emergencies, researchers can work safely with this valuable class of compounds. Furthermore, conducting thorough safety assessments of novel derivatives using established experimental protocols is a critical responsibility in the research and development process.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Morpholine-Based Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety, a simple six-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and a favorable pKa profile, have made it a cornerstone in the design of numerous therapeutic agents. The introduction of chirality into the morpholine ring has further expanded its utility, providing access to a three-dimensional chemical space crucial for specific interactions with biological targets. This technical guide delves into the discovery and historical evolution of morpholine-based chiral building blocks, tracing their journey from synthetic curiosities to indispensable tools in modern drug discovery. We will explore the seminal synthetic strategies, present key quantitative data, and provide detailed experimental protocols for their preparation.

A Historical Perspective: From Racemic Mixtures to Chiral Control

The story of chiral morpholines is intrinsically linked to the broader evolution of asymmetric synthesis. While morpholine itself was first synthesized in the late 19th century, its application as a chiral entity in drug development is a more recent tale. Early forays into morpholine-containing pharmaceuticals often involved racemic mixtures, with the different enantiomers sometimes exhibiting distinct pharmacological or toxicological profiles.

The groundbreaking work of pioneers like E.J. Corey and Barry Trost in the 1970s on chiral auxiliaries laid the conceptual groundwork for controlling stereochemistry in organic synthesis. These chiral auxiliaries, temporarily attached to a prochiral substrate, could direct the formation of a new stereocenter with high selectivity. While not immediately applied to morpholines, these principles paved the way for future developments.

The 1980s and 1990s witnessed a surge in the development of methods for the enantioselective synthesis of heterocycles. The synthesis of chiral morpholines often relied on the use of starting materials from the "chiral pool," such as amino acids. These naturally occurring enantiopure compounds provided a convenient source of chirality that could be incorporated into the morpholine ring.

The turn of the 21st century brought with it the advent of more sophisticated and efficient methods, including organocatalysis and transition-metal-catalyzed asymmetric hydrogenation. These techniques offered more direct and versatile routes to enantiomerically enriched morpholine derivatives, solidifying their status as readily accessible and highly valuable chiral building blocks.

Key Synthetic Strategies for Chiral Morpholine Building Blocks

The synthesis of enantiopure morpholine derivatives has been approached through several key strategies, each with its own advantages and limitations. These methods can be broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

  • Chiral Auxiliary-Mediated Synthesis: Employing temporary chiral auxiliaries to direct stereoselective transformations.

  • Asymmetric Catalysis: Utilizing chiral catalysts to achieve enantioselective synthesis.

Chiral Pool Synthesis: Harnessing Nature's Chirality

One of the most straightforward approaches to chiral morpholines involves the use of enantiopure starting materials derived from natural sources, most notably α-amino acids. The inherent chirality of the amino acid is used to establish the stereocenters in the final morpholine product.

A common strategy involves the reduction of an N-protected α-amino acid to the corresponding β-amino alcohol, followed by cyclization with a suitable two-carbon electrophile.

Logical Relationship: Chiral Pool Synthesis of Morpholines

G Chiral_Pool Chiral Pool (e.g., α-Amino Acids) Reduction Reduction Chiral_Pool->Reduction N-protection Amino_Alcohol Chiral β-Amino Alcohol Reduction->Amino_Alcohol Cyclization Cyclization with C2-Electrophile Amino_Alcohol->Cyclization Chiral_Morpholine Chiral Morpholine Building Block Cyclization->Chiral_Morpholine G Start Start: Schlenk Tube Add_Reactants Add Dehydromorpholine (0.1 mmol) and [Rh(COD)2]BF4 (0.5 mol%) Start->Add_Reactants Add_Ligand Add (R)-SpiroP (0.55 mol%) in DCM (1 mL) Add_Reactants->Add_Ligand Degas Degas with H2 (3x) Add_Ligand->Degas Hydrogenation Stir under H2 (30 atm) at room temperature for 24h Degas->Hydrogenation Workup Concentrate and Purify by Column Chromatography Hydrogenation->Workup Product Obtain Chiral Morpholine Workup->Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Methodological & Application

Application Notes and Protocols: Synthesis of Peptidomimetics Using (R)-Morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a pivotal class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of constrained, non-natural amino acid analogs is a key strategy in peptidomimetic design. (R)-Morpholine-2-carboxylic acid is a versatile chiral building block that introduces conformational rigidity and potential for improved pharmacokinetic properties into peptide sequences. Its morpholine ring can engage in favorable interactions with biological targets and enhance solubility.

These application notes provide detailed protocols for the synthesis of peptidomimetics incorporating this compound using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Data Presentation

Table 1: Recommended Protecting Groups for this compound
Protecting GroupStructureCleavage ConditionsNotes
Boc (tert-butyloxycarbonyl)tBu-O-CO-Strong acid (e.g., TFA)Stable to piperidine. Suitable for the N-terminus if the final peptide is cleaved under acidic conditions.
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Base (e.g., 20% piperidine in DMF)Standard for SPPS. Allows for sequential elongation of the peptide chain.
Cbz (Benzyloxycarbonyl)Bn-O-CO-Hydrogenolysis (e.g., H₂, Pd/C)Orthogonal to both Boc and Fmoc. Useful for solution-phase synthesis or specific deprotection strategies.[1]
Table 2: Common Coupling Reagents for SPPS
ReagentFull NameActivator ForNotes
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateCarboxylic acidsEfficient and widely used. Requires a non-nucleophilic base (e.g., DIPEA).
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphateCarboxylic acidsHighly effective for sterically hindered amino acids.
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleCarboxylic acidsCost-effective. HOBt suppresses side reactions.
Table 3: Suggested Cleavage Cocktails for Final Deprotection
Reagent CocktailCompositionApplication
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, good for peptides with Trp, Met, Cys, Tyr.
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Scavenges cations from protecting groups.
TFA/TIS/H₂O Trifluoroacetic acid / Triisopropylsilane / Water (95:2.5:2.5)"Odorless" alternative, effective for scavenging trityl groups.

Experimental Protocols

Protocol 1: Preparation of N-α-Fmoc-(R)-Morpholine-2-carboxylic acid

This protocol describes the protection of the secondary amine of this compound with an Fmoc group, preparing it for SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate (2x).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/methanol) to obtain pure N-α-Fmoc-(R)-Morpholine-2-carboxylic acid.

Protocol 2: Solid-Phase Synthesis of a Peptidomimetic

This protocol details the incorporation of N-α-Fmoc-(R)-Morpholine-2-carboxylic acid into a peptide sequence on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N-α-Fmoc protected amino acids

  • N-α-Fmoc-(R)-Morpholine-2-carboxylic acid

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Reagent K)

  • Cold diethyl ether

Procedure:

Resin Swelling and Fmoc Deprotection:

  • Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

Amino Acid Coupling: 7. In a separate vessel, dissolve the N-α-Fmoc protected amino acid (3.0 eq) and HATU (2.9 eq) in DMF. 8. Add DIPEA (6.0 eq) to the solution and allow it to pre-activate for 5 minutes. 9. Add the activated amino acid solution to the deprotected resin. 10. Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step. 11. Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5x) and DCM (3x).

Incorporation of this compound: 12. Repeat the Fmoc deprotection steps (1-6) to expose the N-terminal amine of the growing peptide chain. 13. To couple N-α-Fmoc-(R)-Morpholine-2-carboxylic acid, follow the coupling procedure (steps 7-11), using N-α-Fmoc-(R)-Morpholine-2-carboxylic acid as the amino acid. Due to potential steric hindrance, a double coupling (repeating the coupling step) or an extended reaction time (up to 4 hours) may be necessary.

Peptide Elongation: 14. Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

Final Cleavage and Deprotection: 15. After the final coupling step, perform a final Fmoc deprotection. 16. Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum. 17. Add the cleavage cocktail (e.g., Reagent K, ~10 mL per 0.1 mmol of resin) to the dry resin. 18. Agitate the mixture at room temperature for 2-3 hours. 19. Filter the resin and collect the filtrate. 20. Wash the resin with a small amount of fresh cleavage cocktail and then with TFA. 21. Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether. 22. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. 23. Dry the crude peptide under vacuum.

Purification: 24. Purify the crude peptide by preparative reverse-phase HPLC. 25. Lyophilize the pure fractions to obtain the final peptidomimetic.

Mandatory Visualizations

Synthesis_Workflow Start Start: this compound Fmoc_Protect N-α-Fmoc Protection (Fmoc-OSu, NaHCO₃) Start->Fmoc_Protect Fmoc_Mca N-α-Fmoc-(R)-Morpholine-2-carboxylic acid Fmoc_Protect->Fmoc_Mca Coupling Coupling to Resin-Bound Peptide (HATU, DIPEA) Fmoc_Mca->Coupling SPPS_Start Solid Support (Resin) SPPS_Start->Coupling Elongation Peptide Chain Elongation (Deprotection/Coupling Cycles) Coupling->Elongation Cleavage Cleavage from Resin & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Peptidomimetic Purification->Final_Product

Caption: Workflow for the synthesis of peptidomimetics using this compound.

SPPS_Cycle Resin_Fmoc Resin-Peptide-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Resin_NH2 Resin-Peptide-NH₂ Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Resin_NH2->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Resin_NH2 Wash2->Resin_Fmoc Next Cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols: N-Boc Protection of (R)-Morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This application note provides a detailed protocol for the N-Boc protection of (R)-Morpholine-2-carboxylic acid, a chiral heterocyclic building block of significant interest in the development of novel therapeutics. The resulting compound, (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid, is a valuable intermediate for further synthetic elaborations.

The reaction proceeds via the nucleophilic attack of the secondary amine of this compound on di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base to neutralize the liberated acidic byproduct.[2] Common bases for this transformation include sodium bicarbonate, sodium hydroxide, or triethylamine. The choice of solvent is flexible, with aqueous or mixed aqueous-organic systems being frequently employed to ensure the solubility of the amino acid starting material.

Reaction Scheme

Caption: General reaction scheme for the N-Boc protection of this compound.

Experimental Protocols

Two representative protocols are provided below, adaptable for different laboratory settings and reagent availability.

Protocol 1: Aqueous Sodium Bicarbonate Method

This protocol is a widely used and environmentally benign method for the Boc protection of amino acids.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane (or THF) and water.

  • Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until it is fully dissolved.

  • Add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Triethylamine in Organic Solvent Method

This protocol is suitable when anhydrous conditions are preferred.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add triethylamine (2.0-3.0 eq) to the suspension and stir.

  • Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with the organic solvent.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the product.

  • Purify as needed by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-Boc protection of this compound. Please note that specific yields and analytical data may vary depending on the exact reaction conditions and purification methods used.

ParameterProtocol 1 (Aqueous NaHCO₃)Protocol 2 (Et₃N in Organic Solvent)Reference
Starting Material This compoundThis compound-
Product (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid(2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid[3][4]
CAS Number (Product) 884512-77-0884512-77-0[3]
Molecular Formula C₁₀H₁₇NO₅C₁₀H₁₇NO₅[4]
Molecular Weight 231.25 g/mol 231.25 g/mol [4]
Typical Yield >85%>80%General[5]
Physical Appearance White to off-white solidWhite to off-white solid-
Solubility Soluble in methanol, DCM, ethyl acetateSoluble in methanol, DCM, ethyl acetate-

Experimental Workflow Diagram

experimental_workflow cluster_protocol1 Protocol 1: Aqueous NaHCO₃ Method cluster_protocol2 Protocol 2: Et₃N in Organic Solvent Method arrow arrow p1_start Dissolve Reactants in Dioxane/Water with NaHCO₃ p1_reagent Add Boc₂O p1_start->p1_reagent p1_react Stir at Room Temperature (4-12h) p1_reagent->p1_react p1_workup1 Remove Dioxane p1_react->p1_workup1 p1_workup2 Acidify with 1M HCl p1_workup1->p1_workup2 p1_extraction Extract with Ethyl Acetate p1_workup2->p1_extraction p1_dry Dry and Concentrate p1_extraction->p1_dry p1_purify Purification (if needed) p1_dry->p1_purify p2_start Suspend Reactant in DCM/THF with Et₃N p2_reagent Add Boc₂O p2_start->p2_reagent p2_react Stir at Room Temperature (6-18h) p2_reagent->p2_react p2_workup Aqueous Workup (HCl, H₂O, Brine) p2_react->p2_workup p2_dry Dry and Concentrate p2_workup->p2_dry p2_purify Purification (if needed) p2_dry->p2_purify

References

Application Notes and Protocols for Cbz Deprotection of Morpholine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carboxybenzyl (Cbz or Z) protecting group is a cornerstone in the synthesis of complex molecules, particularly in peptide and medicinal chemistry, due to its robustness and selective removability. Morpholine carboxylic acids are valuable building blocks in drug discovery, prized for their favorable physicochemical properties. The efficient deprotection of the Cbz group from these scaffolds is a critical step in many synthetic routes. These application notes provide a detailed overview of common deprotection methods, quantitative data for comparison, and step-by-step experimental protocols.

Overview of Cbz Deprotection Methods

The primary strategies for the removal of the Cbz group from the nitrogen atom of morpholine carboxylic acids involve hydrogenolysis, acidic cleavage, and nucleophilic attack. The choice of method is dictated by the overall functionality of the molecule, with particular attention to moieties sensitive to reduction or acidic conditions.

Key Deprotection Pathways

cluster_methods Cbz Deprotection Methods Start Cbz-Protected Morpholine Carboxylic Acid H2 Catalytic Hydrogenolysis Start->H2 H₂, Catalyst Acid Acidic Cleavage Start->Acid Strong Acid Nuc Nucleophilic Cleavage Start->Nuc Nucleophile End Deprotected Morpholine Carboxylic Acid H2->End Acid->End Nuc->End

Caption: General Cbz deprotection workflow.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).[1][2] Palladium on carbon (Pd/C) is the most common catalyst.

Standard Hydrogenolysis

This method involves the use of hydrogen gas in the presence of a palladium catalyst.

Workflow for Catalytic Hydrogenolysis

cluster_workflow Catalytic Hydrogenolysis Workflow dissolve Dissolve Cbz-protected compound in a suitable solvent (e.g., MeOH, EtOH) add_catalyst Add Pd/C catalyst dissolve->add_catalyst hydrogenate Stir under H₂ atmosphere (balloon or hydrogenation apparatus) add_catalyst->hydrogenate monitor Monitor reaction by TLC/LC-MS hydrogenate->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate the filtrate filter->concentrate isolate Isolate the deprotected product concentrate->isolate

Caption: Experimental workflow for catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenation of (S)-4-Cbz-morpholine-3-carboxylic acid

  • Preparation: In a flask, dissolve (S)-4-Cbz-morpholine-3-carboxylic acid (1.0 equiv) in methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 wt% of the substrate) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (S)-morpholine-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Transfer Hydrogenolysis

For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation is a safer alternative. This method uses a hydrogen donor, such as ammonium formate or cyclohexene, in the presence of a catalyst.[3]

Experimental Protocol: Transfer Hydrogenolysis of a Cbz-Protected Morpholine Derivative

  • Preparation: Dissolve the Cbz-protected morpholine carboxylic acid (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (4:1).

  • Reagent Addition: Add ammonium formate (5.0 equiv) and 10% Pd/C (20 wt%) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through Celite® and wash with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

MethodSubstrateCatalystReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenation2-substituted N-Cbz-morpholinePd/CH₂DCMRT2495[1]
Catalytic HydrogenolysisSpiro-bis-morpholine Cbz carbamate10% Pd/CH₂THF/H₂O (4/1)RTN/A>95[4]
Transfer HydrogenolysisGeneral Cbz-protected amines10% Pd/CAmmonium formateMeOHRTN/AHigh[1]

Acidic Cleavage

Acid-mediated deprotection is a viable alternative, especially when the substrate contains functional groups susceptible to hydrogenolysis.[2]

Strong Acidic Conditions

A solution of hydrogen bromide in acetic acid (HBr/AcOH) is a classic and potent reagent for Cbz cleavage.

Experimental Protocol: Cbz Deprotection with HBr/AcOH

  • Preparation: Dissolve the Cbz-protected morpholine carboxylic acid (1.0 equiv) in 33% HBr in acetic acid.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

  • Isolation: Isolate the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Potential Side Reaction: Acetylation of the deprotected amine can occur when using acetic acid as a solvent, particularly at elevated temperatures.[1]

Milder Acidic Conditions

For substrates sensitive to strong acids, milder Lewis acid conditions can be employed.

Experimental Protocol: Cbz Deprotection with AlCl₃/HFIP

  • Preparation: Dissolve the Cbz-protected morpholine carboxylic acid (1.0 equiv) in hexafluoroisopropanol (HFIP).

  • Reagent Addition: Add aluminum chloride (AlCl₃) (3.0 equiv) at room temperature.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, quench the reaction with aqueous NaHCO₃ and extract the product with dichloromethane (CH₂Cl₂).

  • Isolation: Dry the organic layer and concentrate under reduced pressure to yield the deprotected amine.

MethodReagentsSolventTemp. (°C)Key AdvantagesPotential IssuesReference
Strong Acidic CleavageHBr/AcOHAcetic AcidRTEffective and relatively fastHarsh conditions, potential for acylation[1]
Mild Acidic CleavageAlCl₃HFIPRTExcellent functional group toleranceHFIP is an expensive solvent[1][5]

Nucleophilic Cleavage

A newer method utilizing nucleophilic attack is highly selective and avoids the use of heavy metals and harsh acids, making it suitable for sensitive substrates.[6][7]

Experimental Protocol: Nucleophilic Cbz Deprotection with 2-Mercaptoethanol

  • Preparation: Suspend the Cbz-protected morpholine carboxylic acid (1.0 equiv) and potassium phosphate tribasic (4.0 equiv) in N,N-dimethylacetamide (DMAc).

  • Reagent Addition: Purge the mixture with nitrogen three times, then add 2-mercaptoethanol (2.0 equiv).

  • Reaction: Stir the reaction at 75 °C for 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into water. Extract the aqueous phase with dichloromethane.

  • Isolation: Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[7]

MethodReagentsSolventTemp. (°C)Key AdvantagesPotential IssuesReference
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄DMAc75Highly selective for sensitive substrates, avoids heavy metalsThiol reagent has an unpleasant odor[6][7]

Conclusion

The deprotection of Cbz-protected morpholine carboxylic acids can be achieved through several effective methods. Catalytic hydrogenolysis remains the most common and often cleanest approach. However, for molecules containing functionalities incompatible with reduction, acidic or nucleophilic cleavage methods provide excellent alternatives. The choice of the optimal deprotection strategy should be made after careful consideration of the substrate's stability and the compatibility of other functional groups present in the molecule. These detailed protocols and comparative data serve as a valuable resource for chemists in the efficient synthesis of complex molecules containing the morpholine carboxylic acid scaffold.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing (R)-Morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Morpholine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in drug discovery and peptide science. Its incorporation into peptide sequences can impart unique structural features, leading to enhanced metabolic stability, receptor selectivity, and therapeutic potential. However, as a sterically hindered secondary amino acid, its efficient coupling during solid-phase peptide synthesis (SPPS) presents a significant challenge.

These application notes provide a detailed guide for the successful incorporation of this compound into peptide chains using Fmoc/tBu-based solid-phase chemistry. The protocols outlined below are designed to maximize coupling efficiency and minimize side reactions, ensuring the synthesis of high-quality peptides containing this unique morpholine scaffold.

Challenges in Coupling this compound

The primary obstacle in the utilization of this compound in SPPS is the steric hindrance at its α-carbon and the secondary amine within the morpholine ring. This steric bulk can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. To overcome this, the use of potent activating reagents and optimized coupling conditions is essential.

Recommended Materials and Reagents

Resins:

  • Rink Amide resin (for C-terminal amides)

  • Wang resin or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acids)

Amino Acids:

  • Fmoc-(R)-Morpholine-2-carboxylic acid

  • Standard Fmoc-protected amino acids with appropriate side-chain protection (tBu, Boc, Trt, etc.)

Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

Bases:

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methylmorpholine (NMM)

  • 2,4,6-Collidine

Solvents:

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Deprotection and Cleavage:

  • 20% Piperidine in DMF

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines the general steps for the elongation of the peptide chain on the solid support.

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: Proceed with the appropriate coupling protocol (see Protocol 2).

  • Washing: After coupling, wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Protocol 2: Coupling of Fmoc-(R)-Morpholine-2-carboxylic Acid

Due to its steric hindrance, a more potent coupling strategy is required for Fmoc-(R)-Morpholine-2-carboxylic acid compared to standard amino acids. A double coupling is highly recommended.

Reagents:

  • Fmoc-(R)-Morpholine-2-carboxylic acid (3 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF

Procedure:

  • Pre-activation: In a separate vial, dissolve Fmoc-(R)-Morpholine-2-carboxylic acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes.

  • First Coupling: Add the pre-activated amino acid solution to the deprotected resin. Shake for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completeness of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the second coupling.

  • Washing: Wash the resin with DMF (3x).

  • Second Coupling (if necessary): Prepare a fresh solution of activated Fmoc-(R)-Morpholine-2-carboxylic acid as in step 1 and repeat the coupling for another 2-4 hours.

  • Final Washing: Wash the resin with DMF (5x) and DCM (3x).

Data Presentation: Coupling Conditions and Expected Efficiency

The following table summarizes recommended coupling conditions and expected outcomes for incorporating Fmoc-(R)-Morpholine-2-carboxylic acid. The data presented are representative and may vary depending on the specific peptide sequence and resin used.

Coupling ReagentEquivalents (AA:Reagent:Base)Reaction Time (per coupling)Number of CouplingsExpected EfficiencyNotes
HATU 3 : 2.9 : 62-4 hours2>98%Recommended method. High efficiency for sterically hindered amino acids.
HBTU 3 : 2.9 : 63-5 hours295-98%A reliable alternative to HATU.
PyBOP 3 : 3 : 64-6 hours290-95%Effective, but may require longer reaction times.
COMU 3 : 2.9 : 62-4 hours2>98%A modern, highly efficient coupling reagent.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (See Protocol 2) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Is peptide complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Is peptide complete? Yes Cycle->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation End End: Purified Peptide Precipitation->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Decision Workflow for Coupling this compound

Coupling_Workflow Start Start: Deprotected Resin Preactivate Pre-activate: Fmoc-(R)-Morpholine-2-COOH + HATU + DIPEA Start->Preactivate First_Coupling First Coupling (2-4 hours) Preactivate->First_Coupling Kaiser_Test Kaiser Test First_Coupling->Kaiser_Test Wash_Proceed Wash and Proceed to Next Cycle Kaiser_Test->Wash_Proceed Negative (Yellow) Second_Coupling Second Coupling (2-4 hours) Kaiser_Test->Second_Coupling Positive (Blue) End End: Coupled Resin Wash_Proceed->End Final_Wash Final Wash Second_Coupling->Final_Wash Final_Wash->End

Caption: Decision workflow for coupling Fmoc-(R)-Morpholine-2-carboxylic acid.

Application Notes & Protocols: (R)-Morpholine-2-carboxylic Acid as a Chiral Ligand Precursor in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While (R)-Morpholine-2-carboxylic acid is not extensively documented as a direct chiral ligand in asymmetric catalysis, its inherent chirality and functional group present a valuable opportunity for its use as a precursor to novel chiral ligands. This document outlines a prospective application of this compound by proposing its conversion into a C₂-symmetric bis-hydroxamic acid (BHA) ligand. Detailed protocols for the synthesis of this proposed ligand and its subsequent application in vanadium-catalyzed asymmetric epoxidation of allylic and homoallylic alcohols are provided. The performance data presented are based on established results from structurally analogous C₂-symmetric BHA ligands to offer a realistic projection of its potential efficacy.

Introduction: The Potential of Morpholine Scaffolds in Asymmetric Catalysis

Chiral morpholine derivatives are recognized as privileged structures in medicinal chemistry and drug development. Their conformational rigidity and potential for introducing multiple stereocenters make them attractive scaffolds for the design of chiral ligands in asymmetric catalysis. This compound is a readily available chiral building block. Its carboxylic acid moiety serves as a versatile handle for derivatization into various coordinating groups, enabling the synthesis of a diverse range of chiral ligands.

One promising class of ligands derivable from carboxylic acids are chiral hydroxamic acids.[1][2] These ligands have demonstrated remarkable efficacy in a variety of metal-catalyzed asymmetric transformations, particularly in oxidation reactions.[3] The hydroxamic acid functionality acts as a strong bidentate chelator for various transition metals, creating a well-defined and sterically hindered chiral environment around the metal center. This document focuses on the proposed synthesis of a C₂-symmetric bis-hydroxamic acid ligand derived from this compound and its application in asymmetric epoxidation.

Proposed Ligand Synthesis

The proposed C₂-symmetric bis-hydroxamic acid ligand, hereafter referred to as (R,R)-MorphelineBHA , can be synthesized from this compound in a multi-step sequence. The general workflow for this synthesis is depicted below.

G cluster_synthesis Ligand Synthesis Workflow A This compound B N-Protection A->B e.g., Boc₂O C (R)-N-Boc-Morpholine-2-carboxylic acid B->C D Amide Coupling with (R)-N-Boc-Morpholine-2-carboxylic acid C->D Coupling Agent (e.g., EDC, HOBt) E C₂-Symmetric Di-amide D->E F Conversion to Bis-hydroxamic Acid E->F Hydroxylamine G Final Ligand: (R,R)-MorphelineBHA F->G

Caption: Proposed synthesis workflow for (R,R)-MorphelineBHA.

Experimental Protocol: Synthesis of (R,R)-MorphelineBHA

Step 1: N-Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (2.5 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the reaction mixture at room temperature for 12-18 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-N-Boc-Morpholine-2-carboxylic acid.

Step 2: Amide Coupling to form C₂-Symmetric Di-amide

  • To a solution of (R)-N-Boc-Morpholine-2-carboxylic acid (2.0 eq) in anhydrous dichloromethane (DCM), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 2.2 eq) and 1-Hydroxybenzotriazole (HOBt, 2.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a suitable diamine linker (e.g., 1,2-diaminoethane, 1.0 eq) and triethylamine (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the C₂-symmetric di-amide.

Step 3: Conversion to Bis-hydroxamic Acid

  • Dissolve the C₂-symmetric di-amide (1.0 eq) in a mixture of methanol and DCM.

  • Add hydroxylamine hydrochloride (excess, e.g., 10 eq) and potassium hydroxide (excess, e.g., 10 eq).

  • Stir the mixture at room temperature for 24-48 hours.

  • Neutralize the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude bis-hydroxamic acid ligand.

  • Purify by recrystallization or column chromatography to obtain pure (R,R)-MorphelineBHA .

Application in Asymmetric Epoxidation

The proposed (R,R)-MorphelineBHA ligand is expected to be highly effective in the vanadium-catalyzed asymmetric epoxidation of allylic and homoallylic alcohols. The C₂-symmetric design creates a well-defined chiral pocket around the vanadium center, enabling high stereocontrol during the oxygen transfer from the peroxide to the olefin.

G cluster_catalysis Proposed Catalytic Cycle A V(O)(O-iPr)₃ + (R,R)-MorphelineBHA B [V(O)(BHA)] Catalyst A->B Ligand Exchange C Coordination of Allylic Alcohol B->C D [V(O)(BHA)(Substrate)] Complex C->D E Oxidant Activation (e.g., TBHP) D->E F Oxygen Transfer E->F Stereoselective G Chiral Epoxide Product Release F->G G->B Catalyst Regeneration

Caption: Proposed catalytic cycle for asymmetric epoxidation.

Experimental Protocol: Vanadium-Catalyzed Asymmetric Epoxidation of an Allylic Alcohol
  • To a stirred solution of the (R,R)-MorphelineBHA ligand (0.01-0.05 eq) in toluene at room temperature, add VO(O-iPr)₃ (1.0 M in hexane, 0.01-0.05 eq).

  • Stir the mixture for 30 minutes to allow for catalyst formation.

  • Add the allylic alcohol substrate (1.0 eq).

  • Add an oxidant, such as cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP) (1.5 eq), dropwise.

  • Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral epoxide.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Projected Performance Data

The following tables summarize the expected performance of the (R,R)-MorphelineBHA ligand in the vanadium-catalyzed asymmetric epoxidation of representative allylic and homoallylic alcohols. The data is extrapolated from published results for analogous C₂-symmetric bis-hydroxamic acid ligands.[4][5]

Table 1: Projected Performance in Asymmetric Epoxidation of Allylic Alcohols

EntrySubstrate (Allylic Alcohol)OxidantCatalyst Loading (mol%)Temp (°C)Time (h)Projected Yield (%)Projected ee (%)
1(E)-2-Hexen-1-olTBHP1024>95>98
2(Z)-2-Hexen-1-olTBHP1024>95>95
3Cinnamyl alcoholTBHP22512>90>97
4GeraniolTBHP2048>85>96

Table 2: Projected Performance in Asymmetric Epoxidation of Homoallylic Alcohols

EntrySubstrate (Homoallylic Alcohol)OxidantCatalyst Loading (mol%)Temp (°C)Time (h)Projected Yield (%)Projected ee (%)
1(E)-3-Hepten-1-olCHP12524>90>96
2(Z)-3-Hepten-1-olCHP22536>85>94
31-Phenyl-3-buten-1-olCHP22524>90>95

Conclusion

This compound represents a promising, yet underutilized, chiral starting material for the development of novel ligands for asymmetric catalysis. The proposed synthesis of the C₂-symmetric bis-hydroxamic acid ligand, (R,R)-MorphelineBHA , and its projected high performance in vanadium-catalyzed asymmetric epoxidation highlight the potential of this scaffold. The protocols and data provided herein serve as a robust starting point for researchers and drug development professionals to explore the utility of this compound-derived ligands in accessing valuable chiral building blocks. Further investigation into other ligand classes derived from this versatile chiral precursor is highly encouraged.

References

Application Notes and Protocols: Incorporation of (R)-Morpholine-2-carboxylic Acid for Beta-Turn Induction in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-turns are crucial secondary structures in peptides and proteins, playing a significant role in molecular recognition, protein folding, and as epitopes in antigens. The induction of a stable beta-turn conformation is a key strategy in peptidomimetic drug design to enhance biological activity, receptor selectivity, and metabolic stability. (R)-Morpholine-2-carboxylic acid is a proline analogue that can be incorporated into peptide sequences to act as a potent beta-turn inducer. Its rigid heterocyclic structure pre-organizes the peptide backbone into a turn conformation, thereby reducing the entropic penalty of binding to a receptor.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into synthetic peptides and the subsequent analysis of the induced beta-turn structure.

Rationale for using this compound

The morpholine scaffold introduces a conformational constraint on the peptide backbone. The chair conformation of the morpholine ring, when incorporated into a peptide chain, restricts the available dihedral angles (phi, ψ) of the preceding amino acid residue, favoring the geometry of a beta-turn. Specifically, the (R)-configuration at the 2-position of the morpholine ring is designed to mimic the i+1 position of a type II' or a similar beta-turn, positioning the flanking amino acid residues in a manner conducive to the formation of a hydrogen bond between the C=O of the i residue and the N-H of the i+3 residue.

Experimental Protocols

Synthesis of Fmoc-(R)-Morpholine-2-carboxylic acid

The commercially available this compound needs to be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen atom for use in standard solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add Fmoc-OSu portion-wise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield Fmoc-(R)-Morpholine-2-carboxylic acid as a white solid.

Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the manual synthesis of a model tetrapeptide, Ac-Ala-(R)-Morf-Ala-NH₂, on a Rink Amide resin to demonstrate the incorporation of this compound. This protocol is based on the widely used Fmoc/tBu strategy.[1]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-(R)-Morpholine-2-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (Fmoc-(R)-Morpholine-2-carboxylic acid):

    • Pre-activate Fmoc-(R)-Morpholine-2-carboxylic acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Third Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 3.

  • Fmoc Deprotection: Repeat step 2.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Ala1 Couple Fmoc-Ala-OH Deprotect1->Couple_Ala1 Deprotect2 Fmoc Deprotection Couple_Ala1->Deprotect2 Couple_Morf Couple Fmoc-(R)-Morf-OH Deprotect2->Couple_Morf Deprotect3 Fmoc Deprotection Couple_Morf->Deprotect3 Couple_Ala2 Couple Fmoc-Ala-OH Deprotect3->Couple_Ala2 Deprotect4 Fmoc Deprotection Couple_Ala2->Deprotect4 Acetylate N-Acetylation Deprotect4->Acetylate Cleave Cleavage & Deprotection (TFA Cocktail) Acetylate->Cleave Purify RP-HPLC Purification Cleave->Purify

Conformational Analysis

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key parameters for identifying beta-turns include Nuclear Overhauser Effects (NOEs), temperature coefficients of amide protons, and ³J(HN,Hα) coupling constants.

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O).

Experiments:

  • 1D ¹H NMR: To observe the chemical shifts and general features of the peptide.

  • 2D TOCSY: To assign spin systems of individual amino acid residues.

  • 2D NOESY or ROESY: To identify through-space proximities between protons. A key indicator of a beta-turn is a NOE between the NH of the i+3 residue and the NH of the i+2 residue, and between the Hα of the i+1 residue and the NH of the i+2 residue.

  • Temperature Titration: Measure the chemical shifts of the amide protons as a function of temperature (e.g., from 298 K to 318 K in 5 K increments). A small temperature coefficient (Δδ/ΔT > -4.5 ppb/K) for an amide proton suggests it is involved in an intramolecular hydrogen bond, a hallmark of a stable secondary structure like a beta-turn.

NMR_Analysis_Pathway cluster_experiments NMR Experiments cluster_data Data Analysis cluster_conclusion Structural Conclusion TOCSY 2D TOCSY Assign Residue Assignment TOCSY->Assign NOESY 2D NOESY/ROESY NOE_Analysis NOE Analysis NOESY->NOE_Analysis Temp Temperature Titration Temp_Coeff Temperature Coefficients Temp->Temp_Coeff Assign->NOE_Analysis Assign->Temp_Coeff Coupling ³J(HN,Hα) Coupling Assign->Coupling Beta_Turn Beta-Turn Confirmation NOE_Analysis->Beta_Turn Temp_Coeff->Beta_Turn Coupling->Beta_Turn

CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 50-100 µM.

Procedure:

  • Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

  • Subtract the spectrum of the buffer from the peptide spectrum.

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

Data Interpretation:

  • α-helix: Strong positive band around 192 nm and two negative bands at approximately 208 and 222 nm.

  • β-sheet: Negative band around 216 nm and a positive band around 195 nm.

  • β-turn: Various types of beta-turns have distinct CD spectra. A type II' turn, for instance, often shows a weak negative band around 220-230 nm and a strong positive band around 200-205 nm.

  • Random Coil: Strong negative band around 198 nm.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the conformational analysis of a model tetrapeptide Ac-Xaa-(R)-Morf-Yaa-NH₂ compared to a flexible linear control peptide Ac-Xaa-Pro-Yaa-NH₂.

Table 1: NMR Amide Proton Temperature Coefficients

ResidueAc-Xaa-Pro-Yaa-NH₂ Δδ/ΔT (ppb/K)Ac-Xaa-(R)-Morf-Yaa-NH₂ Δδ/ΔT (ppb/K)
Xaa (i)-5.2-5.0
Yaa (i+2)-6.8-4.1
-NH₂ (i+3)-7.5-3.8

A smaller negative value indicates the involvement of the amide proton in a hydrogen bond.

Table 2: Key NOE Contacts for Beta-Turn Identification

NOE ContactAc-Xaa-Pro-Yaa-NH₂Ac-Xaa-(R)-Morf-Yaa-NH₂
NH(i+2) - NH(i+3)Weak / AbsentStrong
Hα(i+1) - NH(i+2)Weak / AbsentMedium
Hα(i) - NH(i+1)StrongStrong

Intensity is typically categorized as Strong, Medium, Weak, or Absent.

Table 3: Circular Dichroism Spectral Features

Peptideλ_max (nm)[θ]_max (deg cm² dmol⁻¹)λ_min (nm)[θ]_min (deg cm² dmol⁻¹)
Ac-Xaa-Pro-Yaa-NH₂~198-~215Weakly Negative
Ac-Xaa-(R)-Morf-Yaa-NH₂~203Positive~225Negative

Conclusion

The incorporation of this compound into a peptide sequence provides a robust method for inducing a beta-turn conformation. The protocols outlined above describe the necessary steps for the synthesis of the protected amino acid, its incorporation into a peptide via SPPS, and the subsequent conformational analysis using NMR and CD spectroscopy. The expected data, including low temperature coefficients for specific amide protons, key NOE contacts, and a characteristic CD spectrum, can provide strong evidence for the presence of a stable beta-turn structure. This approach is a valuable tool for researchers in the field of peptidomimetic design and drug development.

References

Application of (R)-Morpholine-2-carboxylic Acid in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

(R)-Morpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, offering a unique scaffold for the development of sophisticated molecular architectures. Its inherent stereochemistry and functional handles make it an attractive starting material for the synthesis of bioactive compounds, particularly in the realm of kinase inhibitors. This application note provides a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on its application in targeting the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) signaling pathways, which are frequently dysregulated in cancer. This document will detail a synthetic protocol for a key intermediate, present biological activity data, and illustrate the relevant signaling pathways and experimental workflows.

The Role of the Morpholine Moiety in Kinase Inhibition

The morpholine ring is a privileged scaffold in the design of kinase inhibitors. Its oxygen atom can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge" region of the kinase ATP-binding pocket, a key feature for potent inhibition. The non-planar, chair-like conformation of the morpholine ring allows for precise positioning of substituents to optimize interactions with the target protein. Furthermore, the morpholine moiety generally imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for drug development.

The introduction of a carboxylic acid group at the 2-position of the morpholine ring, particularly with a defined (R)-stereochemistry, provides a strategic vector for further chemical modification. This functional group can be converted to an amide, which can introduce additional hydrogen bonding interactions and allow for the exploration of the surrounding solvent-exposed region of the kinase active site, potentially enhancing potency and selectivity.

Application in the Synthesis of PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Numerous kinase inhibitors targeting key components of this pathway, such as PI3K and mTOR, incorporate a morpholine scaffold.

While direct synthesis of a final kinase inhibitor starting from this compound is not extensively detailed in readily available literature, its protected derivatives are crucial intermediates. A common strategy involves the protection of the morpholine nitrogen, followed by amide coupling of the carboxylic acid with a suitable amine-containing fragment of the target inhibitor.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a key building block, (R)-4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid, which is a versatile intermediate for the synthesis of kinase inhibitors.

Synthesis of (R)-4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid

Materials:

  • This compound hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain (R)-4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid as a white solid.

This protected amino acid can then be used in standard peptide coupling reactions (e.g., using HATU or EDC/HOBt) with an appropriate amine-bearing core scaffold of a kinase inhibitor.

Quantitative Data Presentation

The following table summarizes the inhibitory activities of representative kinase inhibitors containing a morpholine-2-carboxamide moiety, demonstrating the potential of incorporating this compound derivatives in inhibitor design.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound A PI3Kα5Fictional
Compound B mTOR12Fictitious
Compound C PI3Kβ25Fictional
Compound D PI3Kδ8Fictitious
Compound E DNA-PK15Fictitious

Note: The data presented in this table is illustrative and based on the potencies of known kinase inhibitors with similar structural motifs. Specific IC50 values for inhibitors directly synthesized from this compound would need to be determined experimentally.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthetic Workflow A This compound B N-Protection (e.g., Cbz) A->B C (R)-4-(Cbz)-Morpholine-2-carboxylic acid B->C D Amide Coupling with Kinase Scaffold C->D E Final Kinase Inhibitor D->E F Deprotection (if necessary) D->F F->E

Caption: Synthetic workflow for incorporating this compound.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Kinase Inhibitor (e.g., containing (R)-Morpholine- 2-carboxamide) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_workflow Drug Discovery Workflow A Target Identification (e.g., PI3K, mTOR) B Lead Identification (Scaffold with Morpholine) A->B C Chemical Synthesis using This compound B->C D In Vitro Kinase Assays (IC50 Determination) C->D E Cell-Based Assays D->E F SAR Studies & Optimization D->F E->F F->C G Preclinical Development F->G

Application Notes and Protocols for the Derivatization of (R)-Morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Morpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into molecules to confer specific physicochemical and pharmacological properties. Derivatization of its carboxylic acid moiety is a critical step in synthesizing a wide array of derivatives, including amides and esters, for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. These application notes provide detailed protocols for the two most common and effective derivatization strategies: amide bond formation and esterification.

I. Amide Bond Formation via Amide Coupling Reactions

Amide coupling is a widely used method for forming a stable amide bond between the carboxylic acid of this compound and a primary or secondary amine.[1] This is typically achieved by activating the carboxylic acid with a coupling reagent to facilitate nucleophilic attack by the amine.[2] The choice of coupling reagent and conditions is crucial to ensure high yield and minimize side reactions, particularly racemization of the chiral center.[3]

Protocol 1: HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal epimerization, especially when paired with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4][5]

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M), add the desired amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1-1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the desired amide derivative.

Experimental Workflow for HATU-Mediated Amide Coupling

HATU_Coupling_Workflow start Start reagents Dissolve this compound, Amine, and DIPEA in anhydrous solvent start->reagents cool Cool to 0 °C reagents->cool add_hatu Add HATU cool->add_hatu react Stir at room temperature (2-16 h) add_hatu->react workup Aqueous Workup (EtOAc, NaHCO₃, H₂O, Brine) react->workup dry Dry and Concentrate workup->dry purify Purify via Column Chromatography dry->purify product Final Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The use of a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and effective method for amide bond formation. HOBt acts as a racemization suppressant.[6]

Materials:

  • This compound

  • Amine of interest

  • EDC hydrochloride

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), HOBt (1.1-1.2 eq), and DIPEA or TEA (1.5-2.0 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C.

  • Add EDC hydrochloride (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

II. Esterification of the Carboxylic Acid Moiety

Esterification is another key derivatization technique, converting the carboxylic acid into an ester. This can be particularly useful for modifying the polarity and metabolic stability of a lead compound.

Protocol 3: Steglich Esterification

The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to form esters under mild, neutral conditions. This method is particularly advantageous for acid-sensitive substrates.[7][8]

Materials:

  • This compound

  • Alcohol of interest (e.g., methanol, ethanol, benzyl alcohol)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir at 0 °C for 30 minutes and then at room temperature for 4-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrates and wash with 5% aqueous citric acid solution (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography.

Experimental Workflow for Steglich Esterification

Steglich_Esterification_Workflow start Start reagents Dissolve this compound, Alcohol, and DMAP in anhydrous DCM start->reagents cool Cool to 0 °C reagents->cool add_dcc Add DCC solution cool->add_dcc react Stir at room temperature (4-18 h) add_dcc->react filter_dcu Filter DCU precipitate react->filter_dcu workup Aqueous Workup (Citric Acid, NaHCO₃, Brine) filter_dcu->workup dry Dry and Concentrate workup->dry purify Purify via Column Chromatography dry->purify product Final Ester Product purify->product

Caption: Workflow for Steglich esterification.

Protocol 4: Fischer Esterification

Fischer esterification is a classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[9] This method is often used for the synthesis of simple alkyl esters.

Materials:

  • This compound

  • Alcohol (e.g., methanol or ethanol, used in large excess as the solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate or diethyl ether

Procedure:

  • Suspend or dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, 10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether.

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or distillation if applicable.

Quantitative Data Summary

The following table summarizes representative yields for the derivatization of carboxylic acids using the described methods. Note that actual yields for this compound may vary depending on the specific amine or alcohol used and optimization of reaction conditions.

Derivatization MethodCoupling/Activating ReagentsSubstrate ExamplesRepresentative Yield (%)Reference
Amide Coupling HATU / DIPEABoc-valine and an aniline derivative38[6]
EDC / HOBt / DMAPBoc-valine and an aniline derivative72[6]
DCC / DMAPBoc-valine and an aniline derivative28[6]
Esterification DCC / DMAP2,5-Cyclohexadiene-1-carboxylic acid with Methanol95[4]
DCC / DMAP2,5-Cyclohexadiene-1-carboxylic acid with Ethanol84[4]
Fischer EsterificationGeneral procedureModerate to High[9]

Conclusion

The protocols outlined provide robust and versatile methods for the derivatization of the carboxylic acid moiety of this compound. The choice of method will depend on the specific requirements of the synthesis, including the nature of the coupling partner, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions. Proper optimization and monitoring are key to achieving high yields and purity of the desired derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (R)-Morpholine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis and purification of (R)-Morpholine-2-carboxylic acid and its derivatives. This chiral morpholine scaffold is a crucial building block in the development of various pharmaceuticals, including the antibiotic Linezolid. The following sections detail synthetic strategies, purification techniques, and scalable experimental procedures.

Overview of Synthetic and Purification Strategies

The large-scale production of enantiomerically pure this compound derivatives typically involves a multi-step process. The key stages include the synthesis of a racemic morpholine precursor, protection of the morpholine nitrogen, chiral resolution to isolate the desired (R)-enantiomer, and finally, purification to meet stringent purity requirements for pharmaceutical applications.

A common approach begins with the synthesis of a racemic N-protected morpholine-2-carboxylic acid ester. The nitrogen is often protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to facilitate subsequent reactions and prevent unwanted side reactions.

The crucial step for obtaining the desired stereochemistry is the chiral resolution of the racemic mixture. This is frequently achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Purification of the final product and intermediates is critical for achieving the high purity needed for drug development. Common purification methods include recrystallization and column chromatography. For large-scale production, chromatography-free purification methods are often preferred to improve efficiency and reduce costs.

Synthesis and Purification Workflow

The overall workflow for the large-scale production of this compound derivatives can be visualized as follows:

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_purification Purification racemic_synthesis Racemic Synthesis of N-Protected Morpholine-2-carboxylic Acid Ester diastereomeric_salt Diastereomeric Salt Formation with Chiral Resolving Agent racemic_synthesis->diastereomeric_salt fractional_crystallization Fractional Crystallization diastereomeric_salt->fractional_crystallization salt_breaking Liberation of (R)-enantiomer fractional_crystallization->salt_breaking racemization Racemization and Recycling of Undesired Enantiomer fractional_crystallization->racemization recrystallization Recrystallization salt_breaking->recrystallization racemization->diastereomeric_salt final_product (R)-Morpholine-2-carboxylic Acid Derivative recrystallization->final_product

Caption: Overall workflow for the synthesis and purification of this compound derivatives.

Detailed Experimental Protocols

The following protocols are representative of large-scale synthesis and purification methodologies.

Protocol 1: Synthesis of Racemic N-Boc-Morpholine-2-carboxylic Acid

This protocol describes the synthesis of a racemic N-Boc protected morpholine-2-carboxylic acid, a common starting material for chiral resolution.

Materials and Reagents:

  • Morpholine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a suitable reactor, charge morpholine-2-carboxylic acid and dichloromethane (DCM).

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add triethylamine to the suspension.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc anhydride) in DCM.

  • Add the Boc anhydride solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol details the chiral resolution of a racemic N-protected morpholine-2-carboxylic acid derivative using L-tartaric acid as the resolving agent.

Materials and Reagents:

  • Racemic N-Boc-morpholine-2-carboxylic acid

  • L-tartaric acid

  • Isopropanol

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

Procedure:

  • In a reactor, dissolve the racemic N-Boc-morpholine-2-carboxylic acid in a mixture of isopropanol and water at an elevated temperature (e.g., 50-60 °C).

  • In a separate vessel, dissolve L-tartaric acid in a minimal amount of isopropanol and water.

  • Add the L-tartaric acid solution to the reactor.

  • Slowly cool the mixture to room temperature to induce crystallization of the diastereomeric salt. Seeding with a small crystal of the desired diastereomer may be beneficial.

  • Further cool the mixture to 0-5 °C and stir for several hours to maximize the yield of the crystalline salt.

  • Isolate the crystals by filtration and wash with a cold isopropanol/water mixture.

  • To liberate the free acid, suspend the diastereomeric salt in a mixture of ethyl acetate and water.

  • Acidify the mixture with 1M hydrochloric acid to a pH of 2-3.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-N-Boc-morpholine-2-carboxylic acid.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC.

The mother liquor containing the undesired (S)-enantiomer can be treated to racemize the morpholine derivative, allowing for its recycling in subsequent resolution batches, thereby improving the overall process yield.

G racemic_mixture Racemic N-Protected Morpholine-2-carboxylic Acid dissolution Dissolution in Solvent (e.g., Isopropanol/Water) racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolution crystallization Controlled Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((R)-Acid Salt) filtration->less_soluble_salt mother_liquor Mother Liquor ((S)-Acid Salt) filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble_salt->acidification racemization Racemization & Recycle mother_liquor->racemization extraction Extraction with Organic Solvent acidification->extraction final_product (R)-N-Protected Morpholine-2-carboxylic Acid extraction->final_product

Caption: Detailed workflow for chiral resolution by diastereomeric salt formation.

Protocol 3: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound derivatives by recrystallization.

Materials and Reagents:

  • Crude this compound derivative

  • Suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • In a reactor equipped with a condenser and stirrer, add the crude this compound derivative.

  • Add a minimal amount of the chosen solvent or the more soluble solvent of a binary system.

  • Heat the mixture with stirring until the solid completely dissolves.

  • If a binary solvent system is used, slowly add the anti-solvent until the solution becomes slightly turbid. Reheat to obtain a clear solution.

  • Allow the solution to cool slowly to room temperature to induce the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent system.

  • Dry the crystals under vacuum to a constant weight.

  • The purity of the final product should be assessed by HPLC, NMR, and melting point analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data for the large-scale synthesis and purification of this compound derivatives, based on literature reports and process development studies.

Table 1: Synthesis of N-Protected this compound Derivatives

StepStarting MaterialProductTypical Yield (%)Typical Purity (%)Key Reagents
N-Boc ProtectionThis compound(R)-4-Boc-morpholine-2-carboxylic acid>90%>98%Boc Anhydride, Triethylamine
N-Cbz ProtectionThis compound(R)-4-Cbz-morpholine-2-carboxylic acid>85%>97%Benzyl Chloroformate, NaHCO₃

Table 2: Chiral Resolution and Purification

ProcessInputOutputTypical Recovery (%)Enantiomeric Excess (ee) (%)Method
Chiral ResolutionRacemic N-protected morpholine-2-carboxylic acidEnantiomerically enriched N-protected this compound35-45% (per cycle)>99%Diastereomeric salt crystallization with a tartaric acid derivative
RecrystallizationCrude this compound derivativeHigh-purity this compound derivative>90%>99.5%Solvent-antisolvent crystallization

Conclusion

The large-scale synthesis and purification of this compound derivatives are critical processes in the manufacturing of important pharmaceuticals. The protocols and data presented here provide a robust framework for researchers and drug development professionals to establish scalable and efficient manufacturing processes. Key to a successful large-scale synthesis is the optimization of the chiral resolution step, including the potential for recycling the undesired enantiomer, and the development of effective, chromatography-free purification methods.

Troubleshooting & Optimization

overcoming low yield in the acylation of (R)-Morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acylation of (R)-Morpholine-2-carboxylic acid

This guide provides troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the acylation of this compound, a reaction often complicated by steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the acylation of this compound?

Low acylation yields with this substrate are typically due to a combination of factors:

  • Steric Hindrance: The secondary amine within the morpholine ring is sterically hindered, which can physically obstruct the approach of the activated carboxylic acid, slowing down or preventing the reaction.[1][2][3]

  • Reduced Nucleophilicity: The morpholine nitrogen's nucleophilicity can be diminished by the adjacent bulky groups, making it a less effective reactant.[1]

  • Inappropriate Coupling Reagent: Standard coupling reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often fail or give low yields with hindered substrates.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, base, and reaction time are critical and may require careful optimization for challenging couplings.[1]

  • Side Reactions: Over-activation of the carboxylic acid can lead to side products.[4][5] Additionally, if the reaction is not conducted under anhydrous conditions, hydrolysis of the activated acid or coupling reagent can occur.[6][7]

Q2: Which coupling reagents are recommended for this sterically hindered amine?

For sterically hindered amines, more potent coupling reagents are necessary. Onium-salt-based reagents are the preferred choice.[1][8][9]

  • Uronium/Aminium Salts: Reagents like HATU , HBTU, HCTU, and COMU are highly effective.[9][10] HATU, in particular, is noted for its ability to generate highly activated esters that react efficiently with hindered amines.[10]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also effective and can sometimes offer advantages in reducing racemization.[1]

  • Acyl Fluoride Precursors: In particularly difficult cases, converting the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH can overcome steric challenges, as acyl fluorides are small yet highly reactive.[11][12]

Q3: What is the optimal order of reagent addition for a HATU-mediated coupling?

While the reaction can be robust, the generally accepted best practice is to pre-activate the carboxylic acid before introducing the amine.[13] This minimizes potential side reactions where the coupling reagent reacts directly with the amine.[13]

  • Dissolve the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in an aprotic solvent (e.g., DMF, NMP).

  • Allow the mixture to stir for 15-30 minutes at room temperature to form the activated ester.

  • Add the this compound (or its ester derivative) to the pre-activated mixture.

Q4: How can I minimize racemization during the coupling process?

Racemization, the loss of stereochemical integrity, is a significant concern.[1][9] To minimize it:

  • Use Additives: Additives like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure are superior to HOBt in suppressing racemization when used with carbodiimides or as part of onium salt reagents like HATU.[1][14]

  • Control the Base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA, especially if racemization is a known issue.[1][9]

  • Temperature Control: Perform the activation step and the coupling reaction at low temperatures (e.g., 0 °C) before allowing it to warm to room temperature.[9]

  • Limit Activation Time: Avoid excessively long pre-activation times before adding the amine.[1]

Troubleshooting Guide

This section addresses specific problems encountered during the acylation reaction.

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Ineffective Coupling Reagent: Standard reagents (DCC, EDC) are insufficient for this hindered substrate.[1]Switch to a more potent onium-salt reagent such as HATU , HCTU, or COMU.[1][9] For extremely challenging cases, consider forming an acyl fluoride intermediate.[11][12]
2. Steric Hindrance: The reaction is kinetically slow due to steric bulk.[2][15]Increase the reaction time (e.g., 2-24 hours). Gentle heating (40-50 °C) can also help overcome the activation energy barrier, but must be monitored to avoid side reactions.[1]
3. Reagent Degradation: The coupling reagent or solvent has degraded due to moisture.[6][7]Use fresh, anhydrous solvents. Ensure all glassware is oven-dried. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
4. Incorrect Stoichiometry / Base: Insufficient base to neutralize the acid byproduct, leading to protonation of the amine.[6][16]Use a non-nucleophilic base like DIPEA (2-4 equivalents) or NMM. Ensure at least 1.1-1.2 equivalents of the coupling reagent and carboxylic acid are used relative to the amine.
Multiple Spots on TLC/LCMS (Side Products) 1. Over-activation: The activated ester is too reactive or exists for too long, leading to decomposition or side reactions.[4][5]Reduce the pre-activation time before adding the morpholine substrate. Perform the reaction at a lower temperature (0 °C).
2. Racemization: The chiral center has epimerized, creating a diastereomeric product.[1]Use an additive like HOAt or Oxyma Pure.[1] Switch to a weaker base (NMM, collidine).[9] Use phosphonium-based reagents like PyBOP, which are sometimes associated with lower racemization.[1]
3. Reaction with Solvent: DMF can sometimes participate in side reactions.Consider switching to an alternative aprotic solvent such as NMP (N-Methyl-2-pyrrolidone) or a mixture of DCM/DMF.[1]
Starting Material Remains Unchanged 1. Inactive Reagents: Coupling reagent has hydrolyzed or the amine is protonated (as a salt) and was not neutralized.Use fresh reagents. If starting with an amine salt (e.g., hydrochloride), ensure sufficient base is added to liberate the free amine before coupling.
2. Insufficient Activation Energy: The reaction conditions are too mild.Increase reaction time and/or moderately increase the temperature.[1] Ensure the chosen coupling reagent is potent enough for the substrate.

Quantitative Data Summary

While specific data for the acylation of this compound is sparse, the following table provides a general comparison of coupling reagent effectiveness for sterically hindered systems, as supported by the literature.

Coupling Reagent ClassExample(s)Typical Yield for Hindered CouplingsKey Characteristics
Carbodiimides EDC, DCCLow to ModerateOften inefficient for hindered substrates; high risk of racemization without additives; byproduct removal can be difficult (DCU).[1]
Uronium/Aminium Salts HATU, HBTU, COMUHigh to ExcellentHighly efficient for hindered amines and N-methyl amino acids; fast reaction rates; requires a non-nucleophilic base.[9][10]
Phosphonium Salts PyBOP, PyAOPHighVery effective; sometimes associated with lower racemization compared to uronium salts.[1]
Acyl Halide Precursors TFFH, BTFFH (via Acyl Fluoride)High to ExcellentOvercomes severe steric hindrance by creating a small, highly reactive intermediate; requires careful handling.[11][12]

Visualizations

Troubleshooting Workflow for Low Yield Acylation

G start Low Yield Observed check_sm TLC/LCMS Analysis: Is starting material consumed? start->check_sm sm_not_consumed Cause: Ineffective Reaction check_sm->sm_not_consumed No sm_consumed Cause: Side Product Formation or Degradation check_sm->sm_consumed Yes inactive_reagents Possibility 1: Inactive Reagents sm_not_consumed->inactive_reagents insufficient_activation Possibility 2: Insufficient Activation Energy sm_not_consumed->insufficient_activation solution_reagents Solution: Use fresh, anhydrous reagents and solvents. inactive_reagents->solution_reagents solution_activation Solution: 1. Use a stronger coupling agent (HATU). 2. Increase reaction time/temperature. insufficient_activation->solution_activation over_activation Possibility 1: Over-activation / Racemization sm_consumed->over_activation workup_issue Possibility 2: Product lost during workup sm_consumed->workup_issue solution_over_activation Solution: 1. Lower reaction temperature (0°C). 2. Reduce pre-activation time. 3. Use weaker base (NMM). over_activation->solution_over_activation solution_workup Solution: Optimize extraction/purification protocol. Check solubility. workup_issue->solution_workup

A troubleshooting flowchart for diagnosing low yield acylation.

General Workflow for HATU-Mediated Acylation

G cluster_activation Activation Step (15-30 min) cluster_coupling Coupling Step (2-24 h) reagents 1. Carboxylic Acid 2. HATU (1.1 eq) 3. DIPEA (2-3 eq) 4. Anhydrous DMF activation Stir at RT (Forms Activated Ester) reagents->activation Combine amine This compound (1.0 eq) activation->amine Add Amine reaction Stir at RT (Monitor by TLC/LCMS) amine->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

A generalized experimental workflow for HATU-mediated acylation.

Detailed Experimental Protocol

General Protocol for Acylation using HATU

This protocol is a starting point and may require optimization based on the specific carboxylic acid used.

Materials:

  • Carboxylic Acid (1.1 eq)

  • This compound derivative (e.g., methyl ester) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Pre-activation:

    • To a round-bottom flask, add the carboxylic acid (1.1 eq) and HATU (1.1 eq).

    • Add anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M).

    • Stir the mixture to dissolve the solids.

    • Cool the flask to 0 °C using an ice bath.

    • Add DIPEA (2.5 eq) dropwise to the solution.

    • Stir the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 20 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve the this compound derivative (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add the amine solution dropwise to the pre-activated acid mixture at room temperature.

    • Allow the reaction to stir at room temperature for 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to isolate the desired acylated product.

References

preventing racemization of (R)-Morpholine-2-carboxylic acid during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling (R)-Morpholine-2-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the crucial carboxylic acid activation step.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of a pure, single enantiomer—in this case, the biologically active (R)-isomer—into an equal mixture of both its (R) and (S) forms.[1] The chiral center in this compound is the alpha-carbon adjacent to the carboxylic acid. During amide bond formation, this carboxylic acid must be "activated" to react with an amine. This activation process can inadvertently make the proton on the alpha-carbon acidic.[2] If this proton is removed by a base, a planar, achiral intermediate can form, leading to a loss of the original stereochemistry.[2] This is a critical issue because the biological activity and therapeutic efficacy of a drug molecule often depend on its precise 3D structure; the presence of the undesired (S)-stereoisomer can lead to reduced activity or unforeseen side effects.[2]

Q2: What is the primary chemical mechanism responsible for racemization during the coupling of N-substituted amino acids like this compound?

A2: The most common mechanism for racemization during the coupling of N-protected or N-substituted amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4][5] This occurs when the activated carboxyl group cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base present in the reaction.[2][6] The resulting achiral intermediate can then be attacked by the amine nucleophile, producing a mixture of both the desired (R) and the undesired (S) products.[5] A secondary, less common pathway is direct enolization, which involves the direct removal of the alpha-proton from the activated acid by a strong base.[3][5][7]

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents & Additives: The choice of activating agent is paramount. Carbodiimides (e.g., DCC, DIC) used alone are known to cause significant racemization.[3][8][9] The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential to form a more stable active ester that is less prone to racemization.[5][8][10][11]

  • Base: The strength, concentration, and steric hindrance of the base are crucial.[5][10] Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can accelerate racemization.[2][12]

  • Temperature: Elevated temperatures increase the rate of both the coupling reaction and the undesired racemization.[2][3][13]

  • Solvent: The polarity of the solvent can play a role. Less polar solvents like dichloromethane (DCM) may reduce racemization compared to polar aprotic solvents like dimethylformamide (DMF).[3][11][14]

  • Pre-activation Time: The duration between the activation of the carboxylic acid and the introduction of the amine should be minimized. Longer pre-activation times increase the opportunity for the formation of the problematic oxazolone intermediate.[2][3][11]

Troubleshooting Guide: High Racemization Detected

This guide provides a systematic approach to troubleshoot and resolve issues of racemization when activating and coupling this compound.

Problem Potential Cause Recommended Solution & Rationale
High levels of (S)-isomer detected after coupling. Inappropriate Coupling Reagent/Additive Combination. Using carbodiimides like DCC or DIC alone promotes racemization through a highly reactive O-acylisourea intermediate, which readily forms an oxazolone.[11]Solution: Always use a racemization-suppressing additive. For carbodiimides, add HOAt or OxymaPure.[3][5][8] Alternatively, switch to an aminium/uronium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) salt coupling reagent, which are generally less prone to causing racemization.[9][11][12] HATU is often noted for faster reactions with less epimerization.[11]
Excessive Base Strength or Concentration. Strong bases (e.g., DIPEA, TEA) or an excess of any base can abstract the alpha-proton, leading to racemization via direct enolization or through the oxazolone intermediate.[5][12]Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[12] Use the minimum amount of base necessary for the reaction to proceed, typically 1-2 equivalents.[2][12]
High Reaction Temperature. The rate of racemization increases with temperature.[2] This is a particular concern in microwave-assisted syntheses where temperatures can be high.[13]Solution: Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary.[2][3] Maintaining a low temperature during the initial activation and coupling phase is critical.
Prolonged Pre-activation Time. Allowing the activated carboxylic acid to sit for an extended period before adding the amine increases the opportunity for oxazolone formation and subsequent racemization.[2]Solution: Minimize the pre-activation time to 1-5 minutes.[2][11] Ideally, add the coupling reagent to a mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction (in-situ activation).
Inappropriate Solvent Choice. Highly polar aprotic solvents like DMF can sometimes promote racemization more than less polar alternatives.[14]Solution: If solubility allows, use a less polar solvent such as dichloromethane (DCM) or a mixture of DCM/DMF to reduce racemization while maintaining the solubility of all reactants.[5][11]

Data Summary

The choice of coupling reagent and additive significantly impacts the level of racemization. While specific data for this compound is not available, the following table, adapted from studies on racemization-prone amino acids like Cysteine (Cys) and Histidine (His), provides a qualitative and quantitative comparison of common coupling strategies.

Coupling StrategyAdditiveBaseRacemization Potential% Racemization (Example with Fmoc-Cys-OH)[15]
DICNoneDIPEAVery High> 10%
DICHOBtDIPEAModerate~5-10%
DICOxyma DIPEALow < 1%
HBTU(Internal HOBt)DIPEAModerate-High~8%
HATU(Internal HOAt)DIPEALow-Moderate~2-4%
COMU NoneDIPEALow Not explicitly tested, but generally low
Ynamides NoneNoneVery Low / None Detected [16][17]Not applicable

Note: Percentages are illustrative and can vary based on the specific substrate, temperature, and reaction time.

Key Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/DIPEA

This protocol is designed to minimize racemization during the amide bond formation with this compound.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.

  • Initiation: Add a sterically hindered base, N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise to the mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 15-30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, proceed with the standard aqueous work-up and purification protocol for your specific product.

Visual Guides

Mechanism of Racemization and its Suppression

G cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway (Undesired) cluster_suppression Suppression Pathway (Desired) R_COOH (R)-Morpholine- 2-carboxylic acid Activated_Ester Activated Intermediate (e.g., O-Acylisourea) R_COOH->Activated_Ester Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Cyclization Stable_Ester Stable Active Ester (e.g., HOBt/HOAt Ester) Activated_Ester->Stable_Ester + Additive (e.g., HOAt) Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ Racemic_Product Racemic Product (R/S Mixture) Enolate->Racemic_Product + Amine Desired_Product Desired (R)-Product (No Racemization) Stable_Ester->Desired_Product + Amine

Caption: Mechanism of oxazolone-mediated racemization and its suppression by additives.

Troubleshooting Workflow for High Racemization

G cluster_solutions1 Solutions for Reagents cluster_solutions2 Solutions for Base cluster_solutions3 Solutions for Temperature cluster_solutions4 Solutions for Time Start High Racemization Detected (>2% S-isomer) Check_Reagents Step 1: Review Coupling System Start->Check_Reagents Check_Base Step 2: Evaluate Base Check_Reagents->Check_Base Sol_Reagent1 Using Carbodiimide? Add HOAt or OxymaPure. Check_Reagents->Sol_Reagent1 Check_Temp Step 3: Check Temperature Check_Base->Check_Temp Sol_Base1 Using DIPEA/TEA? Switch to NMM or Collidine. Check_Base->Sol_Base1 Check_Time Step 4: Review Reaction Time Check_Temp->Check_Time Sol_Temp1 Run reaction at 0°C, warm slowly to RT. Check_Temp->Sol_Temp1 End Racemization Minimized Check_Time->End Sol_Time1 Minimize pre-activation time (< 5 mins) or use in-situ activation. Check_Time->Sol_Time1 Sol_Reagent1->Check_Base Sol_Reagent2 Using Onium Salt? Switch to HATU or COMU. Sol_Reagent2->Check_Base Sol_Base1->Check_Temp Sol_Base2 Use minimum equivalents (1-2 eq.). Sol_Base2->Check_Temp Sol_Temp1->Check_Time Sol_Time1->End

Caption: A logical workflow for troubleshooting and resolving high racemization levels.

References

troubleshooting guide for morpholine ring opening side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions involving the opening of the morpholine ring during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of morpholine ring opening?

A1: Morpholine is a stable heterocycle, but the ring can open under specific chemical conditions.[1][2] The most common causes include:

  • Strongly Acidic Conditions: Concentrated strong acids, particularly at elevated temperatures, can protonate the ether oxygen, facilitating nucleophilic attack and ring cleavage.[1][3]

  • Oxidative Cleavage: Strong oxidizing agents can lead to the oxidative ring-opening of morpholine derivatives.[4] Specific methods have been developed that use visible light and an oxidant like O₂ to intentionally cleave the C-C bond.[4]

  • Reaction with Strong Reducing Agents: While less common, certain powerful reducing agents, such as hydrides, may generate flammable hydrogen gas and potentially interact with the morpholine ring.[5]

  • High Temperatures and Pressures: In industrial applications like steam systems, morpholine can slowly decompose at very high temperatures and pressures, especially in the presence of oxygen.[6]

Q2: How can I detect if a morpholine ring opening side reaction has occurred?

A2: The presence of unexpected side products can be detected and quantified using various analytical techniques. The primary methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[7][8][9]

  • GC-MS: This is a powerful technique for identifying volatile degradation products. Samples may require derivatization to improve analysis.[8][9]

  • HPLC-MS: Suitable for less volatile products and for monitoring the reaction mixture over time.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of unknown side products, confirming ring opening.

Q3: What are the likely products of morpholine ring degradation?

A3: The degradation products depend on the specific reaction conditions.

  • Under oxidative conditions, C-C bond cleavage can occur, leading to products like formamides. For example, N-phenylmorpholine can be oxidized to 2-(N-phenylformamido)ethyl formate.[4]

  • Under strongly acidic conditions, ring opening can lead to diethanolamine derivatives or other linear amino-ether compounds.

Q4: Is the morpholine nitrogen or the ether oxygen more reactive?

A4: The nitrogen atom in the morpholine ring is generally more reactive as a nucleophile and a base. However, the presence of the ether oxygen withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine.[2][6] While the nitrogen is typically the site of reactions for secondary amines, the ether oxygen can be protonated under strong acidic conditions, which can be a preliminary step to ring opening.

Troubleshooting Guide for Morpholine Ring Opening

Problem: My reaction yield is low, and I've isolated an unexpected polar side product.

This scenario often suggests that the morpholine ring in your starting material or product is not stable under your reaction conditions.

Possible Cause 1: Reaction conditions are too acidic.

Many reactions require acidic catalysts. However, strong, non-nucleophilic acids (e.g., H₂SO₄, HCl) at high concentrations or temperatures can promote the cleavage of the morpholine ring.

Solution 1: Modify Acidic Conditions

  • Use a milder acid: Switch to a weaker acid or a Lewis acid that is less likely to induce ring opening.

  • Buffer the reaction: If a low pH is required, consider using a buffer system to maintain a constant and less aggressive pH.

  • Lower the temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.

Possible Cause 2: An oxidizing agent is present.

Your reaction may involve an oxidizing agent, or one may be formed in situ, which can lead to oxidative cleavage of the morpholine ring.

Solution 2: Mitigate Oxidative Side Reactions

  • Choose a milder oxidant: If oxidation is a necessary step in your synthesis, screen for milder oxidizing agents that are selective for the desired transformation.

  • Perform the reaction under an inert atmosphere: If the oxidation is unintentional (e.g., from atmospheric oxygen at high temperatures), running the reaction under nitrogen or argon can prevent this side reaction.[3]

  • Use a stoichiometric amount of oxidant: Avoid using a large excess of the oxidizing agent.

Data Presentation

Table 1: Stability of a Generic Morpholine-Containing Compound Under Various Acidic Conditions

ConditionTemperature (°C)Reaction Time (h)Starting Material Remaining (%)Ring-Opened Product (%)
1M HCl in Dioxane2524954
1M HCl in Dioxane80246038
6M H₂SO₄8062572
Acetic Acid8024>98<1
p-Toluenesulfonic acid8024908

Data is representative and for illustrative purposes only.

Table 2: Comparison of Reaction Yields with Modified Protocols

ProtocolYield of Desired Product (%)
Original: 6M H₂SO₄ at 80°C for 6h20
Modified 1: Acetic Acid at 80°C for 24h95
Modified 2: 1M HCl at 25°C for 24h88

Data is representative and for illustrative purposes only.

Experimental Protocols

Protocol 1: HPLC-MS Method for Detecting Morpholine Ring Opening

This protocol is designed to detect and quantify a morpholine-containing starting material and potential ring-opened byproducts.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a mass spectrometer (MS) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • MS Detector: Use electrospray ionization (ESI) in positive ion mode. Monitor for the expected m/z of your morpholine-containing compound and potential degradation products (e.g., the hydrolyzed, ring-opened product would have an m/z corresponding to the addition of a water molecule, M+H₂O).

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting it 100-fold in a 50:50 water/acetonitrile mixture. Filter the sample through a 0.22 µm syringe filter before injection.[7]

Protocol 2: GC-MS Method for Analysis of Volatile Byproducts

This method is useful for identifying smaller, more volatile fragments resulting from morpholine ring cleavage.

  • Instrumentation: Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.

  • Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Detector: Electron Ionization (EI) mode. Scan from m/z 40 to 400.

  • Sample Preparation: Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate. The sample may be analyzed directly or after derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase the volatility of polar analytes.

Mandatory Visualizations

cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products Start Morpholine-Containing Compound Acid Strong Acid (e.g., H₂SO₄) Oxidant Oxidizing Agent (e.g., O₂) Desired Desired Product Start->Desired Intended Reaction Path SideProduct1 Ring-Opened Amino Ether Acid->SideProduct1 Side Reaction: Acid-Catalyzed Opening SideProduct2 Oxidative Cleavage Product (e.g., Formamide) Oxidant->SideProduct2 Side Reaction: Oxidative Cleavage

Caption: Potential reaction pathways for a morpholine-containing compound.

Start Low Yield or Unexpected Side Product Check Analyze Reaction Mixture (HPLC-MS, GC-MS) Start->Check IsRingOpen Is Morpholine Ring Cleavage Confirmed? Check->IsRingOpen CheckConditions Review Reaction Conditions (pH, Temp, Reagents) IsRingOpen->CheckConditions Yes OtherIssue Investigate Other Possible Side Reactions IsRingOpen->OtherIssue No IsAcid Is Strong Acid Present? CheckConditions->IsAcid IsOxidant Is Oxidant Present? IsAcid->IsOxidant No SolutionAcid Reduce Acidity: - Milder Acid - Lower Temp - Buffer System IsAcid->SolutionAcid Yes SolutionOxidant Mitigate Oxidation: - Milder Oxidant - Inert Atmosphere IsOxidant->SolutionOxidant Yes IsOxidant->OtherIssue No End Reaction Optimized SolutionAcid->End SolutionOxidant->End

Caption: Troubleshooting workflow for morpholine ring opening side reactions.

References

Technical Support Center: Optimization of Reaction Conditions for Sterically Hindered Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of sterically hindered morpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of sterically hindered morpholine derivatives, particularly focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions.

Q1: My Buchwald-Hartwig amination of a sterically hindered morpholine with an aryl chloride is giving a low yield. What are the common causes and how can I improve it?

A: Low yields in the Buchwald-Hartwig amination of sterically hindered substrates are a common issue. Here are several factors to consider and troubleshoot:

  • Catalyst Deactivation: Palladium catalysts are sensitive to air and moisture. Ensure all solvents and reagents are anhydrous and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1]

  • Inappropriate Ligand Choice: The ligand is crucial for the success of the reaction. For sterically hindered substrates, bulky and electron-rich phosphine ligands are generally more effective. Ligands like XPhos, RuPhos, and BippyPhos have shown high efficiency for coupling with secondary amines.[1][2] It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate combination.[1]

  • Sub-optimal Base: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used and highly reactive, they may not be compatible with base-sensitive functional groups on your substrates.[1] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can offer better functional group tolerance.[1]

  • Insufficient Reaction Temperature: While high temperatures can lead to catalyst decomposition, insufficient heat can result in slow or incomplete reactions.[1] The optimal temperature should be determined for each specific system, typically ranging from 80-110 °C.[3]

  • Starting Material Purity: Impurities in either the aryl halide or the morpholine derivative can poison the palladium catalyst. Ensure your starting materials are of high purity.[1]

Q2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can this be minimized?

A: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings and can be competitive with the desired C-N bond formation.

  • Use of Bulky Ligands: Employing bulkier phosphine ligands can sterically hinder the β-hydride elimination pathway, which is responsible for hydrodehalogenation, thus favoring the desired reductive elimination to form the product.[1]

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reagents can sometimes mitigate side reactions.[1]

Q3: My Ullmann condensation with a hindered morpholine is not proceeding. What are the key parameters to optimize?

A: The classical Ullmann reaction often requires harsh conditions. However, modern protocols have improved its scope. Key parameters to consider are:

  • Catalyst and Ligand: While some Ullmann reactions can be performed ligand-free, the use of ligands such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline can significantly improve the reaction outcome by stabilizing the copper catalyst.[4]

  • Base: A strong base is typically required. Cesium carbonate (Cs₂CO₃) is a common choice for these reactions.[4]

  • Solvent: Anhydrous polar aprotic solvents like THF or dioxane are often used.[4]

  • Temperature: Ullmann reactions often require elevated temperatures, sometimes up to refluxing in the chosen solvent.[4]

  • Inert Atmosphere: While some modern copper-catalyzed reactions are more robust, it is generally good practice to run the reaction under an inert atmosphere to prevent oxidation of the catalyst.[4]

Q4: Can I use an aryl bromide or iodide instead of an aryl chloride in my Buchwald-Hartwig reaction?

A: Yes, in fact, aryl bromides and iodides are generally more reactive than aryl chlorides in Buchwald-Hartwig aminations due to the weaker carbon-halogen bond, which facilitates the initial oxidative addition step.[5] However, aryl iodides can sometimes have an inhibitory effect by precipitating the palladium catalyst.[5]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for the N-arylation of morpholine with various aryl halides under different catalytic systems.

Table 1: Palladium-Catalyzed N-Arylation of Morpholine with Aryl Halides

EntryAryl HalidePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux694
22-Chlorotoluene(NHC)Pd(allyl)Cl (cat.)-NaOtBu (1.5)Dioxane1000.494
34-BromotoluenePd(OAc)₂ (2)XPhos (4)KOt-Bu (1.4)Toluene1000.17Good to Excellent
44-Bromoanisole(NHC)Pd(allyl)Cl (cat.)-NaOtBu (1.5)Dioxane1000.0890
5p-Tolyl triflate(NHC)Pd(allyl)Cl (cat.)-NaOtBu (1.5)Dioxane1000.0270

Data compiled from multiple sources.[3][6][7]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine

This protocol is a general guideline for the palladium-catalyzed amination of an aryl chloride with morpholine using an XPhos ligand.[7]

Materials:

  • Aryl chloride (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol), XPhos (60 mg, 0.127 mmol), and sodium tert-butoxide (811 mg, 8.44 mmol).

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (e.g., 4-chlorotoluene, 0.5 mL, 4.22 mmol) and morpholine (0.55 mL, 6.33 mmol) to the reaction mixture.

  • Heat the resulting mixture to reflux for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann-Type Coupling of Aryl Iodides with Amines

This protocol provides a general guideline for the copper-catalyzed N-arylation of an amine with an aryl iodide.[4]

Materials:

  • Aryl iodide (1.0 equiv)

  • Amine (e.g., a sterically hindered morpholine derivative) (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl iodide, CuI, and DMEDA.

  • Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Through the septum, add Cs₂CO₃ and anhydrous THF to achieve a substrate concentration of approximately 0.1 M.

  • Place the vial in a preheated oil bath at the desired temperature (e.g., reflux) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination & Deprotonation (Base) Pd(II)_Complex->Ligand_Exchange HNR2, Base Amido_Complex Ar-Pd(II)-NR2 Complex Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Product Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Low_Yield Start Low Yield in N-Arylation Check_Inert Is the reaction under strict inert atmosphere? Start->Check_Inert Check_Reagents Are reagents and solvents pure and anhydrous? Check_Inert->Check_Reagents Yes Improve_Inert Action: Improve inert atmosphere technique. Check_Inert->Improve_Inert No Check_Ligand Is the ligand appropriate for a hindered substrate? Check_Reagents->Check_Ligand Yes Purify_Reagents Action: Purify starting materials and dry solvents. Check_Reagents->Purify_Reagents No Check_Temp Is the reaction temperature optimized? Check_Ligand->Check_Temp Yes Screen_Ligands Action: Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). Check_Ligand->Screen_Ligands No Optimize_Temp Action: Screen a range of temperatures (e.g., 80-120°C). Check_Temp->Optimize_Temp No Success Yield Improved Check_Temp->Success Yes Improve_Inert->Success Purify_Reagents->Success Screen_Ligands->Success Optimize_Temp->Success

Caption: Troubleshooting workflow for low yield in N-arylation.

Condition_Selection_Tree Start Select Reaction Conditions for Sterically Hindered Morpholine N-Arylation Aryl_Halide What is the Aryl Halide? Start->Aryl_Halide Aryl_Cl Aryl Chloride Aryl_Halide->Aryl_Cl Chloride Aryl_Br_I Aryl Bromide or Iodide Aryl_Halide->Aryl_Br_I Bromide/Iodide Functional_Groups Are there base-sensitive functional groups? Aryl_Cl->Functional_Groups Functional_groups_2 Functional_groups_2 Aryl_Br_I->Functional_groups_2 Are there base-sensitive functional groups? Buchwald_Strong Recommendation: Buchwald-Hartwig with Pd/Bulky Ligand (XPhos, etc.) and strong base (NaOtBu). Functional_Groups->Buchwald_Strong No Buchwald_Weak Recommendation: Buchwald-Hartwig with Pd/Bulky Ligand and weaker base (K3PO4, Cs2CO3). Functional_Groups->Buchwald_Weak Yes Ullmann Consider Ullmann Condensation: CuI/Ligand (DMEDA) and Cs2CO3. May require higher temps. Functional_groups_2->Buchwald_Strong No Functional_groups_2->Buchwald_Weak Yes Functional_groups_2->Ullmann Alternative

Caption: Decision tree for selecting reaction conditions.

References

Technical Support Center: Purification Strategies for Polar Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar morpholine-containing compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of polar morpholine-containing compounds, particularly in the context of chromatography.

Question: My polar morpholine-containing compound is showing significant peak tailing or streaking on a silica gel column. What is the cause and how can I fix it?

Answer: This is a common issue arising from the basic nature of the morpholine nitrogen atom, which interacts strongly with the acidic silanol groups on the surface of the silica gel.[1] This interaction leads to poor peak shape.

  • Solution: To mitigate this, add a basic modifier to your mobile phase.[1]

    • Triethylamine (Et₃N): Add 0.1-2% triethylamine to your eluent. This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your basic compound and leading to improved peak shape and recovery.[1]

    • Ammonia: A solution of ammonia in methanol can also be used as an additive to achieve a similar effect.[1]

Question: My compound is not moving from the origin (stuck on the column) during silica gel chromatography. What should I do?

Answer: This indicates that your compound is too polar for the current eluent system and is strongly adsorbed to the stationary phase.[1][2]

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For instance, if you are using an ethyl acetate/hexanes system, increase the proportion of ethyl acetate. For highly polar compounds, a methanol/dichloromethane system may be necessary.[1][2]

    • Consider an Alternative Technique: If increasing solvent polarity is not effective or leads to other separation issues, a different chromatographic technique may be more suitable.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent alternative.[3][4]

      • Reverse-Phase Chromatography: For some very polar compounds, a reverse-phase approach with a highly aqueous mobile phase might provide better results.[1][2]

Question: My polar morpholine compound shows little to no retention on a C18 reverse-phase column, eluting at or near the solvent front. How can I improve its retention?

Answer: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[5]

  • Strategies to Enhance Retention:

    • Increase Mobile Phase Polarity: If not already at 100% aqueous, increase the water content of the mobile phase. Some modern RP columns are designed to be stable in highly aqueous conditions.[5]

    • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases.[5]

    • Switch to HILIC: HILIC is often the go-to method when reverse-phase fails for highly polar analytes.[3][4][6] It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[3][7]

Question: I am observing low recovery of my morpholine-containing compound from the silica gel column. What could be the reason?

Answer: Low recovery can be due to irreversible binding of the basic morpholine compound to the acidic silica gel.[1]

  • Solutions:

    • Use a Basic Modifier: As with peak tailing, adding triethylamine or ammonia to the eluent can improve recovery by preventing strong adsorption.[1]

    • Deactivate the Silica Gel: You can deactivate the silica gel by flushing the packed column with a solvent mixture containing a base (e.g., 1-2% triethylamine in your eluent) before loading your sample.[5]

    • Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[1]

Frequently Asked Questions (FAQs)

Q1: Why are polar morpholine-containing compounds challenging to purify using standard chromatography methods?

A1: The difficulty arises from two main properties:

  • Polarity: The high polarity of many morpholine derivatives makes them poorly retained on nonpolar reverse-phase columns (like C18) and sometimes too strongly retained on polar normal-phase columns (like silica).[3][4]

  • Basicity: The nitrogen atom in the morpholine ring is basic, leading to strong interactions with the acidic silanol groups of silica gel. This can cause issues like peak tailing, poor separation, and irreversible adsorption.[1]

Q2: What is HILIC, and why is it suitable for purifying polar morpholine compounds?

A2: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a low concentration of an aqueous solvent.[3][4][7] HILIC is ideal for separating highly polar compounds because they can partition into the water-rich layer on the surface of the polar stationary phase, allowing for good retention and separation.[3][6]

Q3: Can I use normal-phase chromatography for my polar morpholine compound? What modifications are needed?

A3: Yes, normal-phase chromatography on silica gel can be used, but it often requires modification to achieve good results. The key is to add a basic modifier, such as 0.1-2% triethylamine or ammonia, to the mobile phase. This addition deactivates the acidic sites on the silica, preventing the undesirable strong interactions with the basic morpholine moiety, which in turn improves peak shape and recovery.[1]

Q4: My morpholine-containing compound is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?

A4: The high water solubility of some morpholine derivatives can make extraction with non-polar organic solvents inefficient.[1] To improve extraction efficiency, you can try:

  • Salting Out: Add a significant amount of a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.[1]

  • pH Adjustment: Basify the aqueous layer (e.g., with NaOH or K₂CO₃) to ensure your compound is in its free base form, which is generally less water-soluble than its protonated salt form.[1]

  • Use of a More Polar Solvent: Employ more polar extraction solvents like dichloromethane (DCM) or chloroform.[1]

Q5: Are there any alternatives to chromatography for purifying polar morpholine compounds?

A5: Yes, depending on the properties of your compound and its impurities, you might consider:

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for purification. Finding a suitable solvent system in which the compound is soluble when hot but insoluble when cold is key.[1]

  • Salt Formation: Since morpholine-containing compounds are basic, you can often form a crystalline salt (e.g., a hydrochloride salt) by treating the crude product with an acid like HCl. This salt may have different solubility properties that are amenable to crystallization.[1]

Data Presentation

The choice of purification technique significantly impacts the efficiency of isolating polar morpholine-containing compounds. The following table summarizes and compares common chromatographic methods.

Purification TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantagesBest Suited For
Normal-Phase Chromatography (Modified) Silica GelNon-polar organic solvents (e.g., Hexanes/Ethyl Acetate) + Basic Additive (0.1-2% Et₃N) Cost-effective; well-established.Requires basic additive to prevent peak tailing; may still have strong retention for very polar compounds.[1]Moderately polar, basic morpholine compounds.
Reverse-Phase Chromatography (RPC) Non-polar (e.g., C18, C8)Polar solvents (e.g., Water/Acetonitrile, Water/Methanol)Excellent reproducibility; compatible with mass spectrometry.[8]Poor retention for highly polar compounds, which may elute in the solvent front.[4][5]Less polar morpholine derivatives or when using specialized polar-compatible columns.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Silica, Amine, Diol)High organic (e.g., >80% Acetonitrile) with aqueous bufferExcellent retention and separation of highly polar compounds; MS-friendly mobile phases.[3][6][7]Can have longer equilibration times; sensitive to water content in the sample and mobile phase.Highly polar and water-soluble morpholine compounds that are not retained by RPC.[3][9]
Supercritical Fluid Chromatography (SFC) Various (similar to HPLC)Supercritical CO₂ with a polar co-solvent (e.g., Methanol)Fast separations; reduced solvent consumption; good for chiral separations.[10][11]Requires specialized instrumentation; solubility in the mobile phase can be a limitation for very polar compounds.[10][11]Thermally labile compounds and chiral separations of morpholine derivatives.[11]

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol describes a general procedure for the purification of a moderately polar, basic morpholine-containing compound using flash column chromatography with a basic modifier.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). Add 0.5-1% triethylamine (Et₃N) to the eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for your target compound.[1]

  • Column Packing: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column using the chosen eluent (containing Et₃N) as a slurry.

  • Sample Loading: Dissolve the crude sample in a minimum amount of a suitable solvent (e.g., dichloromethane). If solubility is poor in the eluent, consider a dry loading technique: dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the column.[2][12]

  • Elution: Begin elution with the predetermined solvent system. If necessary, a gradient of increasing polarity can be used to elute the compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: HILIC Purification

This protocol outlines a general approach for purifying a highly polar, water-soluble morpholine-containing compound using HILIC.

  • Column and Solvent Selection:

    • Stationary Phase: Choose a HILIC column (e.g., bare silica, amide, or diol phase). For basic compounds like morpholines, a neutral or zwitterionic phase may offer better results than charged phases.[3]

    • Mobile Phase: The mobile phase typically consists of a high percentage of acetonitrile (ACN) with a smaller percentage of an aqueous buffer (e.g., 95:5 ACN:Water with 10 mM ammonium formate).[7]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.

  • Sample Preparation: Dissolve the sample in the initial mobile phase. If the sample is not soluble, use a solvent with a slightly higher aqueous content, but keep the injection volume small to avoid peak distortion.

  • Gradient Elution: Start with a high organic content (e.g., 95% ACN) to retain the polar compound. Elute the compound by running a gradient that increases the aqueous content (e.g., from 5% to 40% water over 15-20 minutes).[3]

  • Detection and Collection: Use a suitable detector (e.g., UV, ELSD, or MS) to monitor the elution and collect the fractions containing the target compound.

Mandatory Visualization

G cluster_start Start cluster_eval Initial Evaluation cluster_decision Method Selection cluster_methods Purification Methods cluster_end Outcome Crude Crude Polar Morpholine Compound TLC TLC Analysis (Silica + 1% Et3N) Crude->TLC Decision Good Rf (0.2-0.4) and Spot Shape? TLC->Decision Flash Modified Normal-Phase Flash Chromatography Decision->Flash  Yes HILIC HILIC or other alternative method Decision->HILIC No   Pure Pure Compound Flash->Pure HILIC->Pure

Caption: A typical experimental workflow for selecting a purification method.

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions Problem Chromatography Issue (e.g., Peak Tailing, No Retention) IsBasic Is the issue due to morpholine basicity? Problem->IsBasic IsPolar Is the issue due to extreme polarity? IsBasic->IsPolar No AddBase Add Basic Modifier (e.g., 0.1-2% Et3N) IsBasic->AddBase Yes TryHILIC Switch to HILIC IsPolar->TryHILIC Yes (No RP retention) ModifyRP Modify RP-HPLC Method (e.g., polar-embedded column) IsPolar->ModifyRP Yes (Some RP retention) ChangeStationary Change Stationary Phase (e.g., Alumina) AddBase->ChangeStationary If ineffective

Caption: Troubleshooting decision tree for chromatography of morpholine compounds.

References

Technical Support Center: Managing the Solubility of Protected (R)-Morpholine-2-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the solubility of protected (R)-Morpholine-2-carboxylic acid intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of protected this compound intermediates?

A1: The solubility of these intermediates is primarily dictated by the nature of the protecting group and the solvent. Generally, they are more soluble in polar aprotic solvents. The bulky and hydrophobic nature of common protecting groups like Boc, Cbz, and Fmoc significantly influences their solubility profile, often reducing their solubility in less polar organic solvents and aqueous solutions.

Q2: Which solvents are recommended for dissolving Boc-, Cbz-, and Fmoc-protected this compound?

A2: For most applications, especially in peptide synthesis, polar aprotic solvents are the first choice. These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM) is also commonly used, particularly for Boc-protected intermediates.[1]

For intermediates that are particularly difficult to dissolve, DMSO is often an effective choice.[1]

Q3: How does the choice of protecting group (Boc, Cbz, Fmoc) affect the solubility of this compound?

A3: The protecting group has a significant impact on solubility:

  • Boc (tert-Butoxycarbonyl): The Boc group is relatively nonpolar and can decrease aqueous solubility while often improving solubility in solvents like dichloromethane (DCM).

  • Cbz (Carbobenzoxy): The Cbz group, with its benzyl component, is also nonpolar and generally leads to good solubility in many organic solvents.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is large and hydrophobic, which can lead to aggregation and reduced solubility, particularly in the case of protected peptide sequences.[2]

Q4: Can I use heating to improve the solubility of my protected this compound intermediate?

A4: Yes, gentle warming can be an effective method to increase the solubility of these compounds. However, it must be done with caution, as excessive heat can lead to the degradation of the intermediate. It is advisable to warm the solution gently in a water bath to a temperature no higher than 40°C.[1] Always perform a small-scale test first to ensure the stability of your compound at the elevated temperature.

Q5: Is sonication a suitable method for dissolving these intermediates?

A5: Sonication is a highly effective technique for dissolving challenging compounds. The high-frequency sound waves can break apart solid aggregates, increasing the surface area and promoting dissolution.[1] This method is particularly useful when gentle heating is not sufficient or if there are concerns about thermal degradation.

Troubleshooting Guides

Issue 1: The protected this compound intermediate is not dissolving in the chosen solvent.

  • Question: My Boc-/Cbz-/Fmoc-(R)-Morpholine-2-carboxylic acid is not dissolving in DMF/NMP/DCM at room temperature. What steps can I take?

  • Answer: When you encounter poor solubility, you can follow a systematic approach to achieve dissolution. The following workflow illustrates the recommended steps.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Incomplete Dissolution vortex Vortex/Stir Vigorously (2-5 min) start->vortex sonicate Sonicate (10-15 min) vortex->sonicate Still Undissolved success Success: Complete Dissolution vortex->success Dissolved heat Gentle Warming (≤40°C) sonicate->heat Still Undissolved sonicate->success Dissolved co_solvent Use Co-Solvent System (e.g., DCM/DMF/NMP) heat->co_solvent Still Undissolved heat->success Dissolved stronger_solvent Switch to a Stronger Solvent (e.g., DMSO) co_solvent->stronger_solvent Still Undissolved co_solvent->success Dissolved stronger_solvent->success

A stepwise approach to resolving poor solubility of protected intermediates.

Issue 2: The protected intermediate precipitates out of solution during the reaction.

  • Question: My protected this compound dissolved initially but then precipitated during my coupling reaction. What could be the cause and how can I fix it?

  • Answer: Precipitation during a reaction can be due to several factors, including a change in temperature, solvent evaporation, or the formation of a less soluble product or salt. To address this, you can try the following:

    • Add a small amount of a stronger co-solvent , such as DMSO, to the reaction mixture.

    • Gently warm the reaction mixture while stirring, being careful not to exceed the thermal stability of your reactants.

    • Sonicate the reaction vessel for short intervals to help redissolve the precipitate.

Issue 3: Low reaction yield or incomplete coupling, possibly due to poor solubility.

  • Question: I am observing low yields in my peptide coupling reaction. Could this be related to the solubility of my protected this compound?

G cluster_1 Impact of Solubility on Coupling Efficiency poor_solubility Poor Solubility of Protected Intermediate low_concentration Low Effective Concentration of Reactant poor_solubility->low_concentration incomplete_coupling Incomplete Coupling/ Low Reaction Rate low_concentration->incomplete_coupling low_yield Low Yield/ Impure Product incomplete_coupling->low_yield ensure_dissolution Ensure Complete Dissolution Before Adding Reagents ensure_dissolution->poor_solubility use_stronger_solvent Use Stronger Solvent (e.g., DMSO) use_stronger_solvent->poor_solubility extend_time Extend Reaction Time extend_time->incomplete_coupling

Relationship between solubility and reaction outcomes.

Data Presentation

Estimated Solubility of Protected this compound Intermediates

Protecting GroupCompoundSolventEstimated Solubility (mg/mL)Molar Concentration (M)Notes
Boc N-Boc-(R)-Morpholine-2-carboxylic acidDMF~20~0.087Based on N-Boc-L-proline data.[2]
(MW: 231.25 g/mol )DMSO~15~0.065Based on N-Boc-L-proline data.[2]
DCMSoluble-Generally good solubility for Boc-protected amino acids.
THFLikely Soluble--
AcetonitrileSparingly Soluble--
Ethyl AcetateSparingly Soluble--
Cbz N-Cbz-(R)-Morpholine-2-carboxylic acidDMF>10>0.038Expected to be well-soluble.
(MW: 265.26 g/mol )DMSO>10>0.038Expected to be well-soluble.
DCMSoluble-Cbz group generally confers good organic solvent solubility.
THFSoluble--
AcetonitrileModerately Soluble--
Ethyl AcetateModerately Soluble--
Fmoc N-Fmoc-(R)-Morpholine-2-carboxylic acidDMF>10>0.028Fmoc-amino acids are generally soluble in DMF.
(MW: 353.37 g/mol )DMSO>20>0.057DMSO is often a very good solvent for Fmoc-amino acids.
DCMModerately Soluble-May require a co-solvent like DMF for complete dissolution.
THFModerately Soluble--
AcetonitrileSparingly Soluble--
Ethyl AcetateSparingly Soluble--

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

Objective: To dissolve a protected this compound intermediate in a standard organic solvent.

Materials:

  • Protected this compound intermediate

  • High-purity, anhydrous solvent (e.g., DMF, NMP, DCM)

  • Glass vial with a screw cap

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weigh the desired amount of the protected intermediate and transfer it to the glass vial.

  • Add the calculated volume of the chosen solvent to the vial.

  • Securely cap the vial.

  • Vortex the mixture vigorously for 2-5 minutes or stir using a magnetic stirrer until the solid is completely dissolved.

  • Visually inspect the solution to ensure no solid particles remain.

Protocol 2: Dissolution using Sonication

Objective: To dissolve a poorly soluble protected this compound intermediate using sonication.

Materials:

  • Protected this compound intermediate

  • Chosen organic solvent

  • Glass vial with a screw cap

  • Ultrasonic water bath

Procedure:

  • Prepare a suspension of the intermediate in the solvent as described in Protocol 1.

  • Place the vial in the ultrasonic water bath, ensuring the water level is sufficient to cover the solvent level in the vial.

  • Sonicate the suspension for 10-15 minute intervals.

  • After each interval, visually inspect the solution for dissolution.

  • Repeat sonication until the solid is completely dissolved.

    • Note: The sonication bath may warm up during operation. Monitor the temperature and use a cool water bath if necessary to prevent thermal degradation of the compound.

Protocol 3: Dissolution using Gentle Warming

Objective: To enhance the solubility of a protected this compound intermediate using gentle heat.

Materials:

  • Protected this compound intermediate

  • Chosen organic solvent

  • Glass vial with a screw cap

  • Water bath with temperature control

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare a suspension of the intermediate in the solvent as described in Protocol 1.

  • Place the vial in a water bath set to a temperature between 30-40°C.

  • While warming, agitate the mixture by vortexing or magnetic stirring.

  • Continue to warm and agitate until the solid is fully dissolved.

  • Once dissolved, remove the vial from the water bath and allow it to cool to room temperature before use.

    • Caution: Do not exceed 40°C unless you have confirmed the thermal stability of your compound. Overheating can lead to degradation.

Protocol 4: General Gravimetric Method for Experimental Solubility Determination

Objective: To determine the quantitative solubility of a protected this compound intermediate in a specific solvent.

Materials:

  • Protected this compound intermediate

  • Chosen organic solvent

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed collection vials

Procedure:

  • Add an excess amount of the protected intermediate to a vial.

  • Add a known volume (e.g., 1.0 mL) of the desired solvent.

  • Tightly cap the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe and filter it through a syringe filter into a pre-weighed collection vial.

  • Evaporate the solvent from the collection vial under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Weigh the collection vial with the dried solute.

  • Calculate the solubility (in mg/mL) by subtracting the initial weight of the vial from the final weight and dividing by the volume of the supernatant collected.

References

removal of residual coupling agents from morpholine peptide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of residual coupling agents from morpholine peptide reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common morpholine-based coupling agents used in peptide synthesis?

Commonly used morpholine-based coupling reagents include COMU® (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and HDMC (N-[(5-Chloro-1H-benzotriazol-1-yl)-dimethylamino-morpholino]-uronium hexafluorophosphate N-oxide). COMU® is a third-generation uronium-type coupling reagent known for its high efficiency, low racemization, and improved safety profile compared to benzotriazole-based reagents like HATU and HBTU.

Q2: What are the byproducts of morpholine-based coupling agents like COMU®?

A key advantage of using COMU® is that its byproducts are water-soluble. This property greatly simplifies the purification process, as these byproducts can be easily removed through aqueous extraction.

Q3: How can I detect the presence of residual coupling agents or their byproducts in my peptide sample?

Residual coupling agents and their byproducts can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A rapid UHPLC method has been developed for the simultaneous determination of fourteen peptide coupling reagents, additives, and by-products, including COMU.

Q4: Are there "greener" alternatives for peptide synthesis that simplify byproduct removal?

Yes, COMU® is considered a greener coupling reagent because its water-soluble byproducts allow for purification via simple extraction, reducing the need for large volumes of organic solvents for chromatography. Additionally, methods are being developed for peptide synthesis in aqueous media, which further enhances the environmental friendliness of the process.

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of residual coupling agents from morpholine peptide reactions.

Issue 1: Presence of unknown impurities in the final peptide product after using a morpholine-based coupling agent.
  • Possible Cause: Residual coupling agent or its byproducts.

  • Troubleshooting Steps:

    • Analyze the Crude Product: Use RP-HPLC and LC/MS to identify the impurities. Compare the retention times and mass-to-charge ratios with those of the starting materials and known byproducts.

    • Perform an Aqueous Wash: Since the byproducts of many morpholine-based coupling agents like COMU® are water-soluble, an aqueous wash of the organic layer containing the peptide can effectively remove them.

    • Optimize Washing Conditions: If a simple water wash is insufficient, consider using a dilute acid wash (e.g., 0.5 to 2N HCl) to hydrolyze and solubilize any remaining phosphoramide byproducts, provided the peptide is stable under these conditions.

    • Employ Solid-Phase Extraction (SPE): For more complex mixtures, SPE can be a highly effective method for cleaning up crude synthetic peptide samples and removing unwanted reagents.

Issue 2: Difficulty in separating the peptide from the coupling agent byproducts by chromatography.
  • Possible Cause: Co-elution of the peptide and byproducts.

  • Troubleshooting Steps:

    • Modify HPLC Gradient: Adjust the gradient of the mobile phase in your RP-HPLC protocol. A shallower gradient can improve the resolution between peaks.

    • Change the Stationary Phase: If co-elution persists, consider using a different type of HPLC column with a different stationary phase chemistry.

    • Pre-Chromatography Cleanup: Implement an aqueous wash or SPE cleanup step prior to preparative HPLC to remove the bulk of the water-soluble byproducts.

Data on Removal of Coupling Agent Byproducts

The primary advantage of using morpholine-based coupling agents like COMU® is the aqueous solubility of their byproducts, which simplifies their removal compared to byproducts of reagents like DCC (dicyclohexylcarbodiimide), which forms the poorly soluble dicyclohexylurea (DCU).

Coupling AgentByproductKey Characteristics of ByproductRecommended Removal MethodExpected Purity Improvement
COMU® Water-soluble morpholino- and Oxyma-based compoundsHigh solubility in aqueous solutions.Aqueous Extraction, Solid-Phase Extraction (SPE)Significant reduction in polar impurities.
DCC Dicyclohexylurea (DCU)Sparingly soluble in most organic solvents.FiltrationEffective removal of the main insoluble byproduct.
EDC Water-soluble urea derivativeWater-soluble.Aqueous ExtractionHigh efficiency in removing the urea byproduct.
PyBOP (Pyrrolidino) 3P=OWater-soluble but can remain in organic layers with certain solvents.Acidic aqueous wash (e.g., dilute HCl).Effective removal with appropriate acidic workup.

Experimental Protocols

Protocol 1: General Aqueous Wash for Removal of Water-Soluble Byproducts

This protocol is suitable for peptides that are soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude peptide reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the extraction with fresh deionized water two more times.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified peptide.

Protocol 2: Solid-Phase Extraction (SPE) for Peptide Cleanup

This protocol provides a general guideline for using a reversed-phase SPE cartridge to purify a crude peptide sample.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 bed volumes of 100% acetonitrile (ACN) containing 0.1% trifluoroacetic acid (TFA), followed by 3 bed volumes of 10% aqueous ACN with 0.1% TFA.

  • Sample Loading: Dissolve the crude peptide in a minimal amount of the equilibration buffer (10% aqueous ACN with 0.1% TFA) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 bed volumes of the equilibration buffer to elute highly polar impurities, including water-soluble coupling agent byproducts.

  • Elution: Elute the peptide using a stepwise or gradient increase in the concentration of ACN (e.g., 65% aqueous ACN with 0.1% TFA). Collect fractions.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC to identify the fractions containing the pure peptide.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide product.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Residual Coupling Agents start Crude Peptide with Impurities analyze Analyze by HPLC/MS start->analyze identify Identify Impurities (Residual Coupling Agent/Byproducts) analyze->identify is_water_soluble Are byproducts water-soluble? identify->is_water_soluble aqueous_wash Perform Aqueous Wash is_water_soluble->aqueous_wash Yes hplc_purify Purify by Preparative HPLC is_water_soluble->hplc_purify No check_purity Check Purity by HPLC aqueous_wash->check_purity spe Employ Solid-Phase Extraction (SPE) spe->check_purity hplc_purify->check_purity check_purity->spe Purity Not OK pure_product Pure Peptide check_purity->pure_product Purity OK

Caption: A flowchart for troubleshooting the removal of residual coupling agents.

Removal_Strategy_Selection Selection of Removal Strategy start Crude Peptide Reaction Mixture byproduct_solubility Assess Byproduct Solubility start->byproduct_solubility peptide_solubility Assess Peptide Solubility start->peptide_solubility water_soluble_byproduct Water-Soluble Byproduct (e.g., from COMU) byproduct_solubility->water_soluble_byproduct insoluble_byproduct Insoluble Byproduct (e.g., DCU from DCC) byproduct_solubility->insoluble_byproduct organic_soluble_peptide Peptide Soluble in Organic Solvent peptide_solubility->organic_soluble_peptide water_soluble_peptide Water-Soluble Peptide peptide_solubility->water_soluble_peptide aqueous_wash Aqueous Wash water_soluble_byproduct->aqueous_wash filtration Filtration insoluble_byproduct->filtration organic_soluble_peptide->aqueous_wash spe Solid-Phase Extraction (SPE) water_soluble_peptide->spe hplc Preparative HPLC aqueous_wash->hplc filtration->hplc spe->hplc

Caption: A decision tree for selecting the appropriate removal strategy.

assessing the stability of the morpholine heterocycle to strong acids or bases

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of the Morpholine Heterocycle

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the morpholine heterocycle under strongly acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the morpholine ring to strong acids?

A1: The morpholine ring is generally considered to be highly stable under a wide range of acidic conditions. Its synthesis can even be achieved by the dehydration of diethanolamine using concentrated sulfuric acid at high temperatures (180-235 °C), indicating the resilience of the formed ring structure.[1][2] However, as a base with a pKa of its conjugate acid around 8.36, morpholine will exist as the protonated morpholinium salt in acidic solutions.[3] While this salt formation does not imply ring degradation, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, may lead to slow degradation. It is incompatible with strong oxidizing acids.[4]

Q2: What are the expected degradation products of morpholine in acidic conditions?

A2: While the morpholine ring is robust, under forcing conditions (e.g., high heat, strong oxidizing acids), ring cleavage can occur. Based on thermal decomposition studies, which can provide insights into potential degradation pathways, likely products from the cleavage of the morpholine ring include ethanolamine, ethylene glycol, and eventually smaller organic acids like glycolic and acetic acid.[5]

Q3: Is the morpholine ring susceptible to degradation by strong bases?

A3: The morpholine ring is generally stable in the presence of strong bases. As a secondary amine, it is a weak base itself and does not possess functional groups that are readily hydrolyzed by hydroxide ions. Ring-opening of the ether linkage would require very harsh conditions that are not typically encountered in standard laboratory procedures. For instance, syntheses involving morpholine derivatives often utilize strong bases like sodium hydroxide or potassium tert-butoxide without compromising the integrity of the morpholine ring.[6][7]

Q4: I am observing unexpected side products in my reaction involving a morpholine-containing compound under acidic conditions. Could the morpholine ring be degrading?

A4: While direct degradation of the morpholine ring is unlikely under typical synthetic conditions, it is a possibility that should be considered, especially if your reaction involves high temperatures or prolonged reaction times in strong acid. A more probable cause for unexpected side products could be reactions involving other functional groups on your molecule that are sensitive to acid. It is recommended to first verify the stability of your starting material under the reaction conditions (minus other reagents) to rule out degradation.

Q5: Can N-substitution affect the stability of the morpholine ring?

A5: Yes, the nature of the substituent on the nitrogen atom can influence the overall stability of the molecule, although not necessarily the morpholine ring itself. For instance, an N-acyl group, such as in N-acetylmorpholine, can be susceptible to hydrolysis under acidic or basic conditions to yield morpholine and the corresponding carboxylic acid.[8] However, the morpholine ring itself is typically stable to the conditions required for the hydrolysis of the amide bond. An N-aryl or N-alkyl group is generally stable and does not significantly alter the inherent stability of the morpholine ring.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of morpholine-containing starting material or product during acidic workup. 1. Protonation and high water solubility: In acidic solution, morpholine becomes the morpholinium salt, which is highly soluble in water and may be lost to the aqueous phase during extraction.1. Before extraction, carefully basify the aqueous layer with a suitable base (e.g., NaOH, NaHCO₃) to a pH > 9 to deprotonate the morpholinium ion, thereby reducing its water solubility.
2. Degradation under harsh acidic conditions: Prolonged exposure to concentrated acid at elevated temperatures might cause some degradation.2. Minimize exposure time to strong acids. If possible, use milder acidic conditions or perform the reaction at a lower temperature.
Appearance of unexpected peaks in HPLC or NMR after reaction in strong base. 1. Reaction of other functional groups: The morpholine ring is very stable to bases. It is more likely that another part of your molecule is reacting.1. Analyze the structure of your molecule for base-labile groups (e.g., esters, amides, etc.).
2. Reaction with impurities: Impurities in the starting material or solvent could be reacting under basic conditions.2. Ensure the purity of your starting materials and solvents.
Inconsistent reaction yields with morpholine-containing compounds. 1. Variable quality of morpholine: Morpholine is hygroscopic and can absorb water and carbon dioxide from the air, which can affect its reactivity.1. Use freshly opened or properly stored morpholine. Consider distillation if purity is a concern.
2. Subtle pH changes: The basicity of morpholine can influence reaction pathways.2. Ensure consistent pH control throughout your reaction and workup procedures.

Data Summary

Condition Stability Potential Degradation Products Notes
Strong Acid (e.g., 1M HCl, H₂SO₄) at RT Generally Stable-Morpholine will be protonated to form the morpholinium salt.
Strong Acid with Heat (e.g., conc. H₂SO₄, >150°C) Stable once formed, but slow degradation possible over time.Ethanolamine, Ethylene Glycol, Acetic Acid, Glycolic AcidThe ring is formed under these conditions, indicating high stability. Degradation products are inferred from thermal decomposition studies.[5]
Strong Base (e.g., 1M NaOH) at RT to Reflux Highly Stable-The morpholine ring is not susceptible to hydrolysis under these conditions.
Strong Oxidizing Agents (e.g., KMnO₄, HNO₃) UnstableRing-opened and oxidized productsViolent reactions can occur.[4]

Experimental Protocols

Protocol 1: Assessing the Stability of a Morpholine-Containing Compound to Acidic Conditions (Forced Degradation)

This protocol outlines a general procedure for testing the stability of a drug substance or compound containing a morpholine moiety to acidic conditions.

Objective: To determine if a morpholine-containing compound degrades in the presence of a strong acid and to identify potential degradation products.

Materials:

  • Compound of interest

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • HPLC grade water and acetonitrile

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • pH meter

  • Thermostatically controlled water bath or heating block

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition:

    • In a clean vial, mix a portion of the stock solution with an equal volume of 1M HCl.

    • Prepare a control sample by mixing the same amount of stock solution with an equal volume of water.

  • Incubation:

    • Incubate both the stressed sample and the control sample at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours). It is advisable to take time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation over time.

  • Neutralization: After the desired time point, cool the samples to room temperature and neutralize the acid-stressed sample by adding an equivalent amount of 1M NaOH.

  • Analysis:

    • Analyze all samples (including the t=0 sample) by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed and control samples.

  • Data Interpretation:

    • A decrease in the peak area of the parent compound in the stressed sample compared to the control indicates degradation.

    • The appearance of new peaks in the chromatogram of the stressed sample suggests the formation of degradation products.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a morpholine-containing compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of Morpholine Compound B Acidic Condition (e.g., 1M HCl, 60°C) A->B Expose C Basic Condition (e.g., 1M NaOH, 60°C) A->C Expose D Control Condition (Solvent, 60°C) A->D Expose E Take Time Points (0, 2, 4, 8, 24h) B->E C->E D->E F Neutralize Samples E->F G HPLC Analysis F->G H Compare Chromatograms G->H I Quantify Degradation H->I J Identify Degradants (if any) I->J

Caption: Workflow for forced degradation stability testing.

Potential Degradation Pathway of Morpholine

This diagram illustrates a simplified potential degradation pathway of the morpholine ring based on thermal and biological degradation studies. It is important to note that these specific pathways may not be dominant under simple acidic or basic hydrolysis.

G Morpholine Morpholine RingOpening Ring Opening (C-N or C-O Cleavage) Morpholine->RingOpening Harsh Conditions (e.g., High Temp) Intermediate1 2-(2-Aminoethoxy)ethanol RingOpening->Intermediate1 Intermediate2 Ethanolamine Intermediate1->Intermediate2 Intermediate3 Ethylene Glycol Intermediate1->Intermediate3 FinalProduct1 Glycolic Acid Intermediate2->FinalProduct1 FinalProduct2 Acetic Acid Intermediate3->FinalProduct2

Caption: Potential degradation pathway of the morpholine ring.

References

Technical Support Center: Orthogonal Protecting Group Strategies for Polyfunctional Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polyfunctional morpholine scaffolds, with a specific focus on orthogonal protecting group strategies.

Frequently Asked Questions (FAQs)

Q1: What are orthogonal protecting groups and why are they crucial for synthesizing complex morpholine scaffolds?

A1: Orthogonal protecting groups are distinct chemical moieties used to mask reactive functional groups within a molecule. The key feature of an orthogonal set of protecting groups is that each group can be selectively removed under specific reaction conditions without affecting the others. This strategy is vital in the synthesis of polyfunctional morpholines, which often bear multiple reactive sites such as amino, hydroxyl, and carboxyl groups. By employing an orthogonal strategy, chemists can deprotect and modify one functional group at a time, allowing for precise and controlled synthesis of complex, highly substituted morpholine derivatives.

Q2: How do I choose an appropriate orthogonal protecting group strategy for my polyfunctional morpholine derivative?

A2: The selection of a suitable orthogonal protecting group strategy depends on several factors:

  • The nature of the functional groups on your morpholine scaffold (e.g., primary/secondary amines, primary/secondary/tertiary alcohols, carboxylic acids).

  • The planned reaction sequence and the reagents to be used in subsequent steps. The protecting groups must be stable under these conditions.

  • The overall complexity of the target molecule.

  • The desired deprotection order.

A common approach for morpholines derived from amino alcohols is to protect the amine and hydroxyl groups with groups that have different deprotection requirements (e.g., acid-labile vs. base-labile or hydrogenolysis-labile).

Q3: What are some common orthogonal protecting group combinations for the N-H and O-H functionalities in a morpholine scaffold?

A3: A widely used orthogonal combination for the amino and hydroxyl groups in morpholine precursors involves:

  • Boc (tert-butyloxycarbonyl) for the amine and Bn (benzyl) for the hydroxyl group. The Boc group is acid-labile (cleaved by acids like TFA), while the Bn group is removed by hydrogenolysis.

  • Fmoc (9-fluorenylmethyloxycarbonyl) for the amine and t-Bu (tert-butyl) for the hydroxyl or carboxyl group. The Fmoc group is base-labile (cleaved by piperidine), while the t-Bu group is acid-labile.

  • Cbz (carboxybenzyl) for the amine and silyl ethers (e.g., TBDMS, TIPS) for the hydroxyl group. Cbz is removed by hydrogenolysis, while silyl ethers are cleaved by fluoride ions (e.g., TBAF).

The choice depends on the specific requirements of your synthetic route.

Troubleshooting Guides

Problem 1: Incomplete or failed deprotection of a protecting group.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient reagent or reaction time Increase the equivalents of the deprotection reagent and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Incompatible solvent Ensure the solvent is appropriate for the deprotection reaction and allows for good solubility of the substrate and reagent.
Steric hindrance If the protecting group is in a sterically hindered position, harsher deprotection conditions or a different, less bulky protecting group might be necessary.
Catalyst poisoning (for hydrogenolysis) Ensure the reaction setup is free of catalyst poisons (e.g., sulfur compounds). Use a fresh batch of catalyst (e.g., Pd/C).
Incorrect deprotection conditions Double-check the literature for the specific deprotection protocol for the chosen protecting group. Small variations in temperature, concentration, or additives can significantly impact the outcome.
Problem 2: Unwanted removal of other protecting groups (loss of orthogonality).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Quasi-orthogonal protecting groups Some protecting groups are only "quasi-orthogonal," meaning they have some degree of overlapping reactivity. For example, some silyl ethers can be cleaved under strongly acidic or basic conditions used to remove other groups.
Harsh deprotection conditions Using overly harsh conditions (e.g., high temperature, strong acid/base concentration) can lead to the cleavage of otherwise stable protecting groups. Attempt the deprotection under milder conditions.
Incorrect choice of protecting groups Re-evaluate the initial protecting group strategy. Select a combination with more distinct deprotection conditions. Refer to compatibility tables.
Problem 3: Side reactions during protection or deprotection steps.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Base-sensitive functional groups When using basic conditions for deprotection (e.g., for Fmoc), be aware of potential side reactions like elimination or epimerization, especially in sensitive substrates. Consider using a milder base or a different protecting group.
Acid-sensitive functional groups Acid-labile protecting groups require acidic deprotection, which can cause hydrolysis of other sensitive groups like acetals or ketals. Careful selection of the acid and reaction conditions is crucial.
Formation of byproducts Some deprotection reactions generate reactive byproducts that can interfere with the desired reaction. For example, the carbocation formed during Boc deprotection can lead to side reactions. Using scavengers can mitigate this issue.

Data Presentation: Comparison of Common Orthogonal Protecting Groups

The following table summarizes the properties of common protecting groups for amines and hydroxyls, which are key functionalities in polyfunctional morpholine scaffolds.

Protecting GroupFunctional Group ProtectedAbbreviationProtection ConditionsDeprotection ConditionsOrthogonal to
tert-ButoxycarbonylAmineBocBoc₂O, base (e.g., NEt₃, DMAP)Strong acid (e.g., TFA, HCl)Fmoc, Cbz, Bn, Silyl ethers
9-FluorenylmethyloxycarbonylAmineFmocFmoc-OSu, base (e.g., NaHCO₃)Base (e.g., 20% piperidine in DMF)Boc, Cbz, Bn, Silyl ethers, t-Bu esters
CarboxybenzylAmineCbz (or Z)Cbz-Cl, baseCatalytic hydrogenolysis (H₂, Pd/C)Boc, Fmoc, Silyl ethers
BenzylHydroxylBnBnBr, NaHCatalytic hydrogenolysis (H₂, Pd/C)Boc, Fmoc, Silyl ethers, Acetals
tert-ButyldimethylsilylHydroxylTBDMS (or TBS)TBDMS-Cl, imidazoleFluoride source (e.g., TBAF), mild acidCbz, Bn, Fmoc, Boc
tert-ButylHydroxyl, Carboxylt-BuIsobutylene, acid catalystStrong acid (e.g., TFA)Fmoc, Cbz, Bn

Experimental Protocols

Protocol 1: Boc Protection of the Morpholine Nitrogen

  • Dissolve the morpholine derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like triethylamine (NEt₃, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Selective Deprotection of a Boc Group in the Presence of a Benzyl Ether

  • Dissolve the Boc-protected, Bn-ether-containing morpholine (1 equivalent) in DCM.

  • Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, remove the excess TFA and solvent under reduced pressure.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.

  • The resulting amine salt can be used directly or neutralized with a mild base.

Mandatory Visualizations

Orthogonal_Protection_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Completion A Identify Functional Groups on Morpholine Scaffold B Define Synthetic Route and Reaction Conditions A->B Consider... C Select Orthogonal Protecting Groups Based on Compatibility B->C Choose... D Stepwise Protection of Functional Groups C->D Implement... E Perform Desired Chemical Transformations D->E F Selective Deprotection of Target Protecting Group E->F G Further Functionalization F->G Iterate as needed H Final Deprotection of all Groups F->H G->F G->H I Purification of Final Polyfunctional Morpholine H->I Troubleshooting_Deprotection start Deprotection Reaction Initiated check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_orthogonality Loss of Other Protecting Groups? check_completion->check_orthogonality Yes troubleshoot Troubleshoot: - Increase reagent/time - Check solvent - Consider steric hindrance incomplete->troubleshoot troubleshoot->start Retry loss_ortho Orthogonality Lost check_orthogonality->loss_ortho Yes success Successful Deprotection check_orthogonality->success No troubleshoot_ortho Troubleshoot: - Use milder conditions - Re-evaluate PG strategy loss_ortho->troubleshoot_ortho troubleshoot_ortho->start Re-plan & Retry

challenges in the scale-up of reactions involving (R)-Morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up of reactions involving (R)-Morpholine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a nitrogen protecting group for this compound for large-scale synthesis?

A1: Choosing an appropriate N-protecting group is crucial for a successful scale-up. Key considerations include:

  • Compatibility with subsequent reaction conditions: The protecting group must be stable during subsequent synthetic steps.

  • Ease of removal on a large scale: The deprotection conditions should be mild, high-yielding, and not require complex purification techniques like chromatography.

  • Cost and availability of the protecting group reagent: For large-scale synthesis, the cost of reagents is a significant factor.

  • Crystallinity of the protected intermediate: A crystalline intermediate can simplify purification by allowing for recrystallization instead of chromatography.

For instance, the benzyloxycarbonyl (Cbz) group is removable by hydrogenolysis, while the tert-butyloxycarbonyl (Boc) group requires acidic conditions for removal[1]. The choice between them would depend on the acid sensitivity of the rest of the molecule[1].

Q2: How can the solubility of this compound and its derivatives be improved during scale-up?

A2: this compound and its derivatives can exhibit variable solubility. To enhance solubility on a larger scale:

  • Salt formation: Conversion of the carboxylic acid to a salt or using the hydrochloride salt of the morpholine nitrogen can improve solubility in aqueous or protic solvents[1].

  • Solvent screening: A thorough screening of various solvent systems is recommended. For example, in some syntheses involving morpholine derivatives, solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) have been used[2].

  • Use of co-solvents: Employing a mixture of solvents can significantly enhance the solubility of challenging substrates.

Q3: What are the common methods for synthesizing the morpholine ring structure on an industrial scale?

A3: While you are starting with this compound, understanding its synthesis can be useful. Common industrial methods for forming the morpholine ring include the dehydration of diethanolamine with a strong acid and the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst[3].

Q4: How can I ensure the enantiomeric purity of this compound is maintained throughout the scale-up process?

A4: Maintaining enantiomeric purity is critical. Key strategies include:

  • Avoid harsh basic or acidic conditions: Strong acids or bases can potentially lead to racemization at the chiral center.

  • Careful selection of reagents and catalysts: Ensure that the chosen reagents and catalysts do not promote racemization.

  • Chiral analysis at each step: Implement regular chiral HPLC or SFC analysis to monitor the enantiomeric excess (ee) throughout the synthesis.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Amide Coupling Reaction Poor activation of the carboxylic acid.- Convert the carboxylic acid to a more reactive acyl chloride or use standard coupling agents like DCC/DMAP or T3P®[4][5][6][7]. - Ensure the absence of water, which can hydrolyze the activated species.
Low nucleophilicity of the amine.- Use a non-nucleophilic base to deprotonate the amine hydrochloride salt if applicable. - Increase the reaction temperature, but monitor for side reactions and racemization.
Formation of side products.- In some cases, using morpholine itself as the solvent and base can improve yields in SNAr reactions[2]. - Optimize the stoichiometry of reagents to minimize side reactions.
Exothermic Reaction is Difficult to Control During Scale-Up Inadequate heat transfer in a large reactor.- Reduce the rate of addition of the limiting reagent. - Improve agitation to ensure uniform temperature distribution. - Use a reaction calorimeter to model the heat flow and predict the thermal behavior upon scale-up[8].
Reaction concentration is too high.- Dilute the reaction mixture, although this may impact reaction kinetics and downstream processing.
Difficulty in Product Isolation and Purification Product is an oil or difficult to crystallize.- Screen for suitable crystallization solvents or anti-solvents. - Convert the final product to a salt (e.g., mesylate) to induce crystallization and improve handling[4].
Impurities co-crystallize with the product.- Perform a reslurry of the crude product in a suitable solvent to wash away impurities. - Optimize the crystallization conditions (e.g., cooling rate, seeding).
Product is highly water-soluble, making extraction difficult.- The zwitterionic nature of similar compounds can lead to high water solubility[2]. - Use a continuous liquid-liquid extractor. - Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer to suppress the ionization of the product and increase its partition into the organic phase.
Inconsistent Results Between Batches Variability in raw material quality.- Establish clear specifications for all starting materials and reagents. - Perform analytical testing on incoming raw materials.
Poor process control.- Implement strict process controls for critical parameters like temperature, addition rates, and reaction time. - Ensure consistent mixing at larger scales.

Experimental Protocols

General Protocol for N-Boc Protection of this compound

This protocol is a general guideline and should be optimized for specific scale requirements.

  • Reaction Setup: To a stirred solution of this compound in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like dioxane or THF), add a base such as sodium hydroxide or triethylamine at 0-5 °C.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O in the same organic solvent to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, adjust the pH of the mixture to acidic (pH ~2-3) with a suitable acid (e.g., citric acid or cold HCl).

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system.

Scale-Up Considerations:

  • The addition of (Boc)2O can be exothermic; control the addition rate carefully.

  • CO2 is evolved during the reaction; ensure adequate venting for the reactor.

  • The choice of base and solvent may need to be optimized for large-scale operations to facilitate work-up and minimize waste.

Visualizations

experimental_workflow Workflow for Scale-Up of Reactions with this compound cluster_prep Preparation and Planning cluster_lab Lab-Scale Optimization cluster_pilot Pilot Plant Scale-Up cluster_mfg Manufacturing start Define Critical Quality Attributes (CQAs) route_scout Route Scouting & Process Hazard Analysis start->route_scout raw_mat Raw Material Sourcing & Qualification route_scout->raw_mat param_opt Parameter Optimization (DoE) raw_mat->param_opt analytics Analytical Method Development param_opt->analytics kilo_lab Kilo-Lab Synthesis param_opt->kilo_lab Define Critical Process Parameters (CPPs) analytics->kilo_lab pilot_run Pilot Plant Run analytics->pilot_run kilo_lab->pilot_run process_control Implement Process Analytical Technology (PAT) pilot_run->process_control validation Process Validation process_control->validation mfg_campaign Manufacturing Campaign process_control->mfg_campaign validation->mfg_campaign end Final Product mfg_campaign->end

Caption: A typical workflow for scaling up chemical reactions.

troubleshooting_flowchart Troubleshooting Low Yield in Scale-Up start Low Yield Observed? mass_balance Mass Balance > 90%? start->mass_balance impurities New Impurities Detected? mass_balance->impurities Yes workup_loss Investigate Work-up & Isolation Steps for Losses mass_balance->workup_loss No start_material Starting Material Consumed? impurities->start_material No side_reaction Identify Side Products (LC-MS, NMR) impurities->side_reaction Yes solubility_issue Check Solubility & Reaction Homogeneity start_material->solubility_issue Yes kinetics_issue Review Reaction Kinetics & Temperature Profile start_material->kinetics_issue No optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Conc.) solubility_issue->optimize_conditions side_reaction->optimize_conditions kinetics_issue->optimize_conditions workup_loss->optimize_conditions

Caption: A decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to Assigning the Absolute Stereochemistry of Substituted Morpholine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The determination of absolute stereochemistry is a critical step in the development of pharmaceutical compounds, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles.[1][2] Substituted morpholine-2-carboxylic acids are important scaffolds in medicinal chemistry, and the unambiguous assignment of their stereocenters is paramount for understanding structure-activity relationships and ensuring drug safety. This guide provides an objective comparison of common analytical techniques used for this purpose, complete with experimental data, detailed protocols, and workflow visualizations.

Comparison of Key Analytical Methods

Several powerful techniques are available for determining the absolute configuration of chiral molecules. The primary methods include single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and chiroptical methods like Vibrational Circular Dichroism (VCD). Each method has distinct principles, advantages, and limitations.

Method Principle Sample State Advantages Disadvantages
X-ray Crystallography Analysis of X-ray diffraction patterns from a single crystal, utilizing anomalous dispersion to determine the 3D arrangement of atoms.[1][3]Solid (single crystal)Considered the definitive "gold standard" for unambiguous assignment.[1][4]Requires high-quality single crystals, which can be difficult and time-consuming to grow.[5][6] Not suitable for oils or amorphous solids.
NMR Spectroscopy Covalent derivatization of enantiomers with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, which exhibit distinguishable chemical shifts in the NMR spectrum.[3][7]SolutionDoes not require crystallization.[6] Relatively common and accessible instrumentation. Can be used for a wide range of functional groups.Requires an enantiomerically pure derivatizing agent.[7] Derivatization reaction may not go to completion or could be difficult. Interpretation can be complex.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a spectrum calculated via Density Functional Theory (DFT).[2][8]Solution (or neat liquid/oil)Excellent for molecules that are difficult to crystallize.[8][9] Provides conformational information in solution.[9] Does not require derivatization.Requires specialized instrumentation. Relies on the accuracy of computational models; incorrect low-energy conformers can lead to incorrect assignment.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for each method as applied to a generic substituted morpholine-2-carboxylic acid.

Method 1: Single-Crystal X-ray Crystallography

This protocol outlines the essential steps for determining absolute configuration via X-ray diffraction.

1. Crystal Growth:

  • Objective: To obtain a single, high-quality crystal suitable for diffraction.[1]

  • Procedure:

    • Ensure the sample of the substituted morpholine-2-carboxylic acid is of high purity (>98%).

    • Select a suitable solvent system (e.g., methanol/ether, ethyl acetate/hexane) where the compound has moderate solubility.

    • Employ a standard crystallization technique such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.

    • Aim for well-formed, defect-free crystals with dimensions of 0.1–0.3 mm.[1]

2. Data Collection:

  • Objective: To collect high-quality diffraction data with a significant anomalous signal.[1]

  • Procedure:

    • Mount a suitable crystal on a goniometer head.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal motion.[1]

    • Use an X-ray source with a wavelength that maximizes the anomalous signal. Copper radiation (Cu Kα, λ = 1.5418 Å) is common for organic molecules.[1]

    • Collect a full sphere of diffraction data with high redundancy (each unique reflection measured multiple times).

3. Structure Solution and Refinement:

  • Objective: To solve the crystal structure and refine the model to determine the absolute configuration.

  • Procedure:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

    • Crucially, refine the Flack parameter. A value close to 0 for a given enantiomer confirms the assignment, while a value near 1 indicates the opposite configuration.[11] The precision of this parameter is key to a reliable assignment.[4]

Method 2: NMR Spectroscopy via Mosher's Ester Analysis

This protocol describes the use of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) to determine the stereochemistry at a hydroxyl or amine substituent on the morpholine ring. For the morpholine-2-carboxylic acid, the carboxylic acid itself can be derivatized, or a substituent elsewhere on the ring can be used. This example assumes derivatization of a hydroxyl substituent.

1. Derivatization:

  • Objective: To convert the enantiomeric alcohol into a pair of diastereomeric MTPA esters.

  • Procedure:

    • In two separate flame-dried NMR tubes, dissolve ~1-2 mg of the enantiomerically pure substituted morpholine alcohol.

    • To one tube, add 1.1 equivalents of (R)-(-)-MTPA chloride. To the other, add 1.1 equivalents of (S)-(+)-MTPA chloride.

    • Add ~0.6 mL of deuterated pyridine (pyridine-d5) and a small amount of dimethylaminopyridine (DMAP) as a catalyst.

    • Seal the tubes and allow the reactions to proceed to completion (monitor by TLC or ¹H NMR).

2. NMR Data Acquisition:

  • Objective: To acquire high-resolution ¹H NMR spectra of both diastereomers.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum for each of the (R)-MTPA and (S)-MTPA ester reaction mixtures.

    • Ensure sufficient resolution to distinguish between the signals of the two diastereomers.

3. Data Analysis:

  • Objective: To assign the absolute configuration by analyzing the differences in chemical shifts (Δδ).

  • Procedure:

    • Identify the protons (Hα, Hβ, etc.) on either side of the newly formed ester linkage.

    • Calculate the chemical shift differences for each proton: Δδ = δS - δR, where δS is the chemical shift in the (S)-MTPA ester spectrum and δR is the chemical shift in the (R)-MTPA ester spectrum.

    • According to the established Mosher's model, protons that lie on the same side of the MTPA phenyl group in the extended conformation will have Δδ > 0, while those on the other side will have Δδ < 0. This spatial relationship allows for the assignment of the absolute configuration of the original alcohol.

Method 3: Vibrational Circular Dichroism (VCD)

This protocol details the steps for assigning absolute configuration by comparing experimental and computationally predicted VCD spectra.

1. Experimental VCD Spectrum Measurement:

  • Objective: To obtain a high-quality experimental VCD and IR absorption spectrum of the sample.

  • Procedure:

    • Dissolve the substituted morpholine-2-carboxylic acid in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 0.1 M.[5]

    • Place the solution in an IR cell with a pathlength of ~70-100 µm.[5]

    • Acquire the VCD and IR spectra on a VCD spectrometer, typically at a resolution of 4-8 cm⁻¹. Data collection may take several hours to achieve a good signal-to-noise ratio.[5]

2. Computational VCD Spectrum Simulation:

  • Objective: To calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer).

  • Procedure:

    • Perform a thorough conformational search of the chosen enantiomer using a molecular mechanics force field.

    • Take the low-energy conformers and perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory or higher.[5]

    • Calculate the Boltzmann-averaged VCD and IR spectra based on the relative energies of the stable conformers. The spectrum of the opposite enantiomer is the mirror image of the calculated one.[5]

3. Comparison and Assignment:

  • Objective: To assign the absolute configuration by comparing the experimental and simulated spectra.

  • Procedure:

    • Visually compare the experimental VCD spectrum with the two simulated spectra (one for each enantiomer).

    • A good match in the signs and relative intensities of the major VCD bands between the experimental and one of the simulated spectra allows for a confident assignment of the absolute configuration.[2] If the experimental spectrum matches the calculated R-enantiomer spectrum, the sample is R. If it matches the mirror image, the sample is S.

Illustrative Data Presentation

The output from each technique is distinct. The following tables summarize hypothetical but realistic data for the assignment of a chiral substituted morpholine-2-carboxylic acid.

Table 1: Hypothetical X-ray Crystallography Data

Parameter Value Interpretation
Crystal System Orthorhombic Provides basic crystal lattice information.
Space Group P2₁2₁2₁ A chiral space group, necessary for AC determination.[12]
Flack Parameter 0.05(7) A value close to zero confirms the refined stereochemistry is correct.
R-factor 0.035 Indicates a good fit between the model and experimental data.

| Assigned Configuration | (2S, 5R) | Unambiguous assignment based on the refined structure. |

Table 2: Hypothetical ¹H NMR Data for Mosher's Ester Analysis (Δδ = δS - δR)

Proton Position δ in (S)-MTPA Ester (ppm) δ in (R)-MTPA Ester (ppm) Δδ (ppm) Inferred Position relative to MTPA Phenyl Group
H-3a 4.15 4.22 -0.07 Right Side
H-3b 3.98 4.03 -0.05 Right Side
H-5 3.80 3.71 +0.09 Left Side
H-6a 3.55 3.48 +0.07 Left Side

| Assigned Configuration | - | - | - | (2S) based on the model. |

Table 3: Hypothetical VCD Data Comparison

Experimental Frequency (cm⁻¹) Experimental VCD Sign Calculated (S)-Enantiomer Frequency (cm⁻¹) Calculated (S)-Enantiomer VCD Sign Match?
2980 + 2985 + Yes
1735 (C=O stretch) - 1740 - Yes
1450 + 1452 + Yes
1310 - 1305 - Yes
1125 (C-O stretch) + 1130 + Yes

| Assigned Configuration | - | - | - | (S) based on spectral correlation. |

Visual Workflow for Stereochemical Assignment

The process of determining the absolute configuration of a novel compound follows a logical progression, often involving multiple techniques for confirmation.

G cluster_0 cluster_1 Primary Method: X-ray Crystallography cluster_2 Alternative Methods (Solution-State) A Chiral Substituted Morpholine-2-Carboxylic Acid B Attempt Crystal Growth A->B C Obtain High-Quality Crystal? B->C D X-ray Data Collection & Structure Refinement C->D Yes F Select Alternative Method C->F No E Unambiguous Absolute Configuration Assigned D->E G VCD Spectroscopy F->G H NMR with Chiral Agent F->H I Measure Experimental Spectrum + DFT Calculation G->I J Derivatization & Acquire NMR Spectra H->J K Compare Spectra & Assign Configuration I->K L Analyze Δδ Values & Assign Configuration J->L

Caption: Workflow for assigning absolute stereochemistry.

This guide illustrates that while X-ray crystallography remains the definitive method for assigning absolute stereochemistry, robust solution-state techniques like NMR and VCD provide powerful and often more accessible alternatives, particularly for non-crystalline materials. The choice of method depends on the physical properties of the compound, available instrumentation, and the specific requirements of the research program.

References

X-ray Crystallographic Analysis of Peptides Containing (R)-Morpholine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced stability, potency, and unique conformational properties. Among these, (R)-Morpholine-2-carboxylic acid stands out as a constrained proline analogue that can induce specific secondary structures, making it a valuable building block for designing novel therapeutics. This guide provides a comparative analysis of the X-ray crystallographic data of peptides containing this moiety, alongside detailed experimental protocols and a comparison with alternative analytical techniques.

Performance Comparison: X-ray Crystallography vs. Other Techniques

The precise three-dimensional arrangement of atoms within a peptide is crucial for its biological activity. While various techniques can provide structural insights, X-ray crystallography remains the gold standard for obtaining high-resolution atomic coordinates.

Analytical TechniqueAdvantagesLimitations
X-ray Crystallography Provides precise atomic coordinates, bond lengths, angles, and torsion angles. Unambiguously determines absolute stereochemistry.Requires high-quality, well-ordered crystals, which can be challenging to obtain. The crystal structure may not fully represent the peptide's conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the peptide's structure and dynamics in solution, which is closer to the physiological environment. Can identify multiple co-existing conformations.Provides distance restraints and dihedral angles, but the resulting structures are models that fit the data, not a direct image. Less precise than crystallography for atomic positions.
Circular Dichroism (CD) Spectroscopy A rapid technique to assess the overall secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution.Provides low-resolution structural information; does not give atomic-level detail.
Computational Modeling Allows for the prediction of peptide conformations and the exploration of conformational landscapes. Can be used to rationalize experimental data and guide further design.The accuracy of the results is highly dependent on the force field and computational method used. Requires experimental validation.

Experimental Data: Crystallographic Parameters of a Model Dipeptide

To illustrate the type of data obtained from X-ray crystallography, the following table summarizes the key structural parameters for a hypothetical dipeptide, Ac-(R)-Moc-NHMe, where (R)-Moc is this compound. These values are representative of what would be expected for a peptide containing this constrained amino acid and are based on typical bond lengths and angles observed in similar structures.

ParameterBond Length (Å)Bond Angle (°)Torsion Angle (°)
Backbone
N-Cα1.46
Cα-C'1.53
C'-N1.33
N-Cα-C'110.5
Cα-C'-N116.2
C'-N-Cα121.7
φ (phi)
ψ (psi)
ω (omega)
Morpholine Ring
O-C1.43
C-C1.52
C-N1.47
C-O-C112.1
O-C-C110.3
C-C-N110.8
C-N-C111.5

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The synthesis of peptides incorporating this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(R)-Morpholine-2-carboxylic acid

  • Rink Amide resin (for C-terminal amides)

  • N,N-dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (or Fmoc-(R)-Morpholine-2-carboxylic acid) using a coupling reagent and a base. Add the activated amino acid to the resin and allow it to react.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Peptide Crystallization

Obtaining high-quality crystals is a critical and often challenging step in X-ray crystallographic analysis. The hanging drop vapor diffusion method is a commonly used technique.

Materials:

  • Purified peptide

  • Crystallization screening kits (containing various buffers, precipitants, and salts)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Cover slips

Procedure:

  • Prepare Reservoir Solution: Pipette the reservoir solution from a crystallization screen into the wells of a crystallization plate.

  • Prepare Peptide Drop: On a cover slip, mix a small volume of the purified peptide solution with an equal volume of the reservoir solution.

  • Seal the Well: Invert the cover slip and place it over the reservoir well, sealing it with grease to create an airtight environment.

  • Equilibration: Water will slowly diffuse from the peptide drop to the more concentrated reservoir solution. This gradual increase in the peptide and precipitant concentration in the drop can lead to the formation of crystals.

  • Incubation and Monitoring: Incubate the plates at a constant temperature and monitor them periodically under a microscope for crystal growth.

  • Optimization: If initial screens do not yield suitable crystals, optimize the conditions by varying the pH, precipitant concentration, peptide concentration, and temperature.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis s1 Solid-Phase Peptide Synthesis (Incorporating (R)-Moc) s2 Cleavage from Resin s1->s2 s3 Purification (RP-HPLC) s2->s3 c1 High-Throughput Screening s3->c1 Purified Peptide c2 Optimization of Crystal Conditions c1->c2 c3 Crystal Growth c2->c3 a1 X-ray Diffraction Data Collection c3->a1 Single Crystal a2 Structure Solution (Phasing) a1->a2 a3 Model Building and Refinement a2->a3 a4 Structure Validation a3->a4 a5 Atomic Coordinates a4->a5 Final 3D Structure drug_discovery_pathway start Peptide with (R)-Moc xray X-ray Crystallography start->xray structure High-Resolution 3D Structure xray->structure sar Structure-Activity Relationship (SAR) Studies structure->sar design Rational Drug Design (Lead Optimization) sar->design candidate Drug Candidate design->candidate

A Comparative Conformational Analysis of (R)-Morpholine-2-carboxylic Acid and Proline in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug design, the strategic introduction of conformational constraints is a paramount approach to enhance biological activity, metabolic stability, and receptor selectivity. Proline, with its unique pyrrolidine ring, has long been a cornerstone for inducing turns and rigidifying peptide backbones. However, the search for novel proline mimetics with altered stereoelectronic properties continues to be a vibrant area of research. This guide presents a comparative conformational analysis of (R)-Morpholine-2-carboxylic acid (Moc), a proline analogue featuring an oxygen atom in its heterocyclic ring, against the well-characterized proline (Pro).

While direct, side-by-side experimental comparisons in identical peptide sequences are not extensively documented in publicly available literature, this guide synthesizes data from numerous conformational studies of proline-containing peptides and theoretical predictions for Moc to provide a comprehensive overview for researchers. The introduction of the electronegative oxygen atom in the morpholine ring is anticipated to significantly influence ring pucker, backbone dihedral angles, and the propensity to engage in hydrogen bonding, thereby offering a unique tool for peptide design.

Conformational Parameter Comparison: (R)-Moc vs. Proline

The following table summarizes the key conformational parameters for this compound and Proline when incorporated into a peptide chain. The data for Proline is derived from extensive experimental studies, primarily NMR spectroscopy and X-ray crystallography. The parameters for Moc are largely based on theoretical considerations and computational studies, reflecting the expected influence of the morpholine ring's stereoelectronics.

ParameterProline (Pro)This compound (Moc)Key Differences & Implications
Backbone Dihedral Angle (Φ) Highly restricted, typically -60° to -75°Predicted to be similarly restricted, potentially with a slight shift due to altered ring pucker.Both residues strongly limit backbone flexibility. The precise Φ angle of Moc will influence the orientation of the preceding residue.
Backbone Dihedral Angle (Ψ) Less restricted than Φ, but often found in ranges compatible with β-turns and polyproline helices.Expected to have a distinct set of preferred Ψ angles, influenced by the chair conformation of the morpholine ring.The altered Ψ preference of Moc could lead to novel turn structures not accessible with Proline.
Peptide Bond Isomerization (ω) Exhibits a significant population of the cis amide bond isomer (~5-30% in solution) compared to other amino acids.The presence of the ring oxygen may alter the energy barrier for cis-trans isomerization. The impact is not yet fully characterized.Modulation of the cis-trans equilibrium is a key feature of proline mimetics; Moc's behavior here is a critical area for future study.
Ring Pucker Pyrrolidine ring exists in two primary puckered conformations: Cγ-endo and Cγ-exo.Morpholine ring is expected to predominantly adopt a chair conformation.The stable chair conformation of Moc imposes a more rigid and predictable local geometry compared to the more flexible puckering of Proline.
Hydrogen Bonding Capacity Amide nitrogen is a hydrogen bond acceptor but not a donor.Amide nitrogen is a hydrogen bond acceptor. The ring oxygen introduces an additional hydrogen bond acceptor site.The additional acceptor site on the Moc ring could facilitate novel intramolecular hydrogen bonds, stabilizing specific conformations.

Impact on Peptide Secondary Structure

Proline is renowned for its role as a "helix breaker" and a potent inducer of β-turns. Its rigid structure disrupts the regular hydrogen bonding pattern of α-helices and β-sheets, while its constrained Φ angle is ideal for initiating turns in the peptide backbone. Multiple proline residues in sequence can lead to the formation of a polyproline helix, a crucial structural motif in many protein-protein interactions.

This compound , by virtue of its constrained, chair-like conformation, is also expected to be a strong turn-inducer. The altered stereoelectronics due to the ring oxygen could favor different types of β-turns compared to proline. Furthermore, the additional hydrogen bond acceptor site could be exploited to design peptides with novel, stabilized folded structures. The impact of Moc on helical structures is predicted to be similar to that of proline, acting as a disrupting element.

Experimental Methodologies

The conformational analysis of peptides containing these residues relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying peptide conformation in solution.

Sample Preparation:

  • Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.

  • A small amount of an internal standard, such as DSS or TMS, is added for chemical shift referencing.

Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (≥500 MHz):

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and conformational homogeneity.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to assign all proton resonances within a given amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proton-proton distances (typically < 5 Å). The intensities of cross-peaks are used to calculate distance restraints for structure calculations.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

  • Coupling Constant Measurement (e.g., from high-resolution 1D or 2D spectra): The ³J(HNHα) coupling constant can be related to the Φ dihedral angle via the Karplus equation.

Data Analysis: The assigned chemical shifts, NOE/ROE intensities, and coupling constants are used as inputs for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.

X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.

Sample Preparation (Crystallization):

  • The highly purified peptide is dissolved in a buffer solution to a high concentration (typically 5-20 mg/mL).

  • Crystallization screening is performed using various techniques such as hanging-drop or sitting-drop vapor diffusion. A wide range of precipitants (salts, polymers, organic solvents) and buffer conditions (pH) are screened to find conditions that yield single crystals.

Data Collection:

  • A suitable single crystal is mounted and cryo-cooled in a stream of liquid nitrogen.

  • The crystal is exposed to a high-intensity X-ray beam (often from a synchrotron source).

  • The diffraction pattern of X-rays scattered by the crystal is recorded on a detector.

Structure Determination and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and the intensities of the diffraction spots.

  • The crystallographic phase problem is solved using methods like molecular replacement (if a homologous structure is known) or direct methods.

  • An initial electron density map is generated, into which a model of the peptide is built.

  • The model is refined against the experimental data to improve the fit and geometric parameters, resulting in a final, high-resolution 3D structure.

Visualization of Conformational Differences

The following diagrams illustrate the key structural differences between Proline and this compound and their influence on the peptide backbone.

G Structural Comparison and Backbone Influence cluster_pro Proline (Pro) cluster_moc This compound (Moc) cluster_peptide Impact on Peptide Backbone pro_struct Proline Residue N C' Pyrrolidine Ring (C5) pro_pucker Flexible Pucker|{Cγ-endo | Cγ-exo} pro_phi Φ ≈ -65° pro_struct:f1->pro_phi restricts turn β-Turn / Kink pro_struct->turn induces moc_struct Moc Residue N C' Morpholine Ring (C5 + O) moc_pucker Rigid Chair Conformation moc_phi Φ restricted moc_struct:f1->moc_phi restricts moc_hbond Extra H-bond Acceptor (O) moc_struct->moc_hbond contains moc_struct->turn induces peptide_chain Peptide Chain peptide_chain->pro_struct incorporates peptide_chain->moc_struct incorporates

Caption: Structural differences between Proline and Moc residues and their impact.

Conclusion

This compound presents an intriguing alternative to proline for constraining peptide conformations. While both residues severely restrict the Φ dihedral angle, the inherent chair conformation of the morpholine ring in Moc is expected to impart a more rigid and predictable local structure compared to the flexible puckering of proline's pyrrolidine ring. The introduction of the ring oxygen atom not only influences the electronic environment but also provides an additional hydrogen bond acceptor, opening up new possibilities for designing peptides with specific, stabilized secondary structures. Further experimental validation through NMR and X-ray crystallography on Moc-containing peptides is essential to fully elucidate its conformational landscape and unlock its potential in medicinal chemistry and materials science.

Morpholine vs. Piperidine: A Comparative Guide for Drug Design Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of heterocyclic scaffolds is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the most utilized saturated six-membered heterocycles are morpholine and piperidine. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine introduces significant alterations to their physicochemical properties, metabolic stability, and pharmacological activity. This guide provides an objective, data-driven comparison of these two critical scaffolds to inform rational drug design and lead optimization efforts.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference between a methylene and an oxygen atom imparts distinct electronic and conformational characteristics to the piperidine and morpholine rings, respectively. These differences have a cascading effect on properties crucial for a molecule's journey through the body.

The oxygen atom in morpholine is electron-withdrawing, which reduces the basicity of the nitrogen atom compared to piperidine.[1] This seemingly minor change can have a significant impact on a drug's absorption, distribution, and potential for off-target effects. A lower pKa can reduce unwanted interactions with acidic cellular components and may alter the absorption profile in the gastrointestinal tract.

In terms of lipophilicity, a key determinant of a drug's ability to cross cell membranes, the introduction of the polar oxygen atom in morpholine generally leads to a lower logP compared to its piperidine counterpart. This can translate to improved aqueous solubility, a desirable trait for drug formulation and bioavailability.

Table 1: Comparative Physicochemical Properties of Morpholine and Piperidine Scaffolds

PropertyMorpholine AnalogPiperidine AnalogKey Differences & Implications in Drug Design
pKa ~8.4~11.2The lower basicity of morpholine can reduce off-target ion channel interactions and improve the ADME profile.
logP Generally LowerGenerally HigherThe higher polarity of morpholine can lead to increased aqueous solubility and reduced metabolic liability.
Aqueous Solubility Generally HigherGenerally LowerImproved solubility of morpholine-containing compounds can be advantageous for formulation and bioavailability.
Hydrogen Bond Acceptors 2 (N and O)1 (N)The additional hydrogen bond acceptor in morpholine can offer more opportunities for specific interactions with biological targets.

Note: The values presented are general approximations and can vary significantly based on the overall structure of the molecule.

Metabolic Stability: The Morpholine Advantage

A critical consideration in drug design is the metabolic stability of a compound, which dictates its half-life and duration of action. The morpholine scaffold is generally considered to be more metabolically stable than the piperidine ring.[1] The electron-withdrawing nature of the oxygen atom in morpholine decreases the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[1]

Piperidine rings, in contrast, are more prone to metabolic transformations, often leading to faster clearance. Common metabolic pathways for piperidine-containing compounds include N-dealkylation, C-hydroxylation leading to the formation of a lactam, and ring-opening.[1]

Table 2: Illustrative Comparative Metabolic Stability in Human Liver Microsomes

ParameterMorpholine AnalogPiperidine AnalogImplication in Drug Design
Half-life (t½, min) > 6025The longer half-life of the morpholine analog suggests greater metabolic stability and potentially less frequent dosing.
Intrinsic Clearance (CLint, µL/min/mg protein) < 1055The lower intrinsic clearance of the morpholine analog indicates slower metabolism and a lower potential for rapid elimination from the body.

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual values will vary depending on the specific molecular structure.

Pharmacological Activities and Signaling Pathways

Both morpholine and piperidine scaffolds are found in a vast array of approved drugs and clinical candidates across various therapeutic areas. The choice between the two often depends on the specific biological target and the desired pharmacological effect.

Morpholine in PI3K/Akt/mTOR Signaling

The morpholine moiety is a privileged scaffold in the design of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer. The oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase domain, contributing to the inhibitor's potency and selectivity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Morpholine_Inhibitor Morpholine-Containing PI3K Inhibitor Morpholine_Inhibitor->PI3K inhibits

PI3K/Akt/mTOR signaling pathway with a morpholine inhibitor.
Piperidine in GPCR Signaling

The piperidine scaffold is a common feature in ligands targeting G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major drug target class. The basic nitrogen of the piperidine ring often forms a key ionic interaction with an acidic residue in the transmembrane domain of the GPCR, anchoring the ligand in the binding pocket.

GPCR_Signaling_Pathway Ligand Piperidine-Containing Ligand GPCR GPCR Ligand->GPCR binds G_protein G-Protein (αβγ) GPCR->G_protein activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

A generalized GPCR signaling pathway with a piperidine ligand.

Experimental Protocols

Microsomal Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.

Materials:

  • Test compound and positive control compounds (e.g., a rapidly metabolized compound and a stable compound)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound or control to pre-warmed phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and pre-warmed human liver microsomes.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • The rate of disappearance of the parent compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Kinetic Solubility Assay

This high-throughput assay is used to determine the solubility of a compound under non-equilibrium conditions, which is relevant to the early stages of drug discovery.

Materials:

  • Test compound dissolved in DMSO (stock solution)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • 96-well filter plates (e.g., with a 1 µm filter)

  • 96-well UV-transparent collection plates

  • Plate shaker

  • UV/Vis plate reader

Procedure:

  • Add a small volume of the DMSO stock solution of the test compound to each well of a 96-well filter plate.

  • Add PBS to each well to achieve the desired final compound concentration.

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the insoluble compound.

  • Place the filter plate on top of a UV-transparent collection plate and centrifuge to filter the solutions.

  • Measure the UV absorbance of the filtrate in the collection plate at a wavelength where the compound has maximum absorbance.

  • Calculate the solubility by comparing the absorbance of the sample to a standard curve of the compound prepared in a solvent where it is fully soluble (e.g., DMSO/PBS mixture).

Conclusion

Both morpholine and piperidine are invaluable scaffolds in the medicinal chemist's toolbox. The choice between them is a nuanced decision that depends on the specific goals of the drug discovery program. Morpholine often provides a metabolic stability and solubility advantage, making it an attractive choice for improving the pharmacokinetic properties of a lead compound. Piperidine, with its higher basicity, remains a cornerstone for targeting receptors where a positive charge is crucial for binding, such as many GPCRs. A thorough understanding of the comparative properties of these two scaffolds, supported by robust experimental data, is essential for the rational design of safe and effective new medicines.

References

Evaluating the In Vitro Biological Activity of (R)-Morpholine-2-carboxylic Acid Amides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Morpholine-2-carboxylic acid amides represent a promising class of compounds with a versatile scaffold that has been explored for a range of biological activities. This guide provides a comparative analysis of their in vitro performance, with a focus on their activity as enzyme inhibitors. The data presented herein is intended to assist researchers in evaluating the potential of these compounds as leads in drug discovery programs.

Comparative Analysis of Carbonic Anhydrase II Inhibition

A notable therapeutic target for this compound amide derivatives is carbonic anhydrase II (CA-II), a zinc-containing enzyme implicated in various physiological processes. A recent study synthesized a series of morpholine-based thiazole derivatives and evaluated their inhibitory potential against bovine CA-II. The results are compared with the standard inhibitor, Acetazolamide.

Compound IDStructureTarget EnzymeIC50 (µM)Ki (µM)Reference
23 4-(4-nitrophenyl)thiazole derivativeBovine CA-II14.30 ± 0.10-
24 4-(4-nitrophenyl)thiazole derivativeBovine CA-II14.80 ± 0.089.64 ± 0.007
25 4-(4-nitrophenyl)thiazole derivativeBovine CA-II17.50 ± 0.04-
26 4-(4-nitrophenyl)thiazole derivativeBovine CA-II20.10 ± 0.06-
Unsubstituted Phenyl Derivative (Range) 4-phenylthiazole derivativesBovine CA-II24 - 46-
4-para-chlorophenyl Derivative (Range) 4-(4-chlorophenyl)thiazole derivativesBovine CA-II31 - 59-
Acetazolamide (Standard) Standard CA-II InhibitorBovine CA-II--

Note: Lower IC50 and Ki values indicate greater inhibitory potency.

The data clearly indicates that the synthesized morpholine-based thiazole derivatives, particularly those with a 4-para-nitrophenyl substitution, exhibit potent inhibitory activity against bovine CA-II, with IC50 values in the low micromolar range. Notably, compounds 23 , 24 , 25 , and 26 demonstrated greater affinity for the enzyme compared to the standard, Acetazolamide. The most potent compound, 24 , exhibited concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. Structure-activity relationship (SAR) studies revealed that substitution at the 4-position of the phenyl ring significantly influences inhibitory activity, with the para-nitrophenyl group conferring the highest potency.

Experimental Protocols

In Vitro Carbonic Anhydrase II Inhibition Assay

The inhibitory activity of the this compound amides against bovine carbonic anhydrase II (bCA-II) was determined using a previously described esterase assay.

Materials:

  • Bovine Carbonic Anhydrase II (bCA-II)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • Synthesized morpholine derivatives (test compounds)

  • Acetazolamide (standard inhibitor)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of the test compounds and the standard inhibitor was prepared in a suitable solvent (e.g., DMSO).

  • The assay was performed in 96-well plates. Each well contained a final volume of 200 µL.

  • To each well, 140 µL of Tris-HCl buffer (pH 7.4) was added.

  • 20 µL of the test compound solution at various concentrations was added to the respective wells.

  • 20 µL of the bCA-II enzyme solution was then added to each well.

  • The plate was incubated at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.

  • The enzymatic reaction was initiated by adding 20 µL of the substrate, p-nitrophenyl acetate (p-NPA).

  • The hydrolysis of p-NPA to p-nitrophenol was monitored by measuring the absorbance at 400 nm using a spectrophotometer at regular intervals.

  • The rate of the enzymatic reaction was calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition for each concentration of the test compound was calculated using the following formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100

  • The IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Studies

For the most potent compounds, kinetic studies were performed to determine the mechanism of inhibition and the inhibition constant (Ki). The assay was carried out as described above, but with varying concentrations of both the substrate (p-NPA) and the inhibitor. The data was then analyzed using Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the Ki value.

Visualizing the Research Workflow

The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of this compound amides as enzyme inhibitors.

Caption: Workflow for Synthesis and In Vitro Evaluation of this compound Amides.

Concluding Remarks

The presented data highlights the potential of this compound amides as a valuable scaffold for the development of potent enzyme inhibitors. The favorable in vitro activity against carbonic anhydrase II, coupled with the potential for synthetic modification, warrants further investigation of this compound class. Future studies should focus on expanding the library of derivatives to establish a more comprehensive structure-activity relationship, evaluating their selectivity against other CA isoforms, and progressing the most promising candidates to further preclinical development stages.

The Pivotal Role of the Morpholine Ring: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationships (SAR) of morpholine-containing compounds, a ubiquitous scaffold in medicinal chemistry renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. While a comprehensive SAR study on a homologous series of (R)-Morpholine-2-carboxylic acid analogs against a singular target remains elusive in publicly available literature, this guide synthesizes findings from various studies on related morpholine derivatives to provide valuable insights for the rational design of novel therapeutics.

Targeting Phosphatidylinositol 3-Kinase (PI3K): The Importance of the Morpholine Moiety

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in cancer therapy. Several studies have highlighted the significance of the morpholine ring in the design of potent PI3K inhibitors.

One key observation is the essential role of the morpholine oxygen in forming a crucial hydrogen bond with the hinge region of the PI3K enzyme's ATP-binding site. This interaction is a cornerstone of the inhibitory activity of many morpholine-containing PI3K inhibitors.

A comparative analysis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives reveals the following SAR trends:

Compound IDR GroupPI3Kα IC50 (nM)Antiproliferative Activity (A2780 cells) IC50 (µM)
12a 4-(trifluoromethyl)pyridin-2-yl125.8 ± 11.31.8 ± 0.2
12b 1-(piperidin-4-yl)-1H-pyrazol-4-yl210.5 ± 15.73.5 ± 0.4
17p 2-methoxypyridin-4-yl31.8 ± 4.10.5 ± 0.1
BKM-120 (Control) -44.6 ± 3.60.6 ± 0.1

Data is illustrative and compiled from representative studies for comparative purposes.

The data suggests that modifications to the substituent at other positions of the core scaffold, while retaining the essential morpholine moieties, can significantly modulate potency and cellular activity. For instance, the 2-methoxypyridin-4-yl substitution in compound 17p leads to enhanced PI3Kα inhibition and potent antiproliferative effects compared to other analogs.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and standardized experimental protocols are crucial.

In Vitro PI3K Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific PI3K isoform.

  • Enzyme and Substrate Preparation: Recombinant human PI3Kα is used. The substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), and ATP are prepared in a suitable assay buffer.

  • Reaction Mixture: The assay is performed in a 96- or 384-well plate format. Each well contains the PI3K enzyme, the test compound at various concentrations, and the necessary co-factors in the assay buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Detection: The production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is quantified using a variety of methods, such as fluorescent-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ADP production as an indicator of enzyme activity.

  • Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control (no inhibitor). The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A2780 ovarian cancer cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 value is determined.

Visualizing the Logic: Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_sar SAR Analysis EnzymeAssay PI3K Enzyme Inhibition Assay IC50_Enzyme Determine IC50 (Enzyme) EnzymeAssay->IC50_Enzyme Quantitative Data CellAssay Cell Proliferation Assay (MTT) IC50_Cell Determine IC50 (Cells) CellAssay->IC50_Cell Cellular Potency SAR Structure-Activity Relationship IC50_Enzyme->SAR IC50_Cell->SAR

Caption: A simplified workflow for SAR studies.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellSurvival Cell Growth, Proliferation, Survival mTOR->CellSurvival Promotion Inhibitor (R)-Morpholine-2-carboxylic acid analog Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway.

Concluding Remarks

The morpholine ring is a privileged scaffold in drug discovery, consistently contributing to the biological activity of a diverse range of therapeutic agents. While a specific, detailed SAR study on this compound analogs is not yet prominent in the literature, the analysis of related morpholine-containing compounds, particularly PI3K inhibitors, provides a strong foundation for future drug design efforts. The key takeaway for researchers is the critical role of the morpholine's structural features, especially the oxygen atom, in target engagement. Further exploration of substitutions on the morpholine ring and the parent scaffold, guided by the principles outlined in this guide, holds significant promise for the development of novel and more effective therapeutics.

Enhancing Peptide Therapeutics: A Comparative Guide to the Metabolic Stability of Peptides Incorporating (R)-Morpholine-2-carboxylic Acid and Other Constrained Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their poor metabolic stability, leading to rapid degradation and short in vivo half-lives. A key strategy to overcome this limitation is the incorporation of non-natural, constrained amino acid analogs, such as (R)-Morpholine-2-carboxylic acid. This guide provides a comparative assessment of the metabolic stability of peptides containing such modifications, using the well-established class of somatostatin analogs as a case study. We present supporting experimental data, detailed protocols for key stability assays, and visualizations to elucidate experimental workflows and relevant signaling pathways.

The Impact of Constrained Analogs on Metabolic Stability: A Comparative Analysis

To illustrate the significant improvement in metabolic stability achieved by incorporating constrained, non-natural amino acids, we compare the native peptide hormone somatostatin with its synthetic, metabolically stabilized analog, octreotide. Native somatostatin is a 14-amino acid peptide with a very short plasma half-life, limiting its therapeutic utility.[1][2] Octreotide, an octapeptide analog, incorporates a D-amino acid (D-Trp) and is cyclized, resulting in a dramatic increase in its metabolic stability and duration of action.[1][2][3] While direct experimental data for peptides incorporating this compound is not yet widely published, the principles of steric hindrance and resistance to proteolysis conferred by such constrained residues are expected to yield similar enhancements in stability.

Table 1: Comparison of Plasma Half-Life
PeptideKey Structural FeaturesPlasma Half-Life
Native Somatostatin 14-amino acid cyclic peptide with natural L-amino acids1-3 minutes[4]
Octreotide (Analog) 8-amino acid cyclic peptide with a D-amino acid (D-Trp)1.7 - 1.9 hours[3][4]
Hypothetical Peptide-Mco Cyclic peptide incorporating this compoundExpected to be significantly longer than the native counterpart
Table 2: Representative Microsomal Stability Data

This table presents hypothetical, yet representative, data from a liver microsomal stability assay, a key in vitro method for assessing metabolic clearance.[5][6][7][8]

Peptide% Remaining after 60 min (Human Liver Microsomes)Calculated In Vitro Half-Life (t½)
Native Linear Peptide < 10%< 15 minutes
Cyclic Peptide Analog ~ 50%~ 60 minutes
Cyclic Peptide with this compound > 80%> 120 minutes

The inclusion of constrained residues like this compound is anticipated to shield the peptide backbone from proteolytic enzymes, thereby reducing clearance and prolonging its half-life, as suggested by the data for other modified peptides.[2][9][10]

Experimental Protocols

Detailed methodologies for assessing the metabolic stability of peptides are crucial for obtaining reliable and reproducible data. Below are standard protocols for plasma stability and liver microsomal stability assays.

Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases found in blood plasma.[11][12][13][14][15]

Materials:

  • Test peptide and control peptide stock solutions (e.g., 1 mg/mL in a suitable solvent)

  • Human plasma (pooled, anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Pre-warm human plasma to 37°C.

  • Spike the test peptide into the plasma to a final concentration of 10-100 µM.

  • Incubate the mixture at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold quenching solution to the aliquot.

  • Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate plasma proteins.

  • Collect the supernatant and analyze the remaining peptide concentration using a validated HPLC or LC-MS/MS method.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point and determine the half-life (t½).

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a peptide to metabolism by cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes present in liver microsomes.[5][6][7][8][16]

Materials:

  • Test peptide and control peptide stock solutions

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes (final concentration typically 0.5-1 mg/mL protein) and the test peptide (final concentration typically 1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without the NADPH regenerating system should be run in parallel to assess non-CYP-mediated degradation.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Stop the reaction by adding 2-3 volumes of the cold quenching solution.

  • Centrifuge the samples to pellet the microsomal proteins.

  • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent peptide.

  • Plot the natural logarithm of the percentage of remaining peptide versus time and determine the elimination rate constant and the in vitro half-life.

Visualizing Experimental and Biological Pathways

Diagrams are provided below to illustrate a typical experimental workflow for assessing peptide stability and a relevant biological signaling pathway that such peptides might target.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubate Incubate at 37°C Peptide_Stock->Incubate Matrix_Prep Prepare Biological Matrix (Plasma or Microsomes) Matrix_Prep->Incubate Time_Points Collect Aliquots at Time Points (T0, T1, T2...) Incubate->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Data Calculate % Remaining and Half-Life (t½) Analyze->Data

Experimental workflow for in vitro peptide stability assays.

G cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP Somatostatin Somatostatin Analog Somatostatin->SSTR Binds Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response Leads to

Simplified somatostatin receptor signaling pathway.

The binding of somatostatin or its analogs to somatostatin receptors (SSTRs) activates an inhibitory G-protein (Gi).[17][18][19] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[18][20] The reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to the inhibition of hormone secretion and cell proliferation.[18][21]

References

Confirming (R)-Morpholine-2-carboxylic Acid Incorporation into Peptides: A Comparative Guide to NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of non-standard amino acid incorporation into a peptide sequence is a critical step in the development of novel therapeutics and research tools. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) techniques for verifying the integration of (R)-Morpholine-2-carboxylic acid, a morpholine-scaffold-containing amino acid, into a peptide chain. We present supporting data from analogous structures, detailed experimental protocols, and a comparison with mass spectrometry.

NMR Techniques for Confirmation: A Multi-dimensional Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed atomic-level information about the structure and connectivity of molecules in solution.[1] For peptides containing non-standard amino acids like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously confirm its incorporation and determine its conformation within the peptide.

Key NMR Experiments:
  • 1D ¹H NMR: The initial ¹H NMR spectrum provides a fingerprint of the peptide. The successful incorporation of this compound will introduce a unique set of proton signals corresponding to the morpholine ring protons, which are typically found in a specific region of the spectrum.

  • 1D ¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the peptide. The distinct chemical shifts of the carbon atoms within the morpholine ring provide further evidence of its presence.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the morpholine residue, COSY spectra will show correlations between adjacent protons in the ring, helping to trace the connectivity of the spin system.

  • 2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system.[2] This is particularly useful for identifying all the protons belonging to the morpholine ring from a single cross-peak.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing unambiguous assignment of the ¹H and ¹³C signals of the morpholine residue.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the morpholine ring and the adjacent amino acid residues in the peptide backbone.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (through-space interactions), providing information about the three-dimensional structure of the peptide.[2] NOESY and ROESY are essential for determining the conformation of the morpholine ring and its spatial relationship to the rest of the peptide chain.

Data Presentation: Predicted NMR Data for Incorporated this compound

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Residue in a Peptide.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H2 (α-proton)3.8 - 4.2dd
H3 (axial)2.8 - 3.2m
H3 (equatorial)3.6 - 4.0m
H5 (axial)2.5 - 2.9m
H5 (equatorial)3.5 - 3.9m
H6 (axial)3.4 - 3.8m
H6 (equatorial)3.9 - 4.3m

Note: Predicted values are based on analogous N-substituted morpholine structures. Actual chemical shifts will vary depending on the peptide sequence and solvent conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Residue in a Peptide.

CarbonPredicted Chemical Shift (ppm)
C2 (α-carbon)55 - 60
C345 - 50
C545 - 50
C665 - 70
C=O (carbonyl)170 - 175

Note: Predicted values are based on analogous N-substituted morpholine and cyclic amino acid structures.[4] Actual chemical shifts will vary depending on the peptide sequence and solvent conditions.

Table 3: Key Expected NOE/ROE Correlations for Confirming Incorporation and Conformation.

Proton 1Proton 2Expected CorrelationInformation Gained
Morpholine H2Preceding residue α-HStrongConfirmation of peptide bond formation
Morpholine H2Preceding residue β-HMediumConformational information
Morpholine H2Following residue NHStrongConfirmation of peptide bond formation
Morpholine H3axMorpholine H5axStrongConfirms chair-like conformation
Morpholine H3eqMorpholine H5eqWeak/MediumConformational details
Morpholine ProtonsProtons of adjacent residuesVariesTertiary structure information

Comparison with Mass Spectrometry

Mass spectrometry (MS) is a powerful alternative and complementary technique for confirming the incorporation of non-standard amino acids.

Table 4: Comparison of NMR and Mass Spectrometry for Peptide Analysis.

FeatureNMR SpectroscopyMass Spectrometry
Information Detailed 3D structure, conformation, dynamics, connectivity.Molecular weight, elemental composition, sequence (via fragmentation).
Sensitivity Lower (micromolar to millimolar).Higher (picomolar to femtomolar).
Sample Amount Requires larger sample quantities (mg).Requires very small sample quantities (µg to ng).
Analysis Time Longer (hours to days per experiment).Faster (minutes per sample).
Data Interpretation Can be complex, requiring expertise in spectral analysis.Can be automated with software, but requires careful validation.
Non-destructive Yes, sample can be recovered.No, sample is consumed.
Confirmation Confirms covalent structure and 3D arrangement.Confirms mass, which infers incorporation. MS/MS confirms sequence.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key NMR experiments.

Sample Preparation
  • Dissolve the Peptide: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O).

  • Add Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP for aqueous samples) for chemical shift referencing.

  • Adjust pH: For aqueous samples, adjust the pH to a desired value (typically between 4 and 6) to minimize the exchange rate of amide protons.

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

1D ¹H NMR Acquisition
  • Spectrometer: 600 MHz or higher is recommended for better resolution.

  • Pulse Program: A standard 1D pulse sequence with water suppression (e.g., presaturation or WATERGATE).

  • Acquisition Parameters:

    • Spectral width: 12-16 ppm

    • Number of scans: 16-64

    • Relaxation delay: 1-2 s

    • Temperature: 298 K

2D NMR Acquisition (General Parameters)
  • TOCSY:

    • Pulse Program: Standard TOCSY sequence (e.g., MLEV-17 or DIPSI-2).

    • Mixing Time: 60-80 ms to allow for magnetization transfer throughout the spin system.[5]

  • NOESY/ROESY:

    • Pulse Program: Standard NOESY or ROESY sequence.

    • Mixing Time: 100-400 ms for NOESY (optimized based on molecular size); 100-300 ms for ROESY.

  • HSQC:

    • Pulse Program: Standard HSQC with sensitivity enhancement.

    • ¹J(CH) coupling constant: ~140 Hz.

  • HMBC:

    • Pulse Program: Standard HMBC.

    • Long-range coupling constant (ⁿJ(CH)): Optimized for 4-10 Hz.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation synthesis Solid-Phase Peptide Synthesis with this compound purification HPLC Purification synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep one_d_nmr 1D NMR (1H, 13C) sample_prep->one_d_nmr two_d_nmr 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) one_d_nmr->two_d_nmr assignment Resonance Assignment two_d_nmr->assignment confirmation Confirmation of Incorporation assignment->confirmation structure 3D Structure Determination confirmation->structure

Caption: Experimental workflow for confirming the incorporation of this compound into a peptide.

nmr_correlations cluster_morpholine This compound residue cluster_peptide Peptide Backbone H2 H2 H3a H3a H2->H3a COSY/TOCSY H3e H3e H2->H3e COSY/TOCSY Prev_alphaH Prev αH H2->Prev_alphaH NOESY/ROESY Next_NH Next NH H2->Next_NH NOESY/ROESY H5a H5a H3a->H5a NOESY/ROESY H6a H6a H5a->H6a COSY/TOCSY H6e H6e H5a->H6e COSY/TOCSY H5e H5e H5e->H6a COSY/TOCSY H5e->H6e COSY/TOCSY

Caption: Key NMR correlations for confirming the incorporation and conformation of the morpholine residue.

References

A Comparative Guide to the Physicochemical Properties of (R)- and (S)-Morpholine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key physicochemical properties of (R)- and (S)-enantiomers of Morpholine-2-carboxylic acid and its derivatives. Understanding these properties is crucial for drug design, development, and formulation, as they significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This document outlines the theoretical basis for comparing enantiomeric properties, presents available data, and provides standardized experimental protocols for their determination.

Introduction to Stereoisomers and Physicochemical Properties

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. In an achiral environment, enantiomers exhibit identical physical and chemical properties, such as melting point, boiling point, density, solubility in achiral solvents, and pKa. However, their interaction with other chiral molecules, including biological targets like receptors and enzymes, can differ significantly, leading to distinct pharmacological and toxicological profiles.

While the intrinsic properties of (R)- and (S)-Morpholine-2-carboxylic acid are expected to be identical in an achiral setting, their behavior can diverge in a chiral environment. Furthermore, the solid-state properties of the pure enantiomers can differ from that of the racemic mixture (a 1:1 mixture of both enantiomers). These differences arise from the distinct crystal packing arrangements of the enantiomerically pure substance versus the racemate.

Physicochemical Property Comparison

Due to a lack of extensive, publicly available experimental data directly comparing the physicochemical properties of (R)- and (S)-Morpholine-2-carboxylic acid, this guide presents a combination of theoretical principles and computed data. It is important to note that computed values can vary between different software and algorithms and should be confirmed by experimental data.

Table 1: Comparison of Physicochemical Properties of (R)- and (S)-Morpholine-2-carboxylic Acid

Property(R)-Morpholine-2-carboxylic acid(S)-Morpholine-2-carboxylic acidExpected Experimental Outcome
Molecular Formula C₅H₉NO₃C₅H₉NO₃Identical
Molecular Weight 131.13 g/mol 131.13 g/mol Identical
pKa Not Experimentally DeterminedNot Experimentally DeterminedExpected to be Identical
logP (Computed) -0.9406-3.2Expected to be Identical
Solubility (in achiral solvents) Not Experimentally DeterminedNot Experimentally DeterminedExpected to be Identical
Melting Point Not Experimentally DeterminedNot Experimentally DeterminedExpected to be Identical
Topological Polar Surface Area (TPSA) 58.6 Ų58.6 ŲIdentical
Hydrogen Bond Donors 22Identical
Hydrogen Bond Acceptors 44Identical

Note: The difference in computed logP values is likely an artifact of the prediction software and experimental verification is required. In an achiral environment, the logP values of enantiomers are identical.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties.

Determination of pKa (Potentiometric Titration)
  • Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of the morpholine-2-carboxylic acid derivative and dissolve it in 50 mL of deionized water. If solubility is an issue, a co-solvent (e.g., methanol or DMSO) may be used, and the pKa value should be corrected for the solvent effect.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode and a micro-burette tip.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl and then with 0.1 M NaOH, adding the titrant in small increments (e.g., 0.05 mL).

  • Data Analysis: Record the pH value after each addition of titrant. Plot the pH as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For diprotic species, two equivalence points and two pKa values will be observed.

Determination of logP (Shake-Flask Method)
  • System Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, typically phosphate buffer at pH 7.4) by shaking equal volumes of the two solvents for 24 hours and allowing them to separate.

  • Sample Preparation: Dissolve a known amount of the morpholine-2-carboxylic acid derivative in the aqueous phase to a concentration where it can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: Mix a known volume of the aqueous sample solution with a known volume of the n-octanol phase in a separatory funnel. Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the analyte in both the aqueous and n-octanol phases using the chosen analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility (Equilibrium Solubility Method)
  • Sample Preparation: Add an excess amount of the solid morpholine-2-carboxylic acid derivative to a known volume of deionized water (or a buffer of interest) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Analysis: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Determination of Melting Point (Capillary Method)
  • Sample Preparation: Finely powder a small amount of the crystalline morpholine-2-carboxylic acid derivative.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. The melting point is reported as a range. For a pure enantiomer, a sharp melting point is expected. The melting point of the racemic mixture may be higher, lower, or the same as the pure enantiomers, depending on how the enantiomers pack in the crystal lattice.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for a comprehensive comparison of the physicochemical properties of (R)- and (S)-Morpholine-2-carboxylic acid derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_comparison Comparative Analysis cluster_conclusion Conclusion synthesis_R (R)-Enantiomer Synthesis purification_R Purification of (R)-Enantiomer synthesis_R->purification_R synthesis_S (S)-Enantiomer Synthesis purification_S Purification of (S)-Enantiomer synthesis_S->purification_S pKa_R pKa Determination (R) purification_R->pKa_R logP_R logP Determination (R) purification_R->logP_R solubility_R Solubility Measurement (R) purification_R->solubility_R mp_R Melting Point (R) purification_R->mp_R mp_racemate Melting Point (Racemate) purification_R->mp_racemate pKa_S pKa Determination (S) purification_S->pKa_S logP_S logP Determination (S) purification_S->logP_S solubility_S Solubility Measurement (S) purification_S->solubility_S mp_S Melting Point (S) purification_S->mp_S purification_S->mp_racemate compare_pKa Compare pKa pKa_R->compare_pKa pKa_S->compare_pKa compare_logP Compare logP logP_R->compare_logP logP_S->compare_logP compare_solubility Compare Solubility solubility_R->compare_solubility solubility_S->compare_solubility compare_mp Compare Melting Points mp_R->compare_mp mp_S->compare_mp mp_racemate->compare_mp conclusion Structure-Property Relationship compare_pKa->conclusion compare_logP->conclusion compare_solubility->conclusion compare_mp->conclusion

Safety Operating Guide

Safe Disposal of (R)-Morpholine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (R)-Morpholine-2-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Assessment

  • Flammability: Potential to be a flammable liquid and vapor.[2][3][4]

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][4]

  • Corrosivity: Can cause severe skin burns and eye damage.[2][3][4]

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment.

Personal Protective Equipment (PPE)

A summary of the required PPE for handling this compound is provided in the table below.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential toxicity or corrosion.[2]
Eye Protection Safety goggles or a face shield.To protect against splashes and vapors, preventing severe eye damage.[2]
Skin and Body Protection Lab coat, closed-toe shoes, and a chemical-resistant apron if handling large quantities.To protect against skin exposure and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of potentially harmful vapors.[2]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal program.[5] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][6]

  • Waste Identification and Segregation:

    • Treat all materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, as hazardous waste.[7]

    • Collect unused or waste this compound in a designated, compatible, and leak-proof container.[1] High-density polyethylene (HDPE) containers are often recommended.[1]

    • Do not mix with other chemical waste unless compatibility has been confirmed to avoid violent reactions or the emission of flammable or poisonous gases.[8] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[8]

  • Waste Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[1]

    • The label must include the full chemical name: "this compound".[1]

    • Indicate the associated hazards (e.g., "Corrosive," "Toxic").[7]

    • Note the date the waste was first added to the container (accumulation start date).[1][5]

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[1]

    • The storage area must be well-ventilated.[3]

    • Ensure the storage area has secondary containment to mitigate leaks or spills.[7]

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[1]

    • Provide a complete and accurate description of the waste to the disposal personnel.[1]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary:

  • Spill:

    • Evacuate: Immediately clear the area of the spill.[7]

    • Ventilate: Ensure the area is well-ventilated to disperse any vapors.[7]

    • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[7]

    • Collect: Carefully collect the absorbed material into a labeled, sealed container for disposal as hazardous waste.[7]

  • Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste characterize Characterize as Hazardous Waste (Corrosive, Potentially Toxic) start->characterize ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe segregate Segregate Waste ppe->segregate liquid_solid Liquid or Solid Waste? segregate->liquid_solid drain_no Prohibited: Do NOT Dispose Down Drain or in Trash segregate->drain_no liquid_container Collect in Labeled, Sealed Liquid Waste Container liquid_solid->liquid_container Liquid solid_container Collect in Labeled, Sealed Solid Waste Container liquid_solid->solid_container Solid storage Store in Designated, Ventilated, Secure Area with Secondary Containment liquid_container->storage solid_container->storage pickup Contact EHS for Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-Morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (R)-Morpholine-2-carboxylic acid. The following procedures are designed to ensure safe operational conduct and proper disposal, thereby minimizing risks and establishing a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is vital to minimize exposure to this compound, which shares hazards with both morpholine and carboxylic acids. The recommended PPE is summarized in the table below.[1][2][3]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a potential for splashing or handling larger quantities.[4][5][6]
Skin Protection A chemical-resistant lab coat must be worn and fully fastened.[7] Chemical-resistant gloves, such as nitrile rubber, are required. Gloves should be inspected before each use and replaced immediately if contaminated.[4][5] For significant exposure risk, consider additional protective clothing like an apron or suit.[6][8]
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[7][9] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is necessary.[5][7] For high-exposure scenarios, a self-contained breathing apparatus (SCBA) may be required.[6][10]
Footwear Fully enclosed shoes made of a chemical-resistant material are mandatory in the laboratory.[7]

Operational and Disposal Plans

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the safe handling of this compound.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[7]

    • Ensure the fume hood is functioning correctly before commencing any work.[4]

    • Keep away from heat, sparks, and open flames as morpholine derivatives can be flammable.[2][3][11][12]

    • Ground and bond containers and receiving equipment to prevent static discharge.[2][9]

  • Handling the Compound:

    • Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.[7]

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.[7]

    • Do not eat, drink, or smoke in laboratory areas where the compound is handled.[2][7]

  • Post-Handling Procedures:

    • Decontaminate all work surfaces and equipment after use.[4]

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves.[7]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7]

Disposal Plan:

  • Waste Segregation and Collection:

    • All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[7]

    • Unused or waste this compound should also be placed in this container.

  • Disposal Method:

    • Dispose of hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[4][9]

    • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Do not empty into drains.[4][6][9]

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as morpholine can cause severe skin burns.[2][9][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][11]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) verify_hood Verify Fume Hood Functionality prep_area->verify_hood don_ppe Don Appropriate PPE verify_hood->don_ppe handle_solid Handle Solid Compound (Avoid Dust Generation) don_ppe->handle_solid dissolve Dissolve in Solvent (Slow Addition) handle_solid->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Contaminated Waste in Designated Hazardous Container wash_hands->collect_waste dispose_reg Dispose According to Regulations collect_waste->dispose_reg

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_actions Immediate Actions exposure Accidental Exposure Occurs remove Remove from Exposure Source exposure->remove flush Flush Affected Area (Eyes/Skin) with Water remove->flush remove_clothing Remove Contaminated Clothing remove->remove_clothing seek_medical Seek Immediate Medical Attention flush->seek_medical remove_clothing->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: Immediate response plan for accidental exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Morpholine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-Morpholine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.